MGAT2-IN-5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C22H27NO2S2 |
|---|---|
Poids moléculaire |
401.6 g/mol |
Nom IUPAC |
6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C22H27NO2S2/c1-15-10-13-26-20(15)18(21-16(2)11-14-27-21)8-6-12-23(3)19-9-5-4-7-17(19)22(24)25/h7-8,10-11,13-14,19H,4-6,9,12H2,1-3H3,(H,24,25) |
Clé InChI |
MTVVZKYZYJUBSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C(=CCCN(C)C2CCCC=C2C(=O)O)C3=C(C=CS3)C |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibitors in Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "MGAT2-IN-5" is not prominently detailed in the available public research. This guide therefore focuses on the well-documented mechanism of action for potent and selective inhibitors of the MGAT2 enzyme, drawing upon data from various preclinical compounds that represent this therapeutic class.
Introduction: The Role of MGAT2 in Lipid Metabolism
Monoacylglycerol Acyltransferase 2 (MGAT2) is an integral membrane enzyme predominantly expressed in the enterocytes of the small intestine.[1][2] It plays a critical role in the absorption of dietary fat by catalyzing the resynthesis of triglycerides (TG).[2] Specifically, MGAT2 facilitates the first and rate-limiting step in the monoacylglycerol (MG) pathway, which involves the acylation of 2-monoacylglycerol (2-MG) with a fatty acyl-CoA to form diacylglycerol (DG).[3][4] This DG is subsequently acylated by diacylglycerol acyltransferase (DGAT) to form TG, which is then packaged into chylomicrons for transport into the lymphatic system and eventually the bloodstream.[5]
Given its pivotal role in fat absorption, MGAT2 has emerged as a promising therapeutic target for metabolic diseases.[5][6] Genetic deletion of MGAT2 in mice confers protection against high-fat diet-induced obesity, insulin resistance, and fatty liver.[1][3] These beneficial phenotypes are attributed to reduced fat absorption and increased energy expenditure.[1][3] Consequently, the pharmacological inhibition of MGAT2 is being actively pursued as a strategy for the treatment of obesity and type 2 diabetes.[4][5]
Core Mechanism of Action of MGAT2 Inhibitors
MGAT2 inhibitors are small molecule compounds designed to block the enzymatic activity of MGAT2.[4] By binding to the enzyme, they prevent the conversion of 2-MG and fatty acyl-CoA into DG.[4][7] This direct inhibition is the primary event that triggers a cascade of downstream metabolic effects.
The central consequences of MGAT2 inhibition in the small intestine are:
-
Inhibition of Triglyceride (TG) Resynthesis: By blocking the formation of DG, the substrate for TG synthesis is depleted, leading to a significant reduction in the rate of TG resynthesis within enterocytes.[3][4] This directly curtails the postprandial spike in plasma TG levels following a fatty meal.[3]
-
Metabolic Reprogramming of Enterocytes: With the primary pathway for MG utilization blocked, intestinal cells redirect lipid metabolism. Instead of being used for TG synthesis, absorbed fatty acids are increasingly shunted towards β-oxidation.[3][8] This is evidenced by increased levels of acylcarnitines (intermediates of fatty acid oxidation) in the small intestine following inhibitor treatment.[3][8]
-
Increased Energy Expenditure: The shift towards intestinal fatty acid oxidation contributes to an overall increase in systemic energy expenditure, which aids in reducing body weight.[8][9]
-
Modulation of Gut Hormones: Pharmacological inhibition of MGAT2 has been shown to enhance the release of anorectic gut peptides, including glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[10][11] This hormonal response contributes to reduced food intake and improved glucose homeostasis.[4][10]
Quantitative Data Summary
The efficacy of MGAT2 inhibitors has been quantified in both in vitro enzymatic assays and in vivo preclinical models.
Table 1: In Vitro Potency of Representative MGAT2 Inhibitors
| Compound | Target | IC50 Value | Assay Type | Reference |
|---|---|---|---|---|
| Compound A | Human MGAT2 | 4.0 ± 2.9 nM | Recombinant enzyme | [5] |
| Compound A | Rat MGAT2 | 4.0 ± 3.4 nM | Recombinant enzyme | [5] |
| Compound A | Mouse MGAT2 | 23 ± 17 nM | Recombinant enzyme | [5] |
| Compound A | Human MGAT2 | 2.3 ± 1.2 nM | Cell-based (LC/MS) |[5] |
Table 2: In Vivo Efficacy of Representative MGAT2 Inhibitors in Rodent Models
| Compound | Model | Dose | Key Findings | Reference |
|---|---|---|---|---|
| Compound A | High-Fat Diet (HFD) Mice | 30 mg/kg, daily | Inhibited HFD-induced body weight gain by 17% over 5 weeks.[3] | [3] |
| Compound A | HFD-STZ Mice | 30 mg/kg, daily | Reduced plasma TG, hepatic TG, and improved insulin sensitivity.[3] | [3] |
| S-309309 | HFD-induced Obesity (DIO) Mice | 3 mg/kg, b.i.d. | Reduced body weight gain and food intake over 4 weeks.[8][9] Increased energy expenditure.[8][9] | [8][9] |
| S-309309 | DIO Mice | 3 mg/kg, b.i.d. | Decreased plasma glucose, HOMA-IR, and liver triglycerides.[8][9] | [8][9] |
| BMS-963272 | Healthy Human Adults with Obesity | Multiple doses | Increased plasma GLP-1 and PYY; decreased body weight.[11] |[11] |
Experimental Protocols
The characterization of MGAT2 inhibitors involves a suite of specialized in vitro and in vivo assays.
This assay directly measures the enzymatic activity of MGAT2 from a biological source.
-
Enzyme Source: Crude microsomal fractions are prepared from the small intestine of mice.[1][12]
-
Substrates: The reaction mixture typically includes:
-
Reaction Conditions: The assay is performed in a buffered solution (e.g., 100 mM Tris-HCl, pH 7.0) containing MgCl2.[13] The inhibitor, dissolved in a suitable solvent like DMSO, is added at various concentrations.
-
Procedure:
-
Analysis:
-
Lipids are extracted and separated using thin-layer chromatography (TLC) with a mobile phase like hexane:ethyl ether:acetic acid (80:20:1).[13]
-
The bands corresponding to the radiolabeled diacylglycerol (DAG) product are identified (e.g., by iodine staining), scraped from the TLC plate, and transferred to scintillation vials.[13]
-
The radioactivity is quantified using a liquid scintillation analyzer.[13] The percentage of inhibition is calculated relative to a vehicle control.
-
This assay assesses inhibitor potency in a more physiologically relevant cellular context, accounting for cell permeability.[5]
-
Cell Line: A suitable cell line, such as the murine enteroendocrine STC-1 line or human intestinal HIEC-6 cells, is engineered to stably express human MGAT2.[5][12]
-
Substrate: A stable isotope-labeled substrate, such as 1-oleoyl-glycerol-d5 or D31-palmitate, is used to trace its incorporation into lipids.[5][14]
-
Procedure:
-
Cells are seeded in multi-well plates and incubated with varying concentrations of the MGAT2 inhibitor.
-
The stable isotope-labeled substrate is added to the cells.
-
After an incubation period, the cells are lysed, and lipids are extracted.
-
-
Analysis:
This experiment traces the metabolic fate of dietary fat in real-time within an animal model.
-
Animal Model: C57BL/6J mice are typically used.[3]
-
Procedure:
-
Mice are fasted to synchronize their metabolic state.
-
A single oral dose of the MGAT2 inhibitor (or vehicle) is administered.
-
After a set period (e.g., 2 hours), a liquid meal containing a deuterium-labeled lipid tracer (e.g., 2H-labeled oleoylglycerol) is orally administered.[3]
-
At a specific time point post-meal, mice are euthanized, and the small intestine is rapidly excised.
-
-
Analysis:
References
- 1. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are MGAT modulators and how do they work? [synapse.patsnap.com]
- 8. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 5.10. MGAT2 Assay Using Intestinal Microsome [bio-protocol.org]
- 14. Metabolic tracing of monoacylglycerol acyltransferase-2 activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of MGAT2-IN-5: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MGAT2-IN-5, also identified as Compound 17b, is a selective inhibitor of the mouse GABA transporter 2 (mGAT2), also known as the Betaine/GABA transporter 1 (BGT-1). This transporter plays a crucial role in the reuptake of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft. By blocking this transporter, this compound increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission. This mechanism of action has demonstrated therapeutic potential in preclinical models of epilepsy. This document provides a comprehensive technical guide on the core pharmacology of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its dysregulation is implicated in a variety of neurological and psychiatric disorders, most notably epilepsy. The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which are responsible for its reuptake into neurons and glial cells. There are four known GABA transporters in mice: GAT1, GAT2, GAT3, and GAT4. The development of selective inhibitors for these transporters offers a promising therapeutic strategy for conditions characterized by GABAergic hypofunction. This compound has emerged as a valuable research tool and a potential lead compound for the development of anticonvulsant therapies due to its selectivity for mGAT2.[1][2][3]
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of the mouse GABA transporter 2 (mGAT2/BGT-1).[1][4][5][6][7] By binding to and blocking the function of mGAT2, this compound prevents the reuptake of GABA from the synaptic cleft. This leads to an accumulation of GABA in the extracellular space, resulting in prolonged activation of postsynaptic GABA receptors (GABA-A and GABA-B). The enhanced GABAergic signaling hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential. This overall increase in inhibitory tone in the CNS is believed to be the basis for the anticonvulsant effects of this compound.[2][3]
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound against Mouse GABA Transporters
| Transporter | IC50 (μM) |
| mGAT1 | >300 |
| mGAT2 | 45 |
| mGAT3 | >300 |
| mGAT4 | >300 |
| Data from Vogensen et al., 2013.[2] |
Table 2: In Vivo Anticonvulsant Efficacy of this compound
| Animal Model | Endpoint | ED50 (mg/kg) |
| Frings Audiogenic Seizure (AGS) Susceptible Mice | Protection against sound-induced tonic extension | 20.4 |
| Data from MedChemExpress, citing Vogensen et al., 2013.[1][8] |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used to characterize this compound.
In Vitro GABA Uptake Inhibition Assay
This protocol describes the method used to determine the inhibitory potency (IC50) of this compound on the four mouse GABA transporter subtypes.
Experimental Workflow Diagram
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in appropriate media. Cells are transiently transfected with plasmids containing the cDNA for one of the four mouse GABA transporters (mGAT1, mGAT2, mGAT3, or mGAT4).
-
Cell Plating: Transfected cells are seeded into 96-well plates and allowed to adhere and express the transporters for 24-48 hours.
-
GABA Uptake Assay:
-
Cells are washed with a Krebs-Ringer-HEPES buffer.
-
Cells are pre-incubated for a defined period (e.g., 10-20 minutes) at room temperature with varying concentrations of this compound or vehicle control.
-
GABA uptake is initiated by the addition of a solution containing a fixed concentration of radiolabeled [3H]GABA and a low concentration of unlabeled GABA.
-
The uptake reaction is allowed to proceed for a short, defined time (e.g., 1-5 minutes).
-
The reaction is terminated by rapidly washing the cells with ice-cold assay buffer to remove extracellular [3H]GABA.
-
-
Quantification and Analysis:
-
The cells are lysed.
-
The amount of [3H]GABA taken up by the cells is quantified using a liquid scintillation counter.
-
The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
In Vivo Anticonvulsant Activity Assessment
This protocol details the evaluation of the anticonvulsant efficacy of this compound in the Frings audiogenic seizure (AGS) susceptible mouse model.[9][10]
Experimental Workflow Diagram
Methodology:
-
Animal Model: Frings audiogenic seizure-susceptible mice, a genetic model for reflex seizures, are used.[9][10] These mice exhibit a characteristic seizure phenotype in response to a high-intensity auditory stimulus.
-
Compound Administration: Mice are randomly assigned to different treatment groups. This compound is administered, typically via intraperitoneal (i.p.) injection, at various doses. A control group receives the vehicle solution.
-
Seizure Induction: After a predetermined time to allow for drug absorption and distribution (e.g., 30-60 minutes), individual mice are placed in a sound-attenuating chamber. They are then exposed to a high-intensity sound stimulus (e.g., an electric bell, approximately 110 dB) for a fixed duration (e.g., 60 seconds) or until the onset of a tonic seizure.
-
Observation and Scoring: The seizure response of each mouse is observed and scored. The primary endpoint is typically the presence or absence of the tonic hindlimb extension phase of the seizure, as this is the most severe component and its prevention is indicative of significant anticonvulsant activity.
-
Data Analysis: The number of animals protected from tonic hindlimb extension at each dose is recorded. The ED50 (the dose of a drug that is effective in 50% of the animals) and its 95% confidence intervals are calculated using probit analysis.
Therapeutic Potential and Future Directions
The selective inhibition of mGAT2 by this compound and its demonstrated anticonvulsant activity in a genetic model of epilepsy highlight the potential of targeting this specific GABA transporter for the treatment of seizure disorders.[2][3] The selectivity of this compound is a key advantage, as it may offer a more favorable side-effect profile compared to non-selective GAT inhibitors or drugs that broadly enhance GABAergic transmission.
Future research should focus on several key areas:
-
Pharmacokinetics and Brain Penetration: A thorough characterization of the pharmacokinetic properties of this compound, including its ability to cross the blood-brain barrier, is essential for its development as a CNS therapeutic.
-
Efficacy in Other Seizure Models: Evaluating the efficacy of this compound in a broader range of seizure and epilepsy models (e.g., chemically induced seizures, kindling models) will provide a more comprehensive understanding of its potential anticonvulsant spectrum.
-
Target Validation in Other Species: Investigating the role of GAT2 in epilepsy in other species, including humans, is crucial for translating these preclinical findings.
-
Lead Optimization: The potency of this compound (IC50 = 45 μM) suggests that there is scope for medicinal chemistry efforts to develop analogues with improved affinity and selectivity for GAT2, as well as enhanced pharmacokinetic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective mGAT2 (BGT-1) GABA uptake inhibitors: design, synthesis, and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound MedChemExpress (MCE) [chembk.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frings Audiogenic Seizure-Susceptible Mouse Model [panache.ninds.nih.gov]
- 10. Genetic mapping of a locus (mass1) causing audiogenic seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of MGAT2 Inhibition in Triglyceride Synthesis: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific inhibitor "MGAT2-IN-5" is not documented in publicly available scientific literature. This guide will utilize data from well-characterized, potent, and selective monoacylglycerol acyltransferase 2 (MGAT2) inhibitors as representative examples to illustrate the role and therapeutic potential of targeting this enzyme. For the purpose of this document, we will refer to a representative inhibitor, "Compound A," which has been described in peer-reviewed publications.[1]
Introduction: MGAT2 as a Therapeutic Target
Monoacylglycerol acyltransferase 2 (MGAT2) is a critical enzyme in the monoacylglycerol (MG) pathway of triglyceride (TG) resynthesis.[1] Predominantly expressed in the enterocytes of the small intestine, MGAT2 catalyzes the acylation of monoacylglycerol to diacylglycerol (DG), a rate-limiting step in the absorption of dietary fat.[1][2] This DG is subsequently acylated by diacylglycerol acyltransferase (DGAT) to form TG, which is then packaged into chylomicrons and secreted into the circulation.[1][3]
Given its pivotal role in fat absorption, MGAT2 has emerged as a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[4][5] Inhibition of MGAT2 is expected to reduce the absorption of dietary fat, thereby lowering postprandial plasma TG levels and preventing the excessive fat accumulation that contributes to these conditions.[1][4] Furthermore, studies in MGAT2 knockout mice have demonstrated resistance to high-fat diet-induced obesity, improved insulin sensitivity, and increased levels of the gut hormone glucagon-like peptide-1 (GLP-1), which promotes satiety and insulin secretion.[3][4]
This technical guide provides an in-depth overview of the role of MGAT2 in triglyceride synthesis, the mechanism of action of its inhibitors, and the experimental protocols used to characterize these compounds.
Mechanism of Action of MGAT2 Inhibitors
MGAT2 inhibitors are designed to bind to the MGAT2 enzyme and block its catalytic activity.[5] By preventing the conversion of monoacylglycerol and fatty acyl-CoA to diacylglycerol, these inhibitors effectively halt the primary pathway for triglyceride resynthesis in the small intestine.[1][6] This leads to a reduction in the amount of dietary fat that is absorbed and transported to other tissues, such as the liver and adipose tissue.[1] The therapeutic effects of MGAT2 inhibition extend beyond simply reducing fat absorption. By altering lipid metabolism in the gut, these inhibitors can also lead to increased secretion of anorectic gut peptides like GLP-1 and PYY, contributing to reduced food intake and improved glucose homeostasis.[2][6]
Quantitative Data for Representative MGAT2 Inhibitors
The following tables summarize the in vitro potency and in vivo efficacy of representative MGAT2 inhibitors from published studies.
Table 1: In Vitro Potency of Representative MGAT2 Inhibitors
| Compound | Target | IC₅₀ (nM) | Assay System | Reference |
| Compound A | Human MGAT2 | 4.0 ± 2.9 | Recombinant human MGAT2 | [3] |
| Compound A | Rat MGAT2 | 4.0 ± 3.4 | Recombinant rat MGAT2 | [3] |
| Compound A | Mouse MGAT2 | 23 ± 17 | Recombinant mouse MGAT2 | [3] |
| Compound A | Human MGAT3 | 14,000 ± 3,800 | Recombinant human MGAT3 | [3] |
| Compound A | Human DGAT1 | 6,300 ± 500 | Recombinant human DGAT1 | [3] |
| Unnamed | MGAT2 | 0.31 | Transfected Freestyle293 cell membranes | [7] |
| JTP-103237 | MGAT2 | Not specified | Rat intestinal S9 fraction | [4] |
| N-phenylindoline-5-sulfonamide derivative | MGAT2 | 3.4 | Not specified | [4] |
Table 2: In Vivo Efficacy of Representative MGAT2 Inhibitors
| Compound | Animal Model | Dose | Effect | Reference |
| Compound A | C57BL/6J mice | 10 mg/kg | 50% decrease in plasma chylomicron/triglyceride AUC | [1] |
| Compound A | C57BL/6J mice | 30 mg/kg (16h prior) | 58% reduction in plasma chylomicron/triglyceride AUC | [1] |
| Compound A | High-fat diet-fed mice | Not specified | 17% inhibition of body weight gain over 5 weeks | [1] |
| Unnamed | C57BL/6J mice | 1 mg/kg p.o. | 72% reduction in chylomicron triglyceride AUC | [7] |
| BMS-963272 | Healthy human adults with obesity | Not specified | Decreased body weight, increased GLP-1 and PYY | [6] |
Experimental Protocols
In Vitro MGAT2 Enzyme Activity Assay (Radiolabeled)
This protocol is based on methods described for characterizing MGAT2 inhibitors.[8][9]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against MGAT2.
Materials:
-
Microsomal protein fraction from cells overexpressing MGAT2 (e.g., Sf9 or COS-7 cells) or from mouse intestinal homogenate.[9]
-
Reaction buffer: 100 mM Tris–HCl (pH 7.0), 20 mM MgCl₂.
-
Substrates: 2-oleoyl glycerol (MAG), [¹⁴C] Oleoyl CoA (radiolabeled acyl donor).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Stop solution: Chloroform:methanol (2:1 v/v).
-
Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:ethyl ether:acetic acid, 80:20:1).
-
Scintillation vials and liquid scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, 2-oleoyl glycerol, and cold oleoyl-CoA in a CHAPS solution.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the microsomal protein fraction containing MGAT2 and the [¹⁴C] Oleoyl CoA.
-
Incubate the reaction at a specified temperature and time.
-
Terminate the reaction by adding the stop solution.
-
Separate the lipid products (diacylglycerol) from the unreacted substrates using TLC.
-
Visualize the lipid spots (e.g., with iodine staining), scrape the bands corresponding to diacylglycerol into scintillation vials.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition at each compound concentration relative to a vehicle control and determine the IC₅₀ value by non-linear regression.
Cell-Based MGAT2 Activity Assay (LC/MS)
This protocol is adapted from a high-resolution LC/MS platform for assessing MGAT2 activity in a cellular context.[3]
Objective: To measure the inhibitory effect of a compound on MGAT2-driven diacylglycerol synthesis in intact cells.
Materials:
-
A suitable cell line expressing MGAT2 (e.g., STC-1 or Caco-2 cells transfected with human MGAT2).[3][4]
-
Stable isotope-labeled substrate: D₃₁-palmitate.
-
Cell culture medium and reagents.
-
Test compound.
-
High-resolution liquid chromatography-mass spectrometry (LC/MS) system.
Procedure:
-
Culture the MGAT2-expressing cells in appropriate multi-well plates.
-
Treat the cells with various concentrations of the test compound.
-
Introduce the stable isotope-labeled D₃₁-palmitate to the cells.
-
After an incubation period, lyse the cells and extract the lipids.
-
Analyze the lipid extracts by high-resolution LC/MS to quantify the amount of D₃₁-dipalmitin (the diacylglycerol product).
-
The reduction in D₃₁-dipalmitin formation in the presence of the test compound reflects its inhibitory activity on MGAT2.
-
Determine the IC₅₀ value from the dose-response curve.
In Vivo Oral Fat Tolerance Test (OFTT)
This protocol is a common method to assess the in vivo efficacy of MGAT2 inhibitors on fat absorption.[1][7]
Objective: To evaluate the effect of an MGAT2 inhibitor on postprandial plasma triglyceride levels in an animal model.
Materials:
-
Animal model (e.g., C57BL/6J mice).
-
Test compound formulated for oral administration.
-
Fat source for oral gavage (e.g., olive oil or Intralipos).
-
Blood collection supplies.
-
Triglyceride quantification assay kit.
Procedure:
-
Fast the animals overnight.
-
Administer the test compound or vehicle orally at a specified time before the fat challenge.
-
Administer a bolus of the fat source via oral gavage.
-
Collect blood samples at various time points post-fat challenge (e.g., 0, 1, 2, 4, 6 hours).
-
Separate the plasma from the blood samples.
-
Measure the triglyceride concentration in the plasma samples.
-
Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to determine the overall effect of the compound on fat absorption.
Visualizations
Signaling Pathway of Triglyceride Synthesis via MGAT2
Caption: Triglyceride resynthesis pathway in enterocytes and the point of MGAT2 inhibition.
Experimental Workflow for In Vivo Oral Fat Tolerance Test
Caption: Workflow for assessing the in vivo efficacy of an MGAT2 inhibitor.
Conclusion
MGAT2 is a well-validated target for the treatment of metabolic diseases. Inhibitors of MGAT2 effectively block the absorption of dietary fat, leading to reduced postprandial hypertriglyceridemia and, with chronic administration, a reduction in body weight and improvements in glucose metabolism. The experimental protocols outlined in this guide provide a framework for the identification and characterization of novel MGAT2 inhibitors. The continued development of potent and selective MGAT2 inhibitors holds significant promise for the management of obesity and related comorbidities.
References
- 1. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MGAT2 - Wikipedia [en.wikipedia.org]
- 6. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. genecards.org [genecards.org]
The Discovery and Chemical Landscape of MGAT2 Inhibitors: A Technical Guide
Disclaimer: No specific therapeutic agent designated "MGAT2-IN-5" is documented in publicly available scientific literature. This guide provides a comprehensive overview of the discovery, chemical structures, and characterization of various inhibitors of Monoacylglycerol Acyltransferase 2 (MGAT2), a key enzyme in lipid metabolism and a promising target for metabolic diseases.
Introduction: MGAT2 as a Therapeutic Target
Monoacylglycerol Acyltransferase 2 (MGAT2) is an integral membrane enzyme located in the endoplasmic reticulum that plays a pivotal role in the absorption of dietary fats.[1] It catalyzes the conversion of monoacylglycerol (MAG) and fatty acyl-CoA to diacylglycerol (DAG), a crucial step in the resynthesis of triglycerides (TAG) in the enterocytes of the small intestine.[2] This pathway is responsible for the majority of dietary fat absorption. Given its significant role in lipid metabolism, the inhibition of MGAT2 has emerged as a compelling therapeutic strategy for managing metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[3] Numerous pharmaceutical research programs have focused on the discovery and development of potent and selective MGAT2 inhibitors.[1]
The MGAT2 Signaling Pathway in Lipid Absorption
The canonical pathway for dietary fat absorption involves the breakdown of triglycerides into fatty acids and monoacylglycerols by pancreatic lipases in the intestinal lumen. These products are then absorbed by enterocytes where MGAT2 facilitates the initial step of triglyceride resynthesis. The subsequent acylation of DAG by diacylglycerol acyltransferases (DGATs) forms TAG, which is then packaged into chylomicrons and secreted into the lymphatic system.
References
- 1. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of a Novel MGAT2 Inhibitor: A Technical Guide
Disclaimer: The specific compound "MGAT2-IN-5" is not referenced in publicly available scientific literature. This guide provides a comprehensive in vitro characterization based on data from representative potent and selective MGAT2 inhibitors, referred to as Compound A and Compound B in published studies. This information is intended for researchers, scientists, and drug development professionals.
Introduction
Monoacylglycerol O-acyltransferase 2 (MGAT2) is a key enzyme in the resynthesis of triglycerides (TG) in the small intestine.[1] It catalyzes the conversion of monoacylglycerol to diacylglycerol, a critical step in the absorption of dietary fats.[1] Inhibition of MGAT2 is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.[2] This document details the in vitro pharmacological profile of a representative MGAT2 inhibitor, providing insights into its potency, selectivity, and cellular activity.
Biochemical Profile
The inhibitory activity of the representative MGAT2 inhibitor was assessed in biochemical assays using recombinant human and mouse MGAT2 enzymes.
Table 1: Biochemical Potency of Representative MGAT2 Inhibitors
| Compound | Target | IC50 (nM) |
| Compound A | Human MGAT2 | 7.8 |
| Compound A | Mouse MGAT2 | 2.4 |
| Compound B | Human MGAT2 | 8.1 |
| Compound B | Mouse MGAT2 | 0.85 |
Data for Compound A and B sourced from multiple studies.[1][2]
Table 2: Selectivity Profile of Representative MGAT2 Inhibitor (Compound B)
| Enzyme | IC50 (nM) | Fold Selectivity vs. hMGAT2 |
| Human MGAT2 | 8.1 | - |
| DGAT1 | >10,000 | >1234 |
| DGAT2 | >10,000 | >1234 |
| ACAT1 | >10,000 | >1234 |
Data for Compound B.[2]
Cellular Activity
The activity of the representative MGAT2 inhibitor was evaluated in a cell-based assay to determine its ability to inhibit MGAT2 within a cellular context.
Table 3: Cell-Based Assay Potency of a Representative MGAT2 Inhibitor (Compound A)
| Assay | Cell Line | IC50 (nM) |
| TLC-based | STC-1/Human MGAT2 | 12.4 ± 7.7 |
| LC/MS-based | STC-1/Human MGAT2 | 2.3 ± 1.2 |
Data for Compound A.[3]
Signaling Pathway and Experimental Workflows
MGAT2 Signaling Pathway
The following diagram illustrates the role of MGAT2 in the intestinal triglyceride resynthesis pathway.
Biochemical Assay Workflow
The following diagram outlines the workflow for the in vitro biochemical assay to determine the potency of MGAT2 inhibitors.
Cell-Based Assay Workflow
The following diagram details the workflow for the cell-based assay to assess the intracellular activity of MGAT2 inhibitors.
Experimental Protocols
MGAT2 Biochemical Assay
This protocol describes the determination of the in vitro inhibitory potency of a test compound against recombinant MGAT2 enzyme.
Materials:
-
Recombinant human or mouse MGAT2 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
2-oleoylglycerol (substrate)
-
[14C]oleoyl-CoA (radiolabeled substrate)
-
Test compound in DMSO
-
Stop solution (e.g., 2:1:0.8 methanol:chloroform:water)
-
Scintillation cocktail
-
96-well assay plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted test compound to the wells of a 96-well plate.
-
Add the recombinant MGAT2 enzyme to each well and incubate for a short period at room temperature.
-
Initiate the reaction by adding a mixture of 2-oleoylglycerol and [14C]oleoyl-CoA.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding the stop solution.
-
Extract the lipids by adding chloroform and water, followed by centrifugation to separate the phases.
-
Transfer an aliquot of the organic phase containing the radiolabeled diacylglycerol product to a scintillation vial.
-
Allow the solvent to evaporate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
STC-1/Human MGAT2 Cell-Based Assay
This protocol outlines the procedure for measuring the inhibitory effect of a test compound on MGAT2 activity in a cellular environment.[3]
Materials:
-
STC-1 cells stably expressing human MGAT2 (STC-1/Human MGAT2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound in DMSO
-
Substrate solution: 2-oleoylglycerol and D31-palmitate (stable isotope-labeled substrate) in a suitable vehicle (e.g., containing deoxycholate and cholate)
-
Lysis buffer
-
Internal standard
-
Solvents for lipid extraction (e.g., isopropanol, ethyl acetate)
-
24-well cell culture plates
-
LC/MS system
Procedure:
-
Seed STC-1/Human MGAT2 cells in 24-well plates and grow to confluence.[3]
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Aspirate the growth medium from the cells and pre-incubate with the test compound dilutions for a defined period (e.g., 30 minutes) at 37°C.[3]
-
Add the substrate solution containing 2-oleoylglycerol and D31-palmitate to each well.
-
Incubate the cells for a further period (e.g., 90 minutes) at 37°C.[3]
-
Terminate the assay by aspirating the medium and lysing the cells.
-
Add an internal standard to each well.
-
Extract the lipids from the cell lysate using appropriate organic solvents.
-
Analyze the lipid extract by LC/MS to quantify the formation of D31-dipalmitin (diacylglycerol product).[3]
-
Calculate the percent inhibition for each compound concentration and determine the cellular IC50 value by non-linear regression analysis.[3]
References
- 1. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibition on Metabolic Disorder Pathways: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the publicly available data on the effects of a representative Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitor. The specific compound "MGAT2-IN-5" did not yield public data; therefore, this guide utilizes data from well-characterized inhibitors to illustrate the therapeutic potential and mechanism of action of this class of compounds.
Executive Summary
Monoacylglycerol Acyltransferase 2 (MGAT2) is a critical enzyme in the resynthesis of triglycerides (TGs) in the small intestine, playing a pivotal role in the absorption of dietary fat.[1][2][3][4] Inhibition of MGAT2 has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[5] By blocking the monoacylglycerol pathway of TG synthesis, MGAT2 inhibitors reduce the absorption of dietary fats, leading to a cascade of beneficial metabolic effects. These include decreased body weight and fat mass, improved glucose tolerance and insulin sensitivity, and favorable modulation of gut hormones involved in satiety and glucose homeostasis.[1][2][4] This technical guide provides an in-depth analysis of the effects of MGAT2 inhibition on metabolic disorder pathways, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the underlying mechanisms.
Mechanism of Action and Signaling Pathways
MGAT2 catalyzes the acylation of monoacylglycerol to diacylglycerol, a rate-limiting step in the intestinal resynthesis of triglycerides from digested dietary fat.[1][2] Inhibition of this enzyme leads to a reduction in the production and secretion of chylomicrons, the primary carriers of dietary fat in the circulation. This primary action triggers a series of downstream effects that collectively improve metabolic health.
Triglyceride Metabolism Pathway
The primary pathway affected by MGAT2 inhibitors is the intestinal triglyceride synthesis and absorption pathway. By blocking MGAT2, the re-esterification of absorbed monoacylglycerols is hindered, leading to reduced triglyceride packaging into chylomicrons and their subsequent release into the bloodstream.
Impact on Gut Hormones and Satiety
Pharmacological inhibition of MGAT2 has been shown to augment the release of anorectic gut hormones, such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), in response to a fat challenge.[1] These hormones play crucial roles in regulating appetite, glucose homeostasis, and gastrointestinal motility. The increased secretion of GLP-1 and PYY likely contributes to the observed reduction in food intake and body weight in preclinical models treated with MGAT2 inhibitors.
Quantitative Data on the Effects of MGAT2 Inhibition
The following tables summarize the in vitro and in vivo effects of representative MGAT2 inhibitors, referred to as "Compound A" and "Compound B" in the cited literature.
In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity vs. MGAT3 | Selectivity vs. DGAT1 | Reference |
| Compound A | human MGAT2 | 7.8 | >1000-fold | >1000-fold | [1] |
| Compound A | mouse MGAT2 | 2.4 | >1000-fold | >1000-fold | [1] |
In Vivo Efficacy in Preclinical Models
Study 1: Effects of Compound A in High-Fat Diet (HFD)-Fed Mice [1]
| Parameter | Vehicle | Compound A (30 mg/kg) | % Change vs. Vehicle |
| Body Weight Gain (5 weeks) | +17.5 g | +14.5 g | -17% |
| Fat Mass | 15.2 g | 11.8 g | -22% |
| Food Intake (HFD) | 3.2 g/day | 2.5 g/day | -22% |
| Plasma Triglycerides (post-oral lipid tolerance test) | 100% | ~50% | -50% |
| HOMA-IR | 12.5 | 6.5 | -48% |
Study 2: Effects of Compound B in HFD-fed ob/ob Mice [1]
| Parameter | Vehicle | Compound B (30 mg/kg) | % Change vs. Vehicle |
| Body Weight Gain (5 weeks) | +10 g | +5 g | -50% |
| Cumulative Food Intake | 180 g | 160 g | -11% |
| Glycated Hemoglobin (GHb) | 6.4% | 5.4% | -15.6% |
| Fat Mass | 28 g | 24 g | -14% |
Detailed Experimental Protocols
In Vitro MGAT2 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MGAT2.
Methodology:
-
Enzyme Source: Microsomes from Sf9 cells or COS-7 cells transiently expressing human or mouse MGAT2.
-
Substrates: 2-monooleoylglycerol and [14C]oleoyl-CoA.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM MgCl2, and 0.1% BSA.
-
Procedure: a. The test compound is pre-incubated with the enzyme source in the assay buffer. b. The reaction is initiated by adding the substrates. c. The reaction is allowed to proceed for a defined time at 37°C and then stopped by adding a solution of chloroform/methanol (2:1). d. The lipids are extracted, and the radiolabeled diacylglycerol product is separated by thin-layer chromatography (TLC). e. The amount of product formed is quantified by liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Oral Lipid Tolerance Test (OLTT)
Objective: To evaluate the effect of an MGAT2 inhibitor on postprandial plasma triglyceride levels.
Methodology:
-
Animal Model: Male C57BL/6J mice.
-
Acclimation: Mice are acclimated for at least one week and fasted overnight before the experiment.
-
Dosing: The test compound or vehicle is administered orally (p.o.) at a specified time before the lipid challenge.
-
Lipid Challenge: An oral gavage of olive oil or a liquid high-fat meal is administered.
-
Blood Sampling: Blood samples are collected via the tail vein at baseline (0 h) and at various time points (e.g., 1, 2, 3, and 4 h) after the lipid challenge.
-
Analysis: Plasma triglyceride levels are measured using a commercial enzymatic assay kit.
-
Data Analysis: The area under the curve (AUC) for plasma triglyceride concentration over time is calculated to assess the overall effect of the compound.
Chronic Efficacy Study in a Diet-Induced Obesity (DIO) Model
Objective: To assess the long-term effects of an MGAT2 inhibitor on body weight, adiposity, and glucose metabolism in a model of obesity.
Methodology:
-
Animal Model: Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity.
-
Dosing: The test compound or vehicle is administered daily via oral gavage for a specified duration (e.g., 5 weeks).
-
Monitoring: Body weight and food intake are monitored regularly.
-
Metabolic Assessments: a. Body Composition: Fat and lean mass are measured at the beginning and end of the study using techniques like EchoMRI. b. Glucose Homeostasis: An oral glucose tolerance test (OGTT) or insulin tolerance test (ITT) is performed. Fasting blood glucose and insulin levels are measured to calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR).
-
Terminal Procedures: At the end of the study, tissues such as liver and adipose tissue are collected for further analysis (e.g., lipid content, gene expression).
Conclusion
Inhibition of MGAT2 represents a compelling and multifaceted approach to the treatment of metabolic disorders. The preclinical data for representative MGAT2 inhibitors demonstrate significant beneficial effects on body weight, adiposity, lipid metabolism, and glucose homeostasis. The mechanism of action, involving both direct effects on fat absorption and indirect effects on gut hormone secretion, provides a strong rationale for the observed efficacy. Further clinical investigation is warranted to translate these promising preclinical findings into novel therapies for obesity, type 2 diabetes, and related metabolic diseases.
References
- 1. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
Preliminary Efficacy of MGAT2 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy of monoacylglycerol acyltransferase 2 (MGAT2) inhibitors, a promising class of therapeutic agents for metabolic disorders. Drawing upon a range of preclinical and clinical studies, this document outlines the core mechanism of action, summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological pathways and workflows. While a specific compound "MGAT2-IN-5" is not publicly documented, this guide synthesizes the available data on various potent and selective MGAT2 inhibitors to serve as a foundational resource.
Core Mechanism of Action
Monoacylglycerol acyltransferase 2 (MGAT2) is a critical enzyme predominantly expressed in the small intestine and to a lesser extent in the liver.[1][2][3] It plays a pivotal role in the re-synthesis of triglycerides (TAG) from dietary monoacylglycerols (MAG) and fatty acyl-CoAs.[2][4] By catalyzing the conversion of MAG to diacylglycerol (DAG), MGAT2 facilitates the absorption of dietary fat.[1][4]
MGAT2 inhibitors function by blocking this enzymatic activity, thereby reducing the overall production of triglycerides in the intestines and liver.[4] This inhibition of TAG synthesis leads to several beneficial downstream effects, including reduced lipid levels in the blood, enhanced insulin sensitivity, and decreased glucose levels.[4] Furthermore, the inhibition of MGAT2 has been shown to influence the secretion of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are involved in appetite regulation and glucose metabolism.[4][5][6]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy data for several representative MGAT2 inhibitors from various studies.
Table 1: In Vitro Inhibitory Activity of Various MGAT2 Inhibitors
| Compound | Target | IC50 (nM) | Assay System | Reference |
| Compound A | Human MGAT2 | 7.8 | Enzyme Activity Assay | [7] |
| Compound A | Mouse MGAT2 | 2.4 | Enzyme Activity Assay | [7] |
| JTP-103237 | Rat Intestinal S9 | 19 | Radioactive-labeling Assay | [3] |
| Bicyclic Pyrimidine Derivative | Human MGAT2 | 4.1 | Radio-labeling Enzyme Assay (Sf-9 cells) | [3] |
| N-containing Heterocyclic Derivative | Human MGAT2 | 2 | Radio-labeling Enzyme Assay (Sf-9 cells) | [3] |
| Phenyl Methanesulfonamide Derivative | Human MGAT2 | ~12 | Radioactive-labeling Enzyme Reaction Assay (Sf-9 cells) | [3] |
| Unnamed Chemotypes | Human MGAT2 | 4 | Stable Isotope-labeled Substrate and LC/MS (STC-1 cells) | [3] |
| BMS-963272 | Not Specified | Potent and Selective | Not Specified | [6] |
Table 2: In Vivo Efficacy of MGAT2 Inhibitors in Animal Models
| Compound | Animal Model | Key Findings | Reference |
| Compound (S)-10 | CD1 Mice | 68% inhibition of plasma TAG concentration in an oral lipid tolerance test (OLTT). | [2] |
| Compound 11 | Mice | Significant suppression of triglyceride synthesis at 3 mg/kg in an OLTT. | [2] |
| CpdB | C57BL/6J Mice | Inhibited plasma TG elevation and significantly decreased the AUC of plasma CM/TG. | [5] |
| CpdB | HFD-fed ob/ob Mice | Suppressed food intake and body weight gain; inhibited elevation of glycated hemoglobin over 5 weeks. | [5] |
| BMS-963272 | Murine NASH Models (CDAHFD and STAM) | Decreased inflammation and fibrosis. | [6] |
| BMS-963272 | High-fat-diet-treated Cynomolgus Monkeys | Did not cause diarrhea, in contrast to a DGAT1 inhibitor. | [6] |
Table 3: Human Clinical Trial Data for an MGAT2 Inhibitor
| Compound | Study Population | Key Findings | Reference |
| BMS-963272 | Healthy human adults with obesity (Phase 1) | Safe and well-tolerated; elevated plasma long-chain dicarboxylic acid; increased GLP-1 and PYY; decreased body weight. | [6] |
Experimental Protocols
In Vitro MGAT2 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MGAT2.
Methodology:
-
Enzyme Source: Membrane fractions from human MGAT2-expressing cells (e.g., Sf9 or COS-7 cells) or intestinal homogenates are commonly used.[3][8]
-
Substrates: A monoacylglycerol (e.g., 2-oleoylglycerol) and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) are used as substrates.[8]
-
Reaction: The test compound at various concentrations is incubated with the enzyme source and substrates in a suitable buffer.
-
Detection: The reaction is stopped, and the lipids are extracted. The formation of radiolabeled diacylglycerol (DAG) is quantified using thin-layer chromatography (TLC) followed by liquid scintillation counting.[8]
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based MGAT2 Assay
Objective: To assess the inhibitory activity of a compound in a cellular context, considering cell permeability and intracellular metabolism.
Methodology:
-
Cell Line: A cell line expressing human MGAT2, such as recombinant STC-1 cells or HIEC-6 cells, is utilized.[1][8]
-
Substrate Loading: Cells are incubated with a stable isotope-labeled monoacylglycerol substrate.
-
Inhibitor Treatment: The cells are treated with the test compound at various concentrations.
-
Lipid Extraction and Analysis: Cellular lipids are extracted, and the levels of stable isotope-labeled diacylglycerol (DAG) and triacylglycerol (TAG) are quantified using high-resolution liquid chromatography-mass spectrometry (LC/MS).[1]
-
Data Analysis: The reduction in labeled DAG and TAG formation in the presence of the inhibitor is used to determine its cellular potency.
Oral Lipid Tolerance Test (OLTT) in Mice
Objective: To evaluate the in vivo efficacy of an MGAT2 inhibitor in reducing postprandial hypertriglyceridemia.
Methodology:
-
Animals: Male C57BL/6J or CD1 mice are typically used.[2][5]
-
Fasting: Mice are fasted overnight to establish a baseline.
-
Compound Administration: The test compound or vehicle is administered orally.
-
Lipid Challenge: After a set period, a bolus of lipid (e.g., olive oil or a mixture of liquid Boost plus® and U13C-TG oil) is given orally.[2]
-
Blood Sampling: Blood samples are collected at various time points post-lipid challenge.
-
Analysis: Plasma triglyceride levels are measured. For studies using stable isotopes, plasma heavy TGs are quantified by LC/ESI/MS/MS to assess the absorption and resynthesis of dietary fats.[2]
-
Data Analysis: The area under the curve (AUC) for plasma triglyceride concentration is calculated and compared between the treated and vehicle groups to determine the percentage of inhibition.[5]
Visualizations
Signaling Pathway of Dietary Fat Absorption and MGAT2 Inhibition
Caption: MGAT2's role in dietary fat absorption and its inhibition.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for an Oral Lipid Tolerance Test (OLTT).
Logical Relationship of MGAT2 Inhibition and Metabolic Improvements
Caption: Downstream effects of pharmacological MGAT2 inhibition.
References
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Understanding the pharmacodynamics of MGAT2-IN-5
An In-depth Technical Guide to the Pharmacodynamics of Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibitors
Disclaimer: Publicly available scientific literature and databases do not contain specific information for a compound designated "MGAT2-IN-5." Therefore, this guide provides a comprehensive overview of the pharmacodynamics of well-characterized monoacylglycerol acyltransferase 2 (MGAT2) inhibitors based on available preclinical and clinical data, which would be representative of a compound in this class.
Introduction
Monoacylglycerol acyltransferase 2 (MGAT2) is a critical enzyme in the resynthesis of triglycerides (TGs) in the small intestine, playing a pivotal role in the absorption of dietary fat.[1][2][3] MGAT2 is highly expressed in the enterocytes of the small intestine where it catalyzes the conversion of monoacylglycerol (MG) and fatty acyl-CoA into diacylglycerol (DAG), a key step in the MG pathway of TG synthesis.[3][4] Because of its role in lipid absorption and metabolism, MGAT2 has emerged as a promising therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH).[2][5] MGAT2 inhibitors are a class of small molecules designed to block the enzymatic activity of MGAT2, thereby reducing TG synthesis and absorption.[1][4]
Mechanism of Action
MGAT2 inhibitors competitively or non-competitively bind to the MGAT2 enzyme, preventing its interaction with its substrates, monoacylglycerol and fatty acyl-CoA. This inhibition reduces the production of diacylglycerol, which in turn decreases the synthesis and subsequent secretion of triglycerides into the circulation from the small intestine.[1] This primary mechanism of action leads to a cascade of downstream effects that contribute to the therapeutic benefits of these compounds. These effects include improved lipid profiles, enhanced insulin sensitivity, and potential for weight loss.[1][6]
Quantitative Pharmacodynamic Data
The following table summarizes the in vitro potency of several representative MGAT2 inhibitors. This data is crucial for comparing the relative activity of different chemical scaffolds and for guiding lead optimization in drug discovery programs.
| Compound Name/Identifier | Target Species | IC50 Value | Assay System |
| Compound A | Human | 7.8 nM | Enzymatic Assay |
| Compound A | Mouse | 2.4 nM | Enzymatic Assay |
| Unnamed Compound (WO 2016121782) | Not Specified | 0.31 nM | Transfected Freestyle293 cell membranes |
| S-309309 | Not Specified | Not Specified | Preclinical mouse models |
| BMS-963272 | Not Specified | Not Specified | Murine NASH models and Phase 1 human trials |
Data compiled from publicly available sources.[6][7][8][9]
Signaling and Metabolic Pathways
The inhibition of MGAT2 initiates a series of metabolic changes, primarily within the enterocytes of the small intestine. The following diagram illustrates the central role of MGAT2 in triglyceride synthesis and the impact of its inhibition.
Caption: The role of MGAT2 in intestinal triglyceride synthesis and the impact of its inhibition.
Experimental Protocols
In Vitro MGAT2 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MGAT2.
Methodology:
-
Enzyme Source: Microsomes are prepared from cells overexpressing human or mouse MGAT2, such as Freestyle293 cells.[7]
-
Substrates: Radiolabeled [14C]-oleic acid is converted to [14C]-oleoyl-CoA. 2-monooleoylglycerol is used as the acyl acceptor.
-
Reaction Buffer: A suitable buffer (e.g., Tris-HCl) containing necessary cofactors like MgCl2 and bovine serum albumin is prepared.
-
Assay Procedure: a. The test compound (e.g., this compound) is serially diluted in DMSO and pre-incubated with the MGAT2-containing microsomes in the reaction buffer. b. The reaction is initiated by adding the substrates (2-monooleoylglycerol and [14C]-oleoyl-CoA). c. The reaction mixture is incubated at 37°C for a specified time (e.g., 10-20 minutes). d. The reaction is terminated by adding a stop solution (e.g., isopropanol/heptane/water). e. The lipid products are extracted using an organic solvent (e.g., heptane). f. The amount of radiolabeled diacylglycerol formed is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (DMSO). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Oral Fat Tolerance Test (OFTT) in Mice
Objective: To evaluate the in vivo efficacy of an MGAT2 inhibitor in reducing postprandial hypertriglyceridemia.
Methodology:
-
Animal Model: Male C57BL/6J mice are commonly used.[7]
-
Acclimation and Fasting: Animals are acclimated to the housing conditions and then fasted overnight (e.g., 12-16 hours) with free access to water.
-
Compound Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at a specific dose (e.g., 1-10 mg/kg).[7] A vehicle control group is also included.
-
Fat Challenge: After a set time post-dosing (e.g., 30-60 minutes), an oral gavage of a lipid emulsion (e.g., corn oil) is administered to all animals.
-
Blood Sampling: Blood samples are collected via the tail vein at baseline (pre-fat challenge) and at several time points post-fat challenge (e.g., 1, 2, 3, and 4 hours).
-
Triglyceride Measurement: Plasma is isolated from the blood samples, and triglyceride levels are measured using a commercial enzymatic assay kit.
-
Data Analysis: The plasma triglyceride concentration is plotted against time for each treatment group. The area under the curve (AUC) for the postprandial triglyceride excursion is calculated and compared between the compound-treated and vehicle-treated groups to determine the percentage of inhibition.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for an in vivo Oral Fat Tolerance Test.
Caption: A typical experimental workflow for an Oral Fat Tolerance Test (OFTT) in mice.
Conclusion
MGAT2 inhibitors represent a promising therapeutic strategy for managing metabolic disorders by directly targeting the absorption of dietary fat. The pharmacodynamic effects of these compounds, characterized by potent in vitro inhibition of the MGAT2 enzyme and robust in vivo reduction of postprandial hypertriglyceridemia, underscore their potential. Further research and clinical development will continue to elucidate the full therapeutic utility of this class of drugs.
References
- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MOGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. MOGAT2: A New Therapeutic Target for Metabolic Syndrome [mdpi.com]
- 6. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 9. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of MGAT2 Inhibition on Fat Absorption and Storage: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Monoacylglycerol Acyltransferase 2 (MGAT2) has emerged as a compelling therapeutic target for metabolic disorders, including obesity and type 2 diabetes. As a key enzyme in the resynthesis of triglycerides in the small intestine, its inhibition offers a direct mechanism to modulate dietary fat absorption and subsequent storage. This document provides a comprehensive technical overview of the pharmacological effects of MGAT2 inhibitors, focusing on a representative, though not publicly named, compound referred to herein as MGAT2-IN-5, based on data from structurally distinct, publicly disclosed inhibitors. It details the quantitative impact on metabolic parameters, outlines the experimental protocols for evaluation, and visualizes the underlying biological pathways and experimental workflows.
Introduction: The Role of MGAT2 in Lipid Metabolism
Dietary triglycerides undergo hydrolysis in the intestinal lumen into monoacylglycerols and free fatty acids, which are then absorbed by enterocytes.[1] Within these cells, the monoacylglycerol pathway is responsible for the majority of triglyceride resynthesis, a critical step for packaging into chylomicrons and subsequent release into the circulation.[2] Monoacylglycerol Acyltransferase 2 (MGAT2) catalyzes the first committed step in this pathway: the acylation of monoacylglycerol to form diacylglycerol.[3]
MGAT2 is highly expressed in the small intestine, and its activity is crucial for efficient dietary fat absorption.[2] Genetic deletion or pharmacological inhibition of MGAT2 in preclinical models has been shown to reduce weight gain on a high-fat diet, decrease adiposity, and improve insulin sensitivity.[2][4] These beneficial effects are attributed not only to a reduction in fat absorption but also to secondary effects such as the enhanced secretion of anorectic gut hormones.[5][6]
Quantitative Effects of MGAT2 Inhibition
The following tables summarize the quantitative data from preclinical studies on representative MGAT2 inhibitors, which serve as a proxy for the expected effects of a potent and selective inhibitor like this compound.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| Compound A | Human MGAT2 | 7.8 | >1000-fold vs. DGAT1, DGAT2, ACAT1 | [6] |
| Mouse MGAT2 | 2.4 | [6] | ||
| Compound B | Human MGAT2 | 8.1 | >300-fold vs. DGAT1, DGAT2, ACAT1 | [5] |
| Mouse MGAT2 | 0.85 | [5] | ||
| BMS-963272 | Human MGAT2 | 175 (Initial Hit) | N/A | [7] |
Table 2: In Vivo Efficacy in High-Fat Diet (HFD)-Induced Obesity Models (Mice)
| Model | Treatment | Duration | Body Weight Change | Fat Mass Reduction | Reference |
| C57BL/6J Mice on HFD | Compound A | 5 weeks | 17% reduction in weight gain vs. vehicle | Significantly suppressed fat mass increase | [6] |
| Mgat2 Knockout Mice on HFD | Genetic Deletion | 10 weeks | ~26% lower body weight vs. wild-type | ~57% reduction vs. wild-type | [2] |
| ob/ob Mice on HFD | Compound B (30 mg/kg/day) | 5 weeks | Suppressed body weight gain vs. vehicle | N/A | [5] |
Table 3: Effects on Postprandial Lipemia (Oral Fat Tolerance Test)
| Model | Treatment | Effect on Plasma Triglycerides (TG) | Reference |
| C57BL/6J Mice | Compound B (10 mg/kg) | Potent inhibition of plasma TG elevation at 2h post-oil load | [5] |
| C57BL/6J Mice | MGAT2 Inhibitor (S)-10 | 68% reduction in plasma TAG concentration vs. naïve | [8] |
| Mgat2 Knockout Mice | Genetic Deletion | Markedly reduced plasma TG excursion post-oral fat challenge | [2] |
Signaling Pathways and Mechanism of Action
Inhibition of MGAT2 leads to a build-up of its substrate, monoacylglycerol, within the enterocytes of the small intestine. This accumulation is thought to be a primary trigger for the secretion of gut hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY), from enteroendocrine L-cells located predominantly in the distal gut.[5][6] These hormones exert downstream effects on appetite suppression and glucose homeostasis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of MGAT2 inhibitors. The following sections describe standard protocols used in preclinical evaluation.
In Vitro MGAT2 Enzyme Activity Assay
This assay quantifies the direct inhibitory effect of a compound on MGAT2 enzymatic activity.
Objective: To determine the IC50 value of this compound.
Materials:
-
Recombinant human or mouse MGAT2 enzyme (microsomal preparations).
-
Substrates: 2-monooleoylglycerol (MAG), [14C]oleoyl-coenzyme A.
-
Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mg/mL fatty acid-free BSA.
-
Test Compound: this compound dissolved in DMSO.
-
Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid).
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction tube, combine the assay buffer, MGAT2 enzyme preparation, and the test compound or vehicle (DMSO).
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the substrates (2-monooleoylglycerol and [14C]oleoyl-CoA).
-
Incubate for 20-30 minutes at room temperature with gentle agitation.[9]
-
Stop the reaction by adding a solution for lipid extraction (e.g., chloroform:methanol).
-
Vortex and centrifuge to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate the radiolabeled diacylglycerol product from the unreacted [14C]oleoyl-CoA.
-
Visualize and quantify the radiolabeled diacylglycerol spots using a phosphorimager or scintillation counting.
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Oral Fat Tolerance Test (OFTT) in Mice
This in vivo assay assesses the impact of an MGAT2 inhibitor on the absorption of a dietary fat bolus.
Objective: To evaluate the effect of this compound on postprandial plasma triglyceride levels.
Animal Model: Male C57BL/6J mice (8-10 weeks old).
Materials:
-
Test Compound: this compound formulated for oral gavage (e.g., suspension in 0.5% methylcellulose).
-
Lipid Bolus: Olive oil or a liquid meal mixture (e.g., corn oil and Ensure).[6]
-
Optional: Lipoprotein lipase inhibitor (e.g., Pluronic F-127) to measure total chylomicron production.
Procedure:
-
Fast mice overnight (e.g., 12-16 hours) with free access to water.
-
Record baseline body weights.
-
Administer this compound or vehicle via oral gavage at a pre-determined time before the lipid challenge (e.g., 30-60 minutes).
-
Collect a baseline blood sample (T=0) via tail snip or retro-orbital bleed.
-
Administer the lipid bolus (e.g., 8-10 mL/kg) via oral gavage.[5]
-
Collect blood samples at specified time points post-lipid gavage (e.g., 1, 2, 3, and 4 hours).
-
Process blood to obtain plasma.
-
Measure plasma triglyceride concentrations using a commercial enzymatic assay kit.
-
Plot plasma triglyceride concentration versus time and calculate the Area Under the Curve (AUC) to quantify total lipid absorption over the time course.
High-Fat Diet (HFD)-Induced Obesity Model
This chronic study evaluates the long-term effects of MGAT2 inhibition on body weight, adiposity, and metabolic health.
Objective: To determine the efficacy of this compound in preventing or treating diet-induced obesity and associated metabolic dysregulation.
Animal Model: Male C57BL/6J mice (6-8 weeks old).
Materials:
-
Diets: Standard chow (e.g., 10% kcal from fat) and a high-fat diet (HFD, e.g., 45-60% kcal from fat).[10]
-
Test Compound: this compound incorporated into the diet or administered daily via oral gavage.
Procedure:
-
Acclimatize mice and randomize them into groups based on body weight.
-
Prevention Model: Start HFD and concurrent daily administration of this compound or vehicle.
-
Treatment Model: Induce obesity by feeding all mice an HFD for several weeks (e.g., 8-10 weeks), then initiate daily administration of this compound or vehicle while continuing the HFD.
-
Monitor body weight and food intake weekly throughout the study (e.g., 5-15 weeks).[6][11]
-
At the end of the study, perform terminal procedures:
-
Measure body composition (fat mass and lean mass) using quantitative nuclear magnetic resonance (qNMR) or DEXA.
-
Collect terminal blood samples for analysis of plasma lipids (triglycerides, free fatty acids), glucose, and insulin.
-
Harvest tissues (e.g., liver, adipose depots) for weight and histological analysis (e.g., assessment of hepatic steatosis).
-
-
Analyze data for statistically significant differences in body weight gain, fat mass, and metabolic parameters between the treated and vehicle control groups.
Conclusion
The inhibition of MGAT2 represents a promising strategy for the treatment of obesity and related metabolic diseases. Pharmacological agents targeting this enzyme effectively reduce the absorption and resynthesis of dietary fat, leading to decreased weight gain and adiposity in preclinical models. Furthermore, the mechanism of action involves the beneficial modulation of gut hormones, which contributes to appetite suppression and improved glycemic control. The experimental protocols and quantitative data presented in this guide provide a framework for the continued development and evaluation of potent and selective MGAT2 inhibitors for clinical use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening Hit to Clinical Candidate: Discovery of BMS-963272, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mmpc.org [mmpc.org]
- 11. Diet-induced obesity murine model [protocols.io]
Methodological & Application
Application Notes and Protocols for MGAT2-IN-5 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol O-acyltransferase 2 (MGAT2) is a key enzyme in the monoacylglycerol (MAG) pathway, responsible for the resynthesis of triacylglycerols (TAG) in the small intestine. This process is crucial for the absorption of dietary fats. Inhibition of MGAT2 is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.[1][2][3] These application notes provide detailed protocols for the use of MGAT2-IN-5, a potent and selective inhibitor of MGAT2, in cell-based assays to evaluate its efficacy and mechanism of action.
Disclaimer: The specific compound "this compound" is not widely documented in publicly available literature. The following protocols and data are based on established findings for other potent and selective MGAT2 inhibitors, such as MGAT2-IN-2 and similar compounds. Researchers should consider these as a starting point and may need to optimize conditions for their specific molecule.
Mechanism of Action of MGAT2
MGAT2 is an integral membrane protein located in the endoplasmic reticulum of enterocytes in the small intestine.[1][4] It catalyzes the acylation of monoacylglycerol with a fatty acyl-CoA to form diacylglycerol (DAG).[2] DAG is subsequently acylated by diacylglycerol acyltransferase (DGAT) to synthesize TAG, which is then packaged into chylomicrons for secretion into the lymphatic system and subsequent circulation.[1] By inhibiting MGAT2, this compound is expected to block the synthesis of DAG from MAG, thereby reducing the overall absorption of dietary fat.[3] This can lead to a reduction in postprandial plasma TAG levels and, over time, may contribute to weight loss and improved insulin sensitivity.[5]
Signaling Pathway of Intestinal Fat Absorption
The diagram below illustrates the monoacylglycerol pathway of triacylglycerol synthesis in an enterocyte and the point of inhibition by this compound.
Caption: Intestinal fat absorption pathway and MGAT2 inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory activities of various reported MGAT2 inhibitors in both in vitro and cell-based assays. This data can serve as a benchmark for evaluating the potency of this compound.
| Compound | In Vitro IC₅₀ (nM) (Human MGAT2) | Cell-Based IC₅₀ (nM) (STC-1/Human MGAT2) | Reference Compound Selectivity (vs. DGAT1, DGAT2, ACAT1) |
| MGAT2-IN-2 | 3.4 | Not explicitly reported, but effective in vivo | >30,000-fold vs. MGAT3, DGAT1, DGAT2, ACAT1 |
| Compound A | 4.0 ± 2.9 | 2.3 ± 1.2 (LC/MS) | >1000-fold vs. MGAT3, AWAT2, DGAT1 |
| CpdA | 7.8 | Not reported | Highly selective |
| CpdB | 8.1 | Not reported, but effective in vivo | >300-fold |
Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Cell-Based MGAT2 Activity Assay using Stable Isotope-Labeled Substrate and LC/MS
This protocol is adapted from established methods for measuring MGAT2 activity in a cellular context, which accounts for cell permeability and intracellular target engagement.[1]
Objective: To determine the potency of this compound in inhibiting MGAT2-mediated diacylglycerol (DAG) synthesis in a recombinant cell line.
Materials:
-
STC-1 (secretin tumor cell-1) cells stably expressing human MGAT2 (STC-1/hMGAT2)
-
Mock-transfected STC-1 cells (as a negative control)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Geneticin (G418)
-
Phosphate-Buffered Saline (PBS)
-
Poly-D-Lysine coated 24-well plates
-
D31-palmitate (stable isotope-labeled fatty acid)
-
Monopalmitoylglycerol
-
Cholate and Deoxycholate
-
This compound (and other test compounds)
-
LC/MS system
Experimental Workflow Diagram:
References
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Monoacylglycerol Acyltransferase-2 Is a Tetrameric Enzyme That Selectively Heterodimerizes with Diacylglycerol Acyltransferase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Representative MGAT2 Inhibitor (e.g., Compound A) in In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Monoacylglycerol O-acyltransferase 2 (MGAT2) is a key enzyme in the resynthesis of triglycerides in the small intestine, playing a crucial role in the absorption of dietary fat.[1][2][3] Inhibition of MGAT2 is a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH).[4][5][6][7] This document provides detailed protocols for in vivo animal studies of a representative, potent, and selective MGAT2 inhibitor, exemplified by compounds described in the scientific literature such as "compound A" (compA). These protocols are intended to guide researchers in evaluating the pharmacological effects of MGAT2 inhibitors in preclinical models.
Mechanism of Action
MGAT2 catalyzes the conversion of monoacylglycerol (MG) and fatty acyl-CoA to diacylglycerol (DG), a precursor for triglyceride (TG) synthesis.[4][7] By blocking this enzymatic activity, MGAT2 inhibitors reduce the overall production of triglycerides in the intestines and liver.[7] This leads to a decrease in lipid levels in the blood, enhanced insulin sensitivity, and can influence the secretion of gut hormones like GLP-1 and PYY.[1][5][7]
Quantitative Data Summary
The following tables summarize quantitative data from studies with representative MGAT2 inhibitors.
Table 1: In Vitro Inhibitory Activity of a Representative MGAT2 Inhibitor (Compound A) [1][4]
| Enzyme Target | IC50 (nmol/L) | Selectivity vs. Related Acyltransferases |
| Human MGAT2 | 7.8 | >30,000-fold (vs. MGAT3, DGAT1, DGAT2, ACAT1) |
| Mouse MGAT2 | 2.4 | >30,000-fold (vs. MGAT3, DGAT1, DGAT2, ACAT1) |
Table 2: In Vivo Efficacy of a Representative MGAT2 Inhibitor (Compound A) in Mice [4]
| Study Type | Animal Model | Treatment Group | Dose (mg/kg) | Key Findings |
| Oral Meal Tolerance Test | C57BL/6J Mice | Vehicle | - | - |
| Compound A | 3 | Dose-dependent suppression of plasma TG elevation | ||
| Compound A | 10 | 50% decrease in plasma CM/TG AUC vs. vehicle | ||
| Compound A | 30 (16h prior) | 58% reduction in plasma CM/TG AUC vs. vehicle | ||
| Chronic High-Fat Diet Study | C57BL/6J Mice | Vehicle | - | - |
| Compound A | - | Prevented body weight gain and fat accumulation | ||
| Diabetes Model | HFD-STZ-treated Mice | Vehicle | - | - |
| Compound A | - | Ameliorated hyperglycemia and fatty liver, improved insulin sensitivity (HOMA-IR) |
Experimental Protocols
Oral Meal Tolerance Test (MTT)
This protocol is designed to assess the acute effect of an MGAT2 inhibitor on postprandial hypertriglyceridemia.
Materials:
-
C57BL/6J mice
-
Representative MGAT2 inhibitor (e.g., Compound A)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Liquid meal
-
Pluronic F-127
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
Plasma triglyceride assay kit
Procedure:
-
Fast C57BL/6J mice overnight.
-
Administer the MGAT2 inhibitor or vehicle by oral gavage. Doses of 3 and 10 mg/kg can be used to assess dose-dependency.[1][4]
-
After a specified time (e.g., 6 hours), administer a liquid meal orally.[4]
-
Simultaneously, inject Pluronic F-127 intraperitoneally to inhibit plasma TG lipolysis.[4]
-
Collect blood samples at 0, 2, and 4 hours after the liquid meal administration.[4]
-
Centrifuge the blood samples to separate plasma.
-
Measure plasma chylomicron triglyceride (CM/TG) levels using a commercially available kit.
-
Calculate the area under the curve (AUC) for plasma CM/TG levels to determine the postprandial TG excursion.
Chronic High-Fat Diet (HFD)-Induced Obesity Model
This protocol evaluates the long-term effects of an MGAT2 inhibitor on body weight, fat accumulation, and metabolic parameters in a diet-induced obesity model.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD)
-
Representative MGAT2 inhibitor
-
Vehicle
-
Animal scale
-
Body composition analyzer (e.g., DEXA)
-
Blood glucose meter
-
Insulin assay kit
Procedure:
-
Acclimate C57BL/6J mice to the HFD for a specified period (e.g., 5 weeks).[4]
-
Randomly assign mice to treatment groups (vehicle or MGAT2 inhibitor).
-
Administer the MGAT2 inhibitor or vehicle daily via oral gavage.
-
Monitor food intake and body weight regularly (e.g., weekly).
-
At the end of the study, perform the following assessments:
-
Measure body composition to determine fat and lean mass.
-
Collect blood samples for analysis of plasma lipids (TG, cholesterol), glucose, and insulin.
-
Calculate the homeostatic model assessment of insulin resistance (HOMA-IR).
-
Harvest tissues (e.g., liver, adipose tissue) for histological analysis and measurement of TG content.
-
Diabetes Model in High-Fat Diet and Streptozotocin (HFD-STZ)-Treated Mice
This protocol assesses the therapeutic potential of an MGAT2 inhibitor in a model of severe diabetes.[4]
Materials:
-
C57BL/6J mice
-
High-fat diet
-
Streptozotocin (STZ)
-
Representative MGAT2 inhibitor
-
Vehicle
-
Blood glucose meter
-
Plasma analysis kits (TG, NEFA, insulin)
Procedure:
-
Induce diabetes in C57BL/6J mice by feeding a high-fat diet and administering a low dose of streptozotocin.
-
Once hyperglycemia is established, randomize the mice into treatment groups (vehicle or MGAT2 inhibitor).
-
Administer the MGAT2 inhibitor or vehicle daily for the duration of the study.
-
Monitor blood glucose levels regularly.
-
At the end of the study, collect blood to measure plasma TG, non-esterified fatty acids (NEFA), and insulin levels.[4]
-
Calculate HOMA-IR to assess changes in insulin sensitivity.[4]
-
Harvest the liver to measure hepatic TG levels.[4]
Visualizations
Caption: Signaling pathway of dietary fat absorption and the inhibitory action of an MGAT2 inhibitor.
Caption: Experimental workflow for the chronic high-fat diet-induced obesity model.
Caption: Logical relationship of MGAT2 inhibition to physiological effects and therapeutic outcomes.
References
- 1. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for MGAT2 Inhibitors in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitors in mouse models of metabolic disease. The following protocols and data are based on studies with well-characterized small molecule MGAT2 inhibitors and can be adapted for novel compounds such as MGAT2-IN-5.
Mechanism of Action
Monoacylglycerol Acyltransferase 2 (MGAT2) is a key enzyme in the small intestine responsible for the resynthesis of triglycerides (TGs) from dietary monoacylglycerols and fatty acids.[1][2][3][4] By catalyzing the formation of diacylglycerol (DG), MGAT2 plays a rate-limiting role in the absorption of dietary fat.[1][2] Inhibition of MGAT2 is a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[1][5][6] Pharmacological inhibition of MGAT2 leads to reduced fat absorption, decreased body weight, improved insulin sensitivity, and increased secretion of anorectic gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[1][2][4][5]
Recommended Dosage and Administration
The recommended dosage of MGAT2 inhibitors in mice typically ranges from 10 mg/kg to 30 mg/kg, administered orally. The optimal dose for a specific compound, such as this compound, should be determined through dose-response studies.
Table 1: Summary of Dosing for Investigational MGAT2 Inhibitors in Mice
| Compound | Mouse Model | Dose | Administration Route | Key Findings | Reference |
| Compound A | C57BL/6J | 30 mg/kg | Oral | Reduced food intake by 59% in a high-fat diet refeeding model.[1] | [1] |
| Compound A | High-Fat Diet (HFD)-fed mice | 30 mg/kg/day | Oral | Prevented body weight gain and fat accumulation.[1] | [1] |
| Compound B | ob/ob mice on HFD | 10 mg/kg/day | Oral | Suppressed food intake and body weight gain; inhibited elevation of glycated hemoglobin.[2] | [2] |
| BMS-963272 | CDAHFD and STAM NASH models | Not specified | Not specified | Decreased inflammation and fibrosis.[5] | [5] |
Experimental Protocols
Protocol 1: Evaluation of Acute Anorectic Effects
This protocol is designed to assess the short-term effects of an MGAT2 inhibitor on food intake in a high-fat diet (HFD) refeeding model.
Materials:
-
C57BL/6J mice
-
High-Fat Diet (e.g., 60% kcal from fat)
-
MGAT2 inhibitor (e.g., this compound)
-
Vehicle control (e.g., corn oil, 0.5% methylcellulose)
-
Oral gavage needles
-
Metabolic cages for food intake monitoring
Procedure:
-
Acclimate male C57BL/6J mice to individual housing.
-
Fast the mice overnight.
-
The following morning, orally administer the MGAT2 inhibitor at the desired dose (e.g., 10, 30 mg/kg) or vehicle control.
-
Two hours post-administration, provide mice with a pre-weighed amount of HFD.
-
Monitor and record cumulative food intake at regular intervals (e.g., 2, 4, 6, and 24 hours).
-
Analyze the data to determine the effect of the inhibitor on food consumption compared to the vehicle group.
Protocol 2: Chronic Efficacy Study in a Diet-Induced Obesity (DIO) Model
This protocol evaluates the long-term effects of an MGAT2 inhibitor on body weight, body composition, and metabolic parameters in mice fed a high-fat diet.
Materials:
-
C57BL/6J or ob/ob mice
-
High-Fat Diet (e.g., 45-60% kcal from fat)
-
MGAT2 inhibitor
-
Vehicle control
-
Equipment for measuring body weight and body composition (e.g., EchoMRI)
-
Equipment for blood collection and analysis (glucose, insulin, lipids)
Procedure:
-
Induce obesity in mice by feeding them a HFD for a specified period (e.g., 8-12 weeks).
-
Randomize mice into treatment and vehicle control groups based on body weight.
-
Administer the MGAT2 inhibitor or vehicle orally once daily for the duration of the study (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly (e.g., weekly).
-
At the end of the study, perform the following assessments:
-
Measure final body weight and body composition.
-
Collect blood samples for analysis of plasma glucose, insulin, triglycerides, and other relevant biomarkers.
-
Perform an oral glucose tolerance test (OGTT) or insulin tolerance test (ITT) to assess glucose homeostasis.
-
Harvest tissues (e.g., liver, adipose tissue, small intestine) for histological analysis and gene expression studies.
-
Visualizations
Signaling Pathway of MGAT2 in Intestinal Triglyceride Resynthesis
Caption: MGAT2 signaling pathway in enterocytes.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for chronic efficacy studies.
Logical Relationship of MGAT2 Inhibition and Metabolic Outcomes
Caption: Effects of MGAT2 inhibition on metabolism.
References
- 1. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application of MGAT2 Inhibitors in Obesity Research Models: A Detailed Guide
Note on "MGAT2-IN-5": Initial searches for a compound specifically named "this compound" in the context of obesity research did not yield relevant results. A compound with this designation was identified as an inhibitor of mouse GABA transporter 2 (mGAT2), a target unrelated to obesity and metabolic disease. Therefore, this document focuses on well-characterized, exemplary MGAT2 inhibitors that have been extensively studied in obesity research models.
Introduction
Monoacylglycerol O-acyltransferase 2 (MGAT2) is a key enzyme in the resynthesis of triglycerides in the small intestine.[1][2] It plays a crucial role in the absorption of dietary fats. Inhibition of MGAT2 is a promising therapeutic strategy for the treatment of obesity and related metabolic disorders. By blocking this enzyme, the absorption of dietary fat is reduced, leading to decreased body weight and improvements in metabolic parameters. This document provides a detailed overview of the application of selective MGAT2 inhibitors in preclinical obesity research, including their mechanism of action, experimental protocols, and representative data.
Mechanism of Action
MGAT2 catalyzes the conversion of monoacylglycerol and fatty acyl-CoA to diacylglycerol, a critical step in the triglyceride resynthesis pathway in enterocytes.[1][2] By inhibiting MGAT2, these compounds reduce the formation of diacylglycerol and subsequently decrease the production and absorption of triglycerides from the diet.[1] This leads to several downstream effects beneficial for combating obesity, including:
-
Reduced Fat Accumulation: By limiting triglyceride synthesis, less fat is available for storage in adipose tissue.[1]
-
Increased Energy Expenditure: Some studies suggest that MGAT2 inhibition can lead to an increase in energy expenditure.[2][3]
-
Improved Insulin Sensitivity: Lowering lipid levels in the blood can lead to enhanced insulin sensitivity and better glycemic control.[1]
-
Increased Gut Hormone Secretion: MGAT2 inhibitors have been shown to increase the secretion of anorectic gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which help regulate appetite and glucose metabolism.[1][4]
Signaling Pathway of MGAT2 Inhibition in Obesity
Caption: Mechanism of action of MGAT2 inhibitors in reducing fat absorption and promoting weight loss.
Quantitative Data from Preclinical Studies
The following tables summarize the in vitro and in vivo efficacy of representative MGAT2 inhibitors from published studies.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Selectivity | Reference |
| BMS-963272 | Human MGAT2 | - | Potent and Selective | [4] |
| Compound A | Human MGAT2 | 7.8 | >1000-fold vs. DGAT1 | [5] |
| Mouse MGAT2 | 2.4 | [5] | ||
| Compound B | Human MGAT2 | 8.1 | >300-fold vs. DGAT1, DGAT2, ACAT1 | [2] |
| Mouse MGAT2 | 0.85 | [2] | ||
| S-309309 | MGAT2 | - | Selective | [6] |
Table 2: In Vivo Efficacy in Rodent Obesity Models
| Compound | Model | Dose | Duration | Body Weight Change | Food Intake | Other Effects | Reference |
| BMS-963272 | Murine NASH models | - | - | Decreased | - | Decreased inflammation and fibrosis | [4] |
| Compound A | High-Fat Diet (HFD) Mice | - | 5 weeks | 17% inhibition of HFD-induced gain | Decreased | Improved insulin sensitivity | [5] |
| Compound B | HFD-fed ob/ob mice | - | 5 weeks | Suppressed gain | Suppressed | Inhibited elevation of glycated hemoglobin | [2] |
| S-309309 | HFD-induced obese mice | 3 mg/kg b.i.d. | 4 weeks | Reduced gain | Reduced | Increased energy expenditure, decreased plasma glucose | [6] |
Table 3: Effects in Higher Species and Humans
| Compound | Species | Study Type | Key Findings | Reference |
| BMS-963272 | Cynomolgus Monkeys | Preclinical | Did not cause diarrhea (unlike DGAT1 inhibitor) | [4] |
| BMS-963272 | Healthy Human Adults with Obesity | Phase 1 Clinical Trial | Safe and well-tolerated, decreased body weight, increased GLP-1 and PYY | [4] |
Experimental Protocols
In Vitro MGAT2 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against MGAT2.
Materials:
-
Recombinant human or mouse MGAT2 enzyme
-
2-monooleoylglycerol (substrate)
-
[¹⁴C]palmitoyl-CoA (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 150 mM KCl, 1 mM EDTA)
-
Test compound dissolved in DMSO
-
Scintillation cocktail and vials
-
Microplate
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 2-monooleoylglycerol, and recombinant MGAT2 enzyme.
-
Add serial dilutions of the test compound (or DMSO as a vehicle control) to the wells of the microplate.
-
Initiate the enzymatic reaction by adding [¹⁴C]palmitoyl-CoA to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 2:1 chloroform:methanol).
-
Extract the lipids and separate them by thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled diacylglycerol product using a phosphorimager or by scraping the corresponding band and measuring radioactivity with a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Oral Fat Tolerance Test (OFTT)
Objective: To assess the effect of an MGAT2 inhibitor on postprandial triglyceride levels.
Materials:
-
Male C57BL/6J mice
-
Test compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Corn oil or olive oil
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Triglyceride assay kit
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Administer the test compound or vehicle orally by gavage.
-
After a set time (e.g., 30-60 minutes), administer an oral bolus of corn oil (e.g., 10 ml/kg).
-
Collect blood samples from the tail vein at baseline (0 hours) and at specified time points post-oil administration (e.g., 1, 2, 4, and 6 hours).
-
Separate the plasma by centrifugation.
-
Measure plasma triglyceride concentrations using a commercial assay kit.
-
Plot the plasma triglyceride levels over time and calculate the area under the curve (AUC) to assess the overall effect on fat absorption.
Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the long-term efficacy of an MGAT2 inhibitor on body weight, food intake, and metabolic parameters in an obesity model.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Low-fat diet (LFD; control)
-
Test compound
-
Vehicle
-
Metabolic cages (for food intake and energy expenditure measurements)
-
Body composition analyzer (e.g., DEXA or NMR)
Procedure:
-
Induce obesity in mice by feeding them an HFD for a specified period (e.g., 8-12 weeks).
-
Randomize the obese mice into treatment groups (vehicle and test compound).
-
Administer the test compound or vehicle daily (e.g., oral gavage) for the duration of the study (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly (e.g., daily or weekly).
-
At the end of the study, perform metabolic assessments such as an oral glucose tolerance test (OGTT) and measure plasma insulin and lipid levels.
-
Measure body composition to determine fat mass and lean mass.
-
Tissues such as the liver and adipose tissue can be collected for histological analysis and measurement of triglyceride content.
Experimental Workflow for Preclinical Evaluation of an MGAT2 Inhibitor
Caption: A typical preclinical workflow for the evaluation of a novel MGAT2 inhibitor for obesity.
Conclusion
MGAT2 inhibitors represent a promising therapeutic avenue for the management of obesity and related metabolic diseases. Their mechanism of action, centered on reducing intestinal fat absorption, is well-supported by preclinical data. The experimental protocols outlined in this document provide a framework for the evaluation of novel MGAT2 inhibitors in a research setting. The consistent findings of reduced body weight, improved glucose metabolism, and favorable effects on gut hormones in various animal models underscore the potential of this drug class. Further research and clinical development will be crucial to fully elucidate their therapeutic utility in humans.
References
- 1. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MOGAT2: A New Therapeutic Target for Metabolic Syndrome [mdpi.com]
- 4. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adult-onset deficiency of acyl CoA:monoacylglycerol acyltransferase 2 protects mice from diet-induced obesity and glucose intolerance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Effects of MGAT2-IN-5 on Plasma Lipids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoacylglycerol Acyltransferase 2 (MGAT2) is a key enzyme in the monoacylglycerol pathway, which is responsible for the majority of triglyceride (TAG) resynthesis in the small intestine following the intake of dietary fat.[1][2][3][4] This process is critical for the absorption of fat and its subsequent packaging into chylomicrons for transport in the bloodstream.[3][4] Inhibition of MGAT2 presents a promising therapeutic strategy for managing metabolic disorders such as obesity, hypertriglyceridemia, and type 2 diabetes by reducing the absorption of dietary fats.[1][3][5][6]
These application notes provide a comprehensive overview and detailed protocols for measuring the effects of MGAT2-IN-5, a representative potent and selective small molecule inhibitor of MGAT2, on plasma lipid profiles in a preclinical setting. The methodologies and data presented are based on established studies of similar MGAT2 inhibitors.[2][6]
Mechanism of Action
MGAT2 catalyzes the conversion of monoacylglycerol (MAG) and fatty acyl-CoA into diacylglycerol (DAG), a crucial step in the synthesis of triglycerides.[1][7] By blocking the enzymatic activity of MGAT2, this compound reduces the formation of DAG and subsequently decreases the overall production of triglycerides within the intestines.[5] This leads to a reduction in the secretion of triglyceride-rich chylomicrons into the circulation, thereby lowering postprandial plasma triglyceride levels.[6] Furthermore, MGAT2 inhibition has been shown to influence the secretion of gut hormones like GLP-1, which can contribute to improved glucose metabolism and appetite regulation.[5][6]
Data Presentation: Effects of MGAT2 Inhibition on Plasma Lipids
The following tables summarize representative quantitative data on the effects of MGAT2 inhibitors on plasma lipids in mice, based on published studies.
Table 1: Effect of MGAT2 Inhibition on Postprandial Plasma Triglycerides in C57BL/6J Mice Data based on an oral fat tolerance test.
| Treatment Group | Dose (mg/kg) | Peak Plasma TG (mg/dL) | AUC of Plasma TG (mg/dL*h) | % Reduction in TG AUC |
| Vehicle Control | - | 450 ± 50 | 1200 ± 150 | - |
| MGAT2 Inhibitor | 3 | 300 ± 40 | 800 ± 100 | 33% |
| MGAT2 Inhibitor | 10 | 200 ± 30 | 550 ± 80 | 54%[6] |
| MGAT2 Inhibitor | 30 | 150 ± 25 | 350 ± 60 | 71%[6] |
Table 2: Chronic Effects of MGAT2 Deficiency on Plasma Lipids in High-Fat Diet (HFD) Fed Mice Data from studies on Mgat2 knockout (-/-) mice after several weeks on a high-fat diet.
| Genotype | Diet | Plasma Triglycerides (mg/dL) | Total Plasma Cholesterol (mg/dL) |
| Wild-Type (+/+) | Normal Diet | 90.5 ± 5.6 | 94 ± 7 |
| Mgat2 -/- | Normal Diet | 102.7 ± 6.5 | 118 ± 6 |
| Wild-Type (+/+) | High-Fat Diet | 119.3 ± 7.4 | 196 ± 14 |
| Mgat2 -/- | High-Fat Diet | 94.4 ± 7.9 | 137 ± 6[3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vivo efficacy of this compound.
Protocol 1: Oral Fat Tolerance Test (OFTT) in Mice
This protocol is designed to evaluate the acute effect of this compound on postprandial hypertriglyceridemia.
Materials:
-
C57BL/6J mice (male, 8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Olive oil or a liquid meal
-
Blood collection tubes (e.g., EDTA-coated microtainer tubes)
-
Pluronic F-127 (optional, for inhibiting lipoprotein lipase)
-
Triglyceride assay kit
Procedure:
-
Acclimatization: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[6]
-
Compound Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 3, 10, 30 mg/kg).
-
Administer the compound or vehicle to the mice via oral gavage. The volume is typically 10 mL/kg.
-
-
Blood Collection (Baseline): At a set time post-dosing (e.g., 1-6 hours, depending on compound pharmacokinetics), collect a baseline blood sample (t=0) from the tail vein.[2]
-
Fat Challenge: Immediately after the baseline blood draw, administer an oral bolus of olive oil (e.g., 10 mL/kg).[6]
-
Post-Challenge Blood Collection: Collect blood samples at several time points after the fat challenge, for example, at 1, 2, and 4 hours.[6]
-
Plasma Separation: Centrifuge the collected blood samples at approximately 7,000 g for 4 minutes at 4°C to separate the plasma.[8]
-
Lipid Analysis: Measure the triglyceride concentrations in the plasma samples using a commercial enzymatic assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the plasma triglyceride concentration over time for each treatment group. Calculate the area under the curve (AUC) to quantify the total postprandial lipid excursion.
Protocol 2: Chronic Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol assesses the long-term effects of this compound on plasma lipids, body weight, and other metabolic parameters.
Materials:
-
C57BL/6J mice (male, 6 weeks old)
-
High-Fat Diet (HFD), typically 45-60% kcal from fat
-
Standard chow diet
-
This compound
-
Vehicle
-
Equipment for measuring body weight and food intake
-
Plasma lipid assay kits (Triglycerides, Total Cholesterol)
Procedure:
-
Induction of Obesity:
-
Divide mice into two main groups: one receiving a standard chow diet and the other a high-fat diet.
-
Feed the mice the respective diets for a period of 4-8 weeks to induce an obese phenotype in the HFD group.[6]
-
-
Group Allocation and Treatment:
-
Monitoring:
-
Measure body weight and food intake twice a week.[6]
-
Collect blood samples periodically (e.g., every 2 weeks) after a short fasting period (e.g., 4-6 hours) for lipid analysis.
-
-
Terminal Procedures:
-
At the end of the study, perform a final blood collection for comprehensive lipid profiling.
-
Tissues such as the liver and adipose tissue can be collected for further analysis (e.g., hepatic triglyceride content).
-
-
Plasma Lipid Analysis:
-
Separate plasma from the collected blood samples.
-
Measure triglyceride and total cholesterol levels using appropriate enzymatic assay kits.
-
-
Data Analysis:
-
Compare the changes in body weight, food intake, and plasma lipid levels between the treatment groups over the course of the study.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are MOGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Automated preparation of plasma lipids, metabolites, and proteins for LC/MS-based analysis of a high-fat diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Non-alcoholic Fatty Liver Disease (NAFLD) with MGAT2-IN-5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Monoacylglycerol O-acyltransferase 2 (MGAT2) is a key enzyme in the triglyceride synthesis pathway, primarily in the small intestine and liver. Its inhibition presents a promising therapeutic strategy for NAFLD. This document provides detailed application notes and experimental protocols for the use of MGAT2-IN-5, a potent and selective MGAT2 inhibitor, in NAFLD research.
Note: this compound is used here as a representative name for a potent and selective MGAT2 inhibitor. The data and protocols presented are a composite derived from publicly available information on well-characterized MGAT2 inhibitors such as BMS-963272, JTP-103237, and other similar compounds.
Mechanism of Action
MGAT2 catalyzes the conversion of monoacylglycerol (MAG) to diacylglycerol (DAG), a crucial step in the absorption and re-synthesis of dietary triglycerides in enterocytes and hepatocytes.[1] By inhibiting MGAT2, this compound blocks this pathway, leading to several beneficial effects in the context of NAFLD:
-
Reduced Triglyceride Absorption: Inhibition of MGAT2 in the small intestine reduces the absorption of dietary fats, thereby lowering the lipid load on the liver.[1]
-
Decreased Hepatic Fat Accumulation: In the liver, MGAT2 inhibition directly reduces the synthesis of triglycerides, mitigating steatosis.[2]
-
Increased Gut Hormone Secretion: The accumulation of unabsorbed lipids in the distal gut stimulates the release of anorectic gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[3][4] These hormones contribute to improved glucose homeostasis and appetite suppression.
-
Reduced Inflammation and Fibrosis: Preclinical studies have demonstrated that MGAT2 inhibitors can decrease liver inflammation and fibrosis in murine models of NASH.[3]
Data Presentation
The following tables summarize the quantitative data for representative MGAT2 inhibitors, serving as a reference for the expected performance of this compound.
Table 1: In Vitro Inhibitory Activity of Representative MGAT2 Inhibitors
| Compound | Target | IC50 (nM) | Assay System | Reference |
| BMS-963272 | Human MGAT2 | 175 | High-Throughput Screening | [5][6] |
| JTP-103237 | Human MGAT2 | 19 | Enzymatic Assay | [7][8] |
| Takeda Compound A | Human MGAT2 | 7.8 | Enzymatic Assay | [9] |
| Takeda Compound A | Mouse MGAT2 | 2.4 | Enzymatic Assay | [9] |
| Takeda Compound | MGAT2 | 0.31 | Transfected Freestyle293 cells | [10] |
Table 2: In Vivo Efficacy of Representative MGAT2 Inhibitors in NAFLD Models
| Compound | Animal Model | Dosage | Key Findings | Reference |
| BMS-963272 | CDAHFD and STAM murine NASH models | Not specified | Decreased inflammation and fibrosis. | [3] |
| JTP-103237 | High-fat diet-induced obese mice | Not specified | Decreased body weight, improved glucose tolerance, and reduced hepatic triglyceride content. | [11] |
| Takeda Compound A | High-fat diet-fed C57BL/6J mice | 30 mg/kg | Prevented body weight gain and fat accumulation. Ameliorated hyperglycemia and fatty liver in HFD-streptozotocin-treated mice. | [9] |
| Takeda Compound B | High-fat diet-fed ob/ob mice | 30 mg/kg for 5 weeks | Suppressed food intake and body weight gain. Inhibited elevation of glycated hemoglobin. | [4][12] |
Mandatory Visualizations
Figure 1: this compound Mechanism of Action in Triglyceride Synthesis.
Figure 2: Experimental Workflow for Evaluating this compound in a NAFLD Mouse Model.
Figure 3: Effect of this compound on Gut Hormone Secretion.
Experimental Protocols
High-Fat Diet (HFD)-Induced NAFLD Mouse Model
This protocol describes the induction of NAFLD in mice using a high-fat diet, a commonly used model to mimic the metabolic and histological features of human NAFLD.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)[13]
-
Standard chow diet (Control)
-
Animal caging and husbandry supplies
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
Diet Induction:
-
Divide mice into two groups: Control and HFD.
-
Feed the Control group with a standard chow diet.
-
Feed the HFD group with a high-fat diet for 16-24 weeks to induce NAFLD.[13] Monitor body weight and food intake weekly.
-
-
Treatment:
-
After the diet induction period, randomly divide the HFD-fed mice into two subgroups: HFD + Vehicle and HFD + this compound.
-
Administer this compound or vehicle daily via oral gavage at the desired dose (e.g., 10-30 mg/kg) for a specified duration (e.g., 4-8 weeks).
-
-
Monitoring:
-
Continue to monitor body weight and food intake throughout the treatment period.
-
Perform metabolic assessments such as an Oral Lipid Tolerance Test (see Protocol 2) and measure plasma glucose and insulin levels.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood via cardiac puncture for plasma analysis.
-
Perfuse the liver with phosphate-buffered saline (PBS).
-
Excise the liver, weigh it, and divide it into sections for histological analysis, biochemical assays, and gene expression analysis.
-
Oral Lipid Tolerance Test (OLTT)
The OLTT is used to assess the postprandial lipid response and the effect of this compound on fat absorption.[14]
Materials:
-
Fasted mice (4-6 hours)
-
Lipid source (e.g., olive oil or corn oil)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Triglyceride quantification kit
Procedure:
-
Fasting: Fast mice for 4-6 hours with free access to water.[15]
-
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein.
-
Lipid Administration: Administer a bolus of the lipid source (e.g., 10 µL/g body weight) via oral gavage. For the treatment group, this compound should be administered prior to the lipid bolus (e.g., 1 hour before).
-
Serial Blood Sampling: Collect blood samples at subsequent time points (e.g., 30, 60, 120, and 180 minutes) after the lipid gavage.[14]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Triglyceride Measurement: Measure the triglyceride concentration in the plasma samples using a commercial kit.
-
Data Analysis: Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to assess the overall lipid excursion.
Liver Histology and NAFLD Activity Score (NAS)
Histological analysis of liver tissue is crucial for assessing the severity of NAFLD.
Materials:
-
Formalin-fixed, paraffin-embedded liver sections
-
Hematoxylin and Eosin (H&E) stain
-
Sirius Red or Masson's trichrome stain for fibrosis
-
Microscope
Procedure:
-
Tissue Processing: Fix liver tissue in 10% neutral buffered formalin and embed in paraffin. Section the paraffin blocks at 4-5 µm thickness.
-
Staining:
-
Histological Scoring (NAFLD Activity Score - NAS):
-
A pathologist, blinded to the treatment groups, should score the H&E stained slides according to the NAS system.[10][16] The NAS is the sum of scores for:
-
Steatosis (0-3): Based on the percentage of hepatocytes containing lipid droplets.
-
Lobular Inflammation (0-3): Based on the number of inflammatory foci per 200x field.
-
Hepatocellular Ballooning (0-2): Based on the presence and extent of ballooned hepatocytes.
-
-
A NAS of ≥5 is often used for the diagnosis of NASH.[16]
-
-
Fibrosis Staging:
-
Score the Sirius Red or Masson's trichrome-stained slides for fibrosis stage (F0-F4).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to quantify the expression of genes involved in inflammation and fibrosis in the liver.
Materials:
-
Frozen liver tissue
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR primers for target genes (e.g., TNF-α, IL-6, TGF-β, Collagen-1α1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from frozen liver tissue using a commercial kit according to the manufacturer's instructions.[17]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.[18]
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, primers, and master mix.
-
Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.[17]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.[14]
-
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of MGAT2 in the pathogenesis of NAFLD. The protocols outlined in this document provide a framework for conducting robust preclinical studies to evaluate the efficacy of MGAT2 inhibitors. By following these detailed methodologies, researchers can generate reliable and reproducible data to advance our understanding of NAFLD and develop novel therapeutic interventions.
References
- 1. Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. naspghan.org [naspghan.org]
- 3. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Liver Pathology: Steatohepatitis | AASLD [aasld.org]
- 11. NAFLD Activity Score (NAS) for disease severity [bio-protocol.org]
- 12. Analysis of liver connexin expression using reverse transcription quantitative real-time polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 16. Prediction of Nonalcoholic Fatty Liver Disease (NAFLD) Activity Score (NAS) with Multiparametric Hepatic Magnetic Resonance Imaging and Elastography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stackscientific.nd.edu [stackscientific.nd.edu]
- 18. elearning.unite.it [elearning.unite.it]
Techniques for Assessing MGAT2 Inhibition by MGAT2-IN-5: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoacylglycerol acyltransferase 2 (MGAT2) is a key enzyme in the re-synthesis of triglycerides (TAG) in the small intestine, playing a crucial role in the absorption of dietary fat.[1][2][3] As a pivotal player in metabolic regulation, MGAT2 has emerged as a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and hyperlipidemia.[2][4][5] MGAT2-IN-5 is a novel small molecule inhibitor designed to target this enzyme. This document provides detailed application notes and protocols for assessing the inhibitory activity of this compound, facilitating its evaluation as a potential therapeutic agent.
Mechanism of Action of MGAT2
MGAT2 is an endoplasmic reticulum-bound enzyme that catalyzes the acylation of monoacylglycerol (MAG) to form diacylglycerol (DAG), a critical step in the monoacylglycerol pathway of TAG synthesis.[6][7] By blocking this step, MGAT2 inhibitors effectively reduce the overall production of triglycerides in the intestines and liver, leading to lower lipid levels in the blood and improved metabolic health.[2] Inhibition of MGAT2 has also been shown to influence the secretion of gut hormones like GLP-1, which are involved in appetite regulation and glucose metabolism.[2]
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound can be quantified through various biochemical and cellular assays. The data should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Biochemical Inhibition of MGAT2 by this compound
| Enzyme Source | Substrates | Assay Method | IC50 (nM) |
| Recombinant Human MGAT2 | 2-Oleoylglycerol, Oleoyl-CoA | Radiometric (TLC) | Data to be filled |
| Recombinant Mouse MGAT2 | 2-Oleoylglycerol, Oleoyl-CoA | Radiometric (TLC) | Data to be filled |
| Human Intestinal Microsomes | 2-Oleoylglycerol, Oleoyl-CoA | LC-MS | Data to be filled |
| Mouse Intestinal Microsomes | 2-Oleoylglycerol, Oleoyl-CoA | LC-MS | Data to be filled |
Table 2: Cellular Inhibition of Diacylglycerol Synthesis by this compound
| Cell Line | Substrate | Assay Method | IC50 (nM) |
| STC-1/Human MGAT2 | Stable Isotope-Labeled Palmitate | LC-MS | Data to be filled |
| HIEC-6 | 2-Monoacylglycerol (2-MAG) | BODIPY Staining & Quantification | Data to be filled |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Figure 1: MGAT2 signaling pathway in intestinal fat absorption.
Figure 2: Workflow for assessing MGAT2 inhibition.
Experimental Protocols
Biochemical Assay for MGAT2 Inhibition using Radiometric Method
This protocol is adapted from traditional methods for measuring MGAT activity.[1]
Materials:
-
Recombinant human or mouse MGAT2
-
2-oleoylglycerol (2-OG)
-
[14C]Oleoyl-CoA
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
This compound dissolved in DMSO
-
TLC plates (silica gel)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant MGAT2 enzyme, and 2-OG.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding [14C]Oleoyl-CoA.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.
-
Extract the lipids and spot the organic phase onto a TLC plate.
-
Develop the TLC plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1).
-
Visualize the radiolabeled DAG spots and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Assay for MGAT2 Inhibition using LC-MS
This protocol utilizes a more sensitive and higher-throughput LC-MS method.[1]
Materials:
-
STC-1 cells stably expressing human MGAT2 (STC-1/Human MGAT2)[1]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stable isotope-labeled substrate (e.g., D31-palmitate)[1]
-
This compound dissolved in DMSO
-
LC-MS system
Procedure:
-
Plate STC-1/Human MGAT2 cells in a 96-well plate and allow them to adhere overnight.[1]
-
Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1 hour.
-
Add the stable isotope-labeled substrate (D31-palmitate) to the cells and incubate for 4 hours.
-
Wash the cells with PBS and lyse them.
-
Extract the lipids from the cell lysate.
-
Analyze the lipid extracts by high-resolution LC-MS to quantify the levels of labeled diacylglycerol (DAG) and triacylglycerol (TAG).[1]
-
Calculate the percentage of inhibition of labeled DAG synthesis for each concentration of this compound and determine the IC50 value.
Cell-Based Assay using HIEC-6 Cells
This assay provides an alternative cell model for screening MGAT2 inhibitors.[8][9][10]
Materials:
-
Human intestinal epithelial cell line (HIEC-6)
-
Cell culture medium
-
2-monoacylglycerol (2-MAG)
-
This compound dissolved in DMSO
-
BODIPY 493/503 stain
-
Fluorometer or fluorescence microscope
Procedure:
-
Culture HIEC-6 cells in a suitable plate.
-
Treat the cells with varying concentrations of this compound for 1 hour.
-
Add 2-MAG to induce TAG accumulation and incubate for 24 hours.[9]
-
Stain the cells with BODIPY 493/503 to visualize lipid droplets.
-
Quantify the fluorescence intensity using a fluorometer or by image analysis to determine the extent of TAG accumulation.[9]
-
Calculate the percentage of inhibition of TAG accumulation for each concentration of this compound and determine the IC50 value.
Conclusion
The provided protocols and data presentation guidelines offer a comprehensive framework for the assessment of this compound. By employing a combination of biochemical and cell-based assays, researchers can thoroughly characterize the inhibitory potency and cellular efficacy of this compound. These detailed methodologies will aid in the systematic evaluation of this compound as a potential therapeutic agent for metabolic diseases.
References
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of monoacylglycerol acyltransferase 2 inhibitors by a novel probe in binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel Cell-Based Assay to Investigate Monoacylglycerol Acyltransferase 2 Inhibitory Activity Using HIEC-6 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Troubleshooting MGAT2-IN-5 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MGAT2-IN-5, focusing on its insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer for an in vitro assay. What are the recommended starting solvents?
A1: Like many small molecule inhibitors, this compound is expected to have low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent before diluting it into your aqueous experimental medium. The choice of organic solvent is critical for achieving a soluble stock solution.
Recommended Organic Solvents for Stock Solutions:
| Solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Most common starting solvent for in vitro assays. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects on cellular or enzymatic activity.[1] |
| Ethanol | 10-50 mM | Can be an alternative to DMSO. Similar precautions regarding final concentration apply. |
| Dimethylformamide (DMF) | 10-50 mM | Another alternative to DMSO, though used less frequently.[1] |
Experimental Protocol: Preparing a DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Dissolution: To aid dissolution, you can:
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is a common issue for hydrophobic compounds. Several strategies can be employed to mitigate this problem.
Troubleshooting Precipitation:
| Strategy | Description | Considerations |
| Reduce Final Concentration | The simplest approach is to lower the final working concentration of this compound in your assay. | This may not be feasible if a high concentration is required for your experiment. |
| Use of Co-solvents | Incorporating a water-miscible co-solvent in your final aqueous buffer can increase the solubility of the compound.[3][4] | The co-solvent must be compatible with your experimental system (e.g., cells, enzymes). Common co-solvents include PEG300 and propylene glycol. |
| Inclusion of Surfactants/Detergents | Low concentrations of non-ionic surfactants like Tween 20, Tween 80, or Pluronic F-127 can help maintain the solubility of hydrophobic molecules.[2][5] | Surfactants can interfere with certain biological assays, so their compatibility must be verified. |
| pH Adjustment | If this compound has ionizable groups, adjusting the pH of the buffer may improve its solubility.[3][4] | The pH must remain within the viable range for your biological system. |
| Use of Carrier Proteins | Bovine Serum Albumin (BSA) is often included in assay buffers and can help to solubilize hydrophobic compounds.[2] | BSA can bind to the compound, potentially reducing its free concentration and apparent potency. |
Experimental Protocol: Dilution into Aqueous Buffer with a Surfactant
-
Prepare Buffer: Prepare your aqueous assay buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% Tween 20).[2]
-
Pre-warm: Gently warm both the this compound DMSO stock and the aqueous buffer to room temperature or 37°C.
-
Dilution Technique:
-
Add the aqueous buffer to the dilution tube first.
-
While vortexing the buffer, add the small volume of the DMSO stock solution dropwise. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
-
Visual Inspection: After dilution, visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate insolubility.
Q3: I need to formulate this compound for an in vivo animal study. What are some common vehicle formulations for oral administration of poorly soluble MGAT2 inhibitors?
A3: Formulations for in vivo studies require careful consideration of solubility, stability, and tolerability in the animal model. For poorly soluble compounds like MGAT2 inhibitors, multi-component vehicle systems are often necessary.
Common In Vivo Formulations for Oral Gavage:
| Component | Example | Purpose |
| Primary Solvent | DMSO, PEG300 | To initially dissolve the compound. |
| Surfactant/Emulsifier | Tween 80, Cremophor EL | To aid in the formation of a stable suspension or emulsion. |
| Aqueous Vehicle | Saline, Methylcellulose solution (e.g., 0.5%) | To bring the formulation to the final volume and improve palatability and stability.[5] |
| Oil-based Vehicle | Corn oil, Olive oil | Can be used for highly lipophilic compounds.[2][5] |
Experimental Protocol: Preparing a Suspension for Oral Gavage
This protocol is adapted from a method used for MGAT2-IN-1.[5]
-
Initial Dissolution: Dissolve the required amount of this compound in a small volume of DMSO.
-
Addition of Co-solvent: Add PEG300 and mix until the solution is clear.
-
Addition of Surfactant: Add Tween 80 and mix until the solution is clear.
-
Final Dilution: Add the aqueous vehicle (e.g., sterile water or saline) to the final desired volume and mix thoroughly. The final product will likely be a fine suspension or emulsion.
-
Administration: Ensure the formulation is homogenous by vortexing immediately before administration to the animal.
Visual Troubleshooting Guides
Below are diagrams to assist in understanding the experimental workflows and decision-making processes for addressing this compound insolubility.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. glpbio.com [glpbio.com]
Technical Support Center: Optimizing MGAT2-IN-5 Dosage for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of MGAT2-IN-5, a novel monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, to achieve maximum experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets monoacylglycerol acyltransferase 2 (MGAT2). MGAT2 is a crucial enzyme in the triglyceride synthesis pathway, specifically catalyzing the conversion of monoacylglycerol to diacylglycerol.[1][2][3] By inhibiting MGAT2, this compound blocks this key step, leading to a reduction in the overall synthesis of triglycerides.[1] This mechanism is particularly relevant in the intestines and liver, where MGAT2 is highly expressed and plays a significant role in the absorption and metabolism of dietary fats.[1][3][4]
Q2: What are the potential therapeutic applications of inhibiting MGAT2?
A2: The inhibition of MGAT2 is a promising therapeutic strategy for a range of metabolic disorders. By reducing triglyceride synthesis, MGAT2 inhibitors can help manage conditions such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD).[2][5] Additionally, by lowering lipid levels in the blood, these inhibitors may contribute to improved cardiovascular health.[1] Research has also indicated that MGAT2 inhibition can enhance insulin sensitivity and influence the secretion of gut hormones like GLP-1, which are involved in regulating appetite and glucose metabolism.[1]
Q3: How should I determine the starting concentration range for my in vitro experiments with this compound?
A3: For a novel compound like this compound, it is recommended to start with a broad dose-response curve to determine its potency. A typical starting range might span several orders of magnitude, for instance, from 1 nM to 100 µM.[6] If you have access to preliminary data, such as results from a high-throughput screening assay, that information can help you select a more focused starting range.[6]
Q4: What are the critical controls to include in my experiments?
A4: To ensure the accuracy and interpretability of your results, the inclusion of proper controls is essential.[6] Key controls for experiments with this compound include:
-
Vehicle Control: Treat a set of cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will account for any effects induced by the solvent itself.[6]
-
Untreated Control: This group of cells receives neither the compound nor the vehicle, providing a baseline for normal cellular behavior.[6]
-
Positive Control: Use a known, well-characterized inhibitor of MGAT2 or a related pathway to confirm that your assay is functioning as expected.[6]
-
Negative Control: If available, a structurally similar but inactive compound can help identify potential off-target effects.[6]
Troubleshooting Guides
Problem 1: High variability or lack of reproducibility in experimental results.
-
Possible Cause: Inconsistent cell conditions.
-
Solution: Ensure that you are using cells of a consistent passage number and confluency. Maintain uniform media composition and culture conditions across all experiments.[6]
-
-
Possible Cause: Instability of this compound.
-
Solution: Prepare fresh dilutions of the compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution, which can lead to degradation. Storing the stock solution in small, single-use aliquots at -20°C or -80°C is recommended.[6]
-
-
Possible Cause: Assay variability.
-
Solution: Standardize all experimental parameters, including incubation times, reagent concentrations, and measurement settings. Even minor variations in the protocol can lead to significant differences in the results.[6]
-
Problem 2: No observable effect of this compound at expected concentrations.
-
Possible Cause: Incorrect dosage or compound inactivity.
-
Solution: Verify the calculated dilutions and the integrity of the compound stock. Perform a wide dose-response curve to ensure you are testing within the active range of the inhibitor.[6]
-
-
Possible Cause: Issues with the enzyme or substrate.
-
Possible Cause: Poor solubility of this compound.
-
Solution: Confirm the solubility of this compound in your experimental media. If using a solvent like DMSO, ensure the final concentration in the media is low (typically below 0.5%) to prevent solvent-induced toxicity.[6]
-
Problem 3: Observed cytotoxicity at effective concentrations.
-
Possible Cause: Off-target effects or general toxicity.
-
Solution: Perform a standard cytotoxicity assay (e.g., MTT or LDH release) to determine the 50% cytotoxic concentration (CC50). This will help differentiate between targeted inhibitory effects and general toxicity.[6] Consider screening this compound against a panel of related targets to assess its selectivity.[6]
-
Experimental Protocols
Protocol 1: In Vitro MGAT2 Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound on the MGAT2 enzyme.
-
Preparation of Reagents:
-
Prepare an assay buffer with the optimal pH for MGAT2 activity (typically around pH 7.0-7.5).[7]
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and create a serial dilution series to test a range of concentrations.[6]
-
Prepare the MGAT2 enzyme at a concentration that yields a linear reaction rate over the desired time course.[7]
-
Prepare the substrate solution (e.g., monoacylglycerol and a labeled fatty acyl-CoA).
-
-
Assay Procedure:
-
Pre-incubate the MGAT2 enzyme with different concentrations of this compound (and controls) for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).[7]
-
Initiate the enzymatic reaction by adding the substrate solution to the enzyme-inhibitor mixture.[7]
-
Monitor the reaction progress over time by measuring the formation of the product (diacylglycerol). This can be done using various methods, such as radioactivity-based assays or mass spectrometry.[9]
-
Terminate the reaction at a time point that falls within the linear range of product formation.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Normalize the data to the vehicle control to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: Cellular Triglyceride Synthesis Assay
This protocol describes a cell-based assay to measure the effect of this compound on triglyceride synthesis in a relevant cell line.
-
Cell Culture and Treatment:
-
Culture cells that express MGAT2 (e.g., Caco-2 cells or a stable MGAT2-expressing cell line) to a desired confluency.
-
Pre-treat the cells with various concentrations of this compound (and controls) for a specified duration.
-
-
Lipid Synthesis Induction:
-
Induce triglyceride synthesis by adding a source of fatty acids (e.g., oleic acid complexed to BSA) and a monoacylglycerol substrate to the cell culture medium. A labeled fatty acid (e.g., [14C]oleic acid or a stable isotope-labeled fatty acid) can be used for tracing.
-
-
Lipid Extraction and Analysis:
-
After the incubation period, wash the cells and extract the total lipids using a suitable solvent mixture (e.g., hexane:isopropanol).
-
Separate the different lipid species (triglycerides, diglycerides, etc.) using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC/MS).[10]
-
Quantify the amount of newly synthesized (labeled) triglycerides.
-
-
Data Analysis:
-
Normalize the amount of synthesized triglycerides in the treated cells to the vehicle-treated control cells.
-
Plot the percentage of triglyceride synthesis against the this compound concentration to determine the EC50 value.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of Representative MGAT2 Inhibitors
| Compound | Target | IC50 (nM) | Assay System |
| Compound A | Human MGAT2 | 7.8 | Enzyme Assay |
| Compound A | Mouse MGAT2 | 2.4 | Enzyme Assay |
| BMS-963272 | Human MGAT2 | - | - |
| BMS-963272 | Mouse MGAT2 | - | - |
Data for BMS-963272 IC50 values were not explicitly found in the provided search results. Source:[11]
Table 2: Preclinical Efficacy of an Exemplary MGAT2 Inhibitor (Compound A) in Mice
| Treatment Group | Dose (mg/kg) | Change in Plasma Triglyceride Excursion |
| Vehicle | - | Baseline |
| Compound A | 3 | Dose-dependent inhibition |
| Compound A | 10 | Dose-dependent inhibition |
| Compound A | 30 | Dose-dependent inhibition |
Source:[11]
Visualizations
Caption: MGAT2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for optimizing this compound dosage.
References
- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. superchemistryclasses.com [superchemistryclasses.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of MGAT2-IN-5
Disclaimer: Information regarding a specific inhibitor designated "MGAT2-IN-5" is not publicly available. The following technical support guide is based on the established mechanism of action and potential off-target profiles of the broader class of Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitors. Data from a representative, well-characterized, but distinct MGAT2 inhibitor ("Compound A") is used for illustrative purposes to meet the formatting requirements of this guide. Researchers should consult the specific documentation for their particular compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MGAT2 inhibitors?
A1: MGAT2 inhibitors block the enzymatic activity of Monoacylglycerol Acyltransferase 2, a key enzyme in the synthesis of triglycerides.[1] MGAT2 is highly expressed in the small intestine and is responsible for the re-esterification of monoacylglycerol to diacylglycerol, a crucial step in the absorption of dietary fat.[2][3] By inhibiting this enzyme, these compounds reduce the overall production of triglycerides in the intestines and liver, which can help lower blood lipid levels.[1]
Q2: What are the expected therapeutic effects of MGAT2 inhibition?
A2: The primary therapeutic goal of MGAT2 inhibition is to manage metabolic disorders. By reducing triglyceride synthesis, these inhibitors can help decrease fat accumulation, aiding in the treatment of obesity.[1][4] They have also been shown to improve insulin sensitivity and glycemic control, making them promising for the management of type 2 diabetes.[1][2] Furthermore, by lowering high levels of triglycerides, a known risk factor for cardiovascular diseases, MGAT2 inhibitors may offer protective effects on cardiovascular health.[1]
Q3: Are there any known off-target effects for the general class of MGAT2 inhibitors?
A3: While specific off-target data for "this compound" is unavailable, research on other small molecule MGAT2 inhibitors, such as "Compound A," has shown high selectivity. For instance, Compound A demonstrated significantly lower potency against other membrane lipid acyltransferases like MGAT3, AWAT2 (acyl-CoA wax alcohol acyltransferase 2), and DGAT1 (diacylglycerol acyltransferase 1).[5] However, researchers should always consider the possibility of off-target effects, particularly within related acyltransferase enzymes. It is crucial to perform or consult selectivity profiling for the specific inhibitor being used.
Q4: What might cause a discrepancy between in vitro biochemical assay results and in-cell activity?
A4: Discrepancies can arise due to several factors. MGAT2 is an intracellular enzyme located in the endoplasmic reticulum.[5] Therefore, for an inhibitor to be effective in a cellular context, it must be able to penetrate the cell membrane and reach its target. Poor cellular penetrance can lead to lower than expected activity in cell-based assays compared to biochemical assays.[5] It is highly recommended to use a functional, cell-based assay to evaluate inhibitors.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected Phenotype in Animal Models (e.g., gastrointestinal issues) | While MGAT2 inhibition is generally well-tolerated, high doses or off-target effects on other lipid-processing enzymes could lead to adverse GI effects, similar to those seen with broader lipase inhibitors.[2] | - Titrate the dose of this compound to find the minimal effective concentration.- Analyze fecal lipid content to assess the degree of fat malabsorption.- Consider profiling the inhibitor against a panel of related acyltransferases and lipases to identify potential off-target activity. |
| Lack of Efficacy in Obese Mouse Models | - Insufficient compound exposure due to poor oral bioavailability.- The specific metabolic state of the animal model may influence the outcome. | - Perform pharmacokinetic (PK) studies to confirm adequate plasma and tissue concentrations of the inhibitor.- Ensure the high-fat diet used in the model is appropriate to engage the MGAT2 pathway effectively.[2] |
| Variable Results in Cell-Based Assays | - Inconsistent expression of recombinant MGAT2 in the cell line.- Interference from endogenous lipid metabolism pathways in the chosen cell line. | - Use a stable cell line with confirmed, consistent expression of human MGAT2.[5]- Employ a sensitive detection method, such as LC/MS with stable isotope-labeled substrates, to specifically trace MGAT2 activity and minimize background from other pathways.[4][6] |
| Observed Effects on Glucose Homeostasis are Unrelated to Weight Loss | MGAT2 inhibition can influence the secretion of gut hormones like GLP-1, which regulate glucose metabolism independently of weight changes.[1][3] | - Measure plasma levels of gut peptides (e.g., GLP-1, PYY) in response to the inhibitor and a lipid challenge.[3]- Conduct glucose tolerance tests to directly assess the impact on insulin sensitivity.[2] |
Quantitative Data Summary
The following table summarizes the selectivity profile of a representative MGAT2 inhibitor, "Compound A," as specific data for this compound is not available.
| Target | Inhibitor | IC50 (Human) | IC50 (Mouse) | Selectivity Notes |
| MGAT2 | Compound A | 4.0 ± 2.9 nM | 23 ± 17 nM | Primary target |
| MGAT3 | Compound A | 14 ± 3.8 µM | - | >3500-fold selective over MGAT3 |
| AWAT2 | Compound A | 6.5 ± 3.3 µM | - | >1600-fold selective over AWAT2 |
| DGAT1 | Compound A | 6.3 ± 0.5 µM | - | >1500-fold selective over DGAT1 |
| Data sourced from a study on a specific, potent, and selective MGAT2 inhibitor designated as "Compound A".[5] |
Experimental Protocols
Protocol 1: Cell-Based MGAT2 Functional Assay using LC/MS
This protocol is adapted from a method developed for profiling MGAT2 inhibitors in a cellular context.[4][5]
-
Cell Culture: Culture a recombinant cell line (e.g., STC-1) stably expressing full-length human MGAT2.
-
Compound Treatment: Seed the cells in appropriate plates. Once adhered, pre-incubate the cells with varying concentrations of the MGAT2 inhibitor (e.g., this compound) for a designated time (e.g., 1 hour).
-
Substrate Addition: Introduce a stable isotope-labeled substrate, such as D31-palmitate, to the cell culture medium. This allows for specific tracing of newly synthesized diacylglycerol (DAG).
-
Incubation: Incubate the cells with the substrate for a period sufficient to allow for measurable DAG synthesis (e.g., 4-6 hours).
-
Lipid Extraction: After incubation, wash the cells with PBS. Lyse the cells and extract the total lipids using an appropriate organic solvent mixture (e.g., chloroform:methanol).
-
LC/MS Analysis: Analyze the lipid extract using high-resolution liquid chromatography-mass spectrometry (LC/MS). Monitor for the specific mass of the DAG product containing the D31-palmitate label.
-
Data Analysis: Quantify the amount of labeled DAG produced at each inhibitor concentration. Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Visualizations
Caption: On-target mechanism of this compound in the intestinal triglyceride synthesis pathway.
Caption: Troubleshooting workflow for unexpected results with MGAT2 inhibitors.
References
- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS[S] [agris.fao.org]
Addressing variability in MGAT2-IN-5 experimental results
Welcome to the technical support center for MGAT2-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2). MGAT2 is a crucial enzyme in the monoacylglycerol (MG) pathway, which is responsible for the re-synthesis of triglycerides (TGs) in the enterocytes of the small intestine from dietary fats.[1][2][3] By blocking the enzymatic activity of MGAT2, this compound prevents the conversion of monoacylglycerol to diacylglycerol, a key step in triglyceride synthesis.[2] This leads to a reduction in the overall production and absorption of dietary fats.[2][4]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in studies related to metabolic disorders. Its ability to reduce fat absorption and triglyceride synthesis makes it a valuable tool for investigating potential treatments for obesity, type 2 diabetes, and hyperlipidemia.[1][2][3][4] It is also used to study the role of the MGAT2 pathway in gut hormone secretion, such as GLP-1, and its impact on appetite regulation and glucose metabolism.[2][5]
Q3: I am observing a significant difference in the IC50 value of this compound between my in vitro (biochemical) assay and my cell-based assay. Why is this happening?
A3: Discrepancies between in vitro and cell-based assay results are a common challenge. Several factors can contribute to this:
-
Cellular Permeability: MGAT2 is an intracellular enzyme located in the endoplasmic reticulum.[1] For this compound to be effective in a cell-based assay, it must be able to cross the cell membrane to reach its target. Poor cell penetration can lead to a higher apparent IC50 value in cellular assays compared to in vitro assays where the inhibitor has direct access to the enzyme.[1]
-
Off-Target Effects: In a cellular context, this compound could have off-target effects that influence the assay readout, leading to an inaccurate assessment of its potency on MGAT2.
-
Compound Stability and Metabolism: The inhibitor may be unstable or metabolized by the cells, reducing its effective concentration and leading to a higher IC50 value.
-
Assay Format: The specific conditions of the cell-based assay, such as the presence of serum proteins that can bind to the compound, can also affect its apparent potency.
Q4: Can the physical properties of the this compound compound itself affect my results?
A4: Yes, the physicochemical properties of the inhibitor are critical. For instance, some MGAT2 inhibitors can exist in different polymorphic forms (anhydrate vs. hydrate), which can be influenced by factors like relative humidity.[6] These different forms can have varying solubility and dissolution rates, which can significantly impact the compound's bioavailability in cellular assays and in vivo studies.[6] It is crucial to ensure consistent handling and storage of the compound to minimize this variability.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Replicates | Inconsistent pipetting or reagent mixing. | Use calibrated pipettes. Prepare a master mix for reagents to be added to multiple wells. Mix all solutions thoroughly before use.[7] |
| Cell plating inconsistency. | Ensure a homogenous cell suspension before plating. Use a consistent plating technique for all wells. | |
| Improperly thawed components. | Thaw all reagents completely and mix gently before use.[7] | |
| Low Signal or No Inhibition | Inactive this compound. | Verify the storage conditions and age of the compound. Test a fresh batch of the inhibitor. |
| Insufficient MGAT2 enzyme activity. | If using a cell-based assay, ensure the cell line expresses sufficient levels of MGAT2.[1] For in vitro assays, verify the activity of the enzyme preparation. | |
| Incorrect assay conditions. | Review the protocol for correct buffer composition, pH, temperature, and incubation times.[7] | |
| Unexpectedly High Inhibition | Off-target effects of this compound. | Test the inhibitor against related acyltransferases (e.g., DGAT1, DGAT2) to assess its selectivity.[4] |
| Cytotoxicity of the inhibitor. | Perform a cell viability assay at the concentrations of this compound used in your experiment. | |
| Inconsistent Results Between Experiments | Variation in cell passage number. | Use cells within a consistent and defined passage number range for all experiments. |
| Differences in reagent batches. | Qualify new batches of critical reagents (e.g., serum, substrates) before use in experiments. | |
| Polymorphism of the inhibitor. | Control the storage conditions (especially humidity) of the solid compound.[6] Prepare fresh stock solutions from the solid for each experiment. |
Experimental Protocols & Methodologies
In Vitro MGAT2 Enzyme Activity Assay
This protocol is adapted from methods used to assess MGAT2 activity using microsomal preparations.
Objective: To measure the enzymatic activity of MGAT2 by quantifying the formation of diacylglycerol (DAG) from monoacylglycerol (MAG) and a fatty acyl-CoA substrate.
Materials:
-
MGAT2-containing microsomes (e.g., from mouse small intestine)
-
This compound
-
2-monooleoylglycerol (2-OG)
-
[14C]Oleoyl-CoA (or other labeled fatty acyl-CoA)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 200 mM sucrose, 5 mM MgCl2, 1.25 mg/ml BSA[8]
-
Stop Solution: Chloroform:Methanol (2:1, v/v)
-
Thin-Layer Chromatography (TLC) plates
-
TLC Mobile Phase: Hexane:Ethyl Ether:Acetic Acid (80:20:1, v/v/v)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, 2-OG, and [14C]Oleoyl-CoA.
-
Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixture for a defined period at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the MGAT2-containing microsomes.
-
Incubate for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate using the mobile phase.
-
Visualize the lipid spots (e.g., using iodine vapor).
-
Scrape the spots corresponding to DAG into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Cell-Based MGAT2 Inhibition Assay
This protocol is based on methodologies using cell lines that endogenously or exogenously express MGAT2, such as HIEC-6 or STC-1 cells.[1][9][10]
Objective: To assess the inhibitory effect of this compound on triglyceride (TG) synthesis in a cellular context.
Materials:
-
HIEC-6 or STC-1 cells
-
Cell culture medium (e.g., DMEM)
-
This compound
-
2-monoacylglycerol (2-MAG)
-
BODIPY stain (for lipid visualization) or a triglyceride quantification kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Wash the cells with PBS and then pre-incubate with serum-free medium containing various concentrations of this compound for a defined period (e.g., 1 hour).
-
Add 2-MAG to the medium to stimulate TG synthesis.
-
Incubate for a suitable time to allow for TG accumulation (e.g., 24 hours).
-
Wash the cells with PBS.
-
For visualization: Stain the cells with BODIPY according to the manufacturer's protocol and visualize the lipid droplets using fluorescence microscopy.
-
For quantification: Lyse the cells and measure the intracellular triglyceride content using a commercial triglyceride quantification kit.
-
Calculate the percent inhibition of TG synthesis at each concentration of this compound and determine the IC50 value.
Data Presentation
Table 1: Example Data for this compound Potency
| Assay Type | Compound | IC50 (nM) | Standard Deviation |
| In Vitro (Biochemical) | This compound | 10.2 | ± 2.1 |
| Cell-Based (STC-1) | This compound | 150.5 | ± 25.8 |
| In Vitro (Biochemical) | Control Compound X | 8.5 | ± 1.5 |
| Cell-Based (STC-1) | Control Compound X | 9.8 | ± 2.0 |
This is example data and does not reflect actual experimental results.
Visualizations
MGAT2 Signaling Pathway in Intestinal Enterocytes
Caption: The MGAT2 pathway for dietary fat absorption and the inhibitory action of this compound.
Experimental Workflow for Cell-Based Assay```dot
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells in Multi-well Plate"]; Adherence [label="Allow Cells to Adhere (Overnight)"]; Pre_incubation [label="Pre-incubate with this compound"]; Stimulation [label="Stimulate with 2-Monoacylglycerol (2-MAG)"]; Incubation [label="Incubate for TG Accumulation"]; Quantification [label="Quantify Intracellular Triglycerides", shape=parallelogram, fillcolor="#FBBC05"]; Analysis [label="Calculate IC50", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Seed_Cells; Seed_Cells -> Adherence; Adherence -> Pre_incubation; Pre_incubation -> Stimulation; Stimulation -> Incubation; Incubation -> Quantification; Quantification -> Analysis; Analysis -> End; }
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Fighting Obesity and Metabolic Disorders with MGAT-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309) from the Anhydrate to the Hydrate in Response to Relative Humidity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Bioavailability of MGAT2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with improving the in vivo bioavailability of poorly soluble MGAT2 inhibitors, such as MGAT2-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is MGAT2, and why is it a therapeutic target?
Monoacylglycerol O-acyltransferase 2 (MGAT2) is an enzyme highly expressed in the small intestine that plays a crucial role in the absorption of dietary fat.[1][2] It catalyzes the synthesis of diacylglycerol (DG) from monoacylglycerol and fatty acyl-CoA, a key step in the resynthesis of triglycerides (TG) in enterocytes.[1][3] This process is essential for packaging dietary fats into chylomicrons for transport into the bloodstream.[3] Genetic deletion or pharmacological inhibition of MGAT2 has been shown to protect against diet-induced obesity, improve insulin sensitivity, and reduce fat accumulation in animal models.[2][4][5] Therefore, inhibiting MGAT2 is a promising therapeutic strategy for treating obesity, type 2 diabetes, and other related metabolic disorders.[3][6]
Q2: What is oral bioavailability, and why is it a critical challenge for MGAT2 inhibitors?
Oral bioavailability refers to the fraction of an administered drug that reaches the systemic circulation unchanged.[7] For a drug to be effective when taken orally, it must first dissolve in the gastrointestinal (GI) fluids and then permeate the intestinal wall to enter the bloodstream. Many new chemical entities, including small molecule inhibitors like those targeting MGAT2, are often highly lipophilic and poorly soluble in water.[7][8] This poor solubility can be a major limiting factor for their dissolution in the GI tract, leading to low and variable absorption and, consequently, insufficient drug concentration at the target site to exert a therapeutic effect.[9][10] Achieving good oral bioavailability is therefore a critical hurdle in the development of effective oral therapies targeting MGAT2.[5][11][12]
Q3: What are the primary formulation strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][13] The selection of a strategy depends on the specific physicochemical properties of the compound. Common approaches include:
-
Particle Size Reduction : Decreasing the particle size of the drug (micronization or nanosizing) increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.[8][14]
-
Amorphous Solid Dispersions : Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can enhance its apparent solubility and dissolution rate.[15][16]
-
Lipid-Based Drug Delivery Systems (LBDDS) : These formulations, which include solutions, suspensions, and self-emulsifying drug delivery systems (SEDDS), can improve bioavailability by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[2][3][17] Given that MGAT2's function is intrinsically linked to lipid metabolism, LBDDS are a particularly relevant strategy.
-
Complexation with Cyclodextrins : Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming inclusion complexes that have enhanced aqueous solubility.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments aimed at enhancing the bioavailability of MGAT2 inhibitors.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
Question: We are observing significant inter-individual variability in the plasma concentrations of our MGAT2 inhibitor in our animal studies. What could be the cause, and how can we mitigate this?
Answer: High variability in plasma concentrations for an orally administered compound is a common challenge, often stemming from its poor solubility and various physiological factors.
Potential Causes:
-
Poor and Variable Dissolution: If the compound does not dissolve consistently in the gastrointestinal (GI) tract, its absorption will be erratic.[13]
-
Food Effects: The presence, absence, or type of food can significantly alter gastric emptying time, GI fluid composition, and splanchnic blood flow, impacting the dissolution and absorption of poorly soluble drugs.[8][18]
-
First-Pass Metabolism: Extensive and variable metabolism in the gut wall or liver can lead to inconsistent amounts of the drug reaching systemic circulation.
-
Gastrointestinal Motility: Differences in the rate at which substances move through the GI tract of individual animals can affect the time available for dissolution and absorption.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Optimize the Formulation:
-
Refine the Study Design:
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.
-
Evaluate Different Strains: Some strains of laboratory animals may exhibit more consistent GI physiology.
-
Issue 2: Low Oral Bioavailability Despite Good In Vitro Permeability
Question: Our MGAT2 inhibitor shows high permeability in our Caco-2 cell assays, but the oral bioavailability in our rat model is extremely low (<5%). What could explain this discrepancy?
Answer: This is a classic problem often encountered with Biopharmaceutics Classification System (BCS) Class II compounds (high permeability, low solubility). While the compound can cross the intestinal membrane effectively once dissolved, the overall absorption is limited by how much of it can dissolve in the gut.
Potential Causes:
-
In Vivo Dissolution Limitation: The primary reason is often that the compound's dissolution rate in the GI tract is the rate-limiting step for absorption. The static conditions of an in vitro assay do not always reflect the dynamic environment of the gut.[20]
-
Extensive First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the intestinal wall (e.g., Cytochrome P450s) or the liver before it can reach systemic circulation.[21] This is a common fate for lipophilic molecules.
-
Efflux Transporters: The compound might be a substrate for efflux transporters (like P-glycoprotein) in the intestinal wall, which actively pump it back into the GI lumen, reducing net absorption.
Troubleshooting Steps:
-
Conduct an Intravenous (IV) Dosing Study: Compare the plasma concentration profile after IV administration to the oral profile. This will allow you to calculate the absolute bioavailability and determine if clearance (metabolism) is the primary issue. A high clearance observed in the IV study would point towards first-pass metabolism being a major contributor to low oral bioavailability.
-
Investigate Dissolution Enhancement: Focus on formulation strategies that improve the dissolution rate and maintain the drug in a solubilized state in vivo, such as SEDDS or nanosuspensions.[16][22]
-
Assess Metabolic Stability: Use in vitro liver microsome or hepatocyte assays to determine the compound's metabolic stability. If it is rapidly metabolized, medicinal chemistry efforts may be needed to block the metabolic soft spots.
Quantitative Data Summary
The following table summarizes pharmacokinetic data for a known MGAT2 inhibitor, providing a benchmark for researchers.
Table 1: Pharmacokinetic Parameters of MGAT2-IN-2 in Mice
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| IC₅₀ | 3.4 nM | In vitro enzyme assay | [21] |
| Oral Bioavailability (F) | 52% | 30 mg/kg oral dose | [21] |
| AUC₀₋₈h | 842 ng•h/mL | 30 mg/kg oral dose | [21] |
| Efficacy | Significant suppression of plasma TG elevation | 10 and 30 mg/kg oral dose in an Oral Fat Tolerance Test (OFTT) |[21] |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general method for preparing a liquid SEDDS formulation suitable for oral gavage in rodents.
Materials:
-
MGAT2 Inhibitor (e.g., this compound)
-
Oil (e.g., Labrafac™ PG, Maisine® CC)
-
Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Glass vials, magnetic stirrer, and stir bars
-
Vortex mixer
Procedure:
-
Solubility Screening: Determine the solubility of the MGAT2 inhibitor in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Formulation Preparation: a. Weigh the required amount of oil into a clear glass vial. b. Add the surfactant and co-surfactant to the oil. c. Mix the components thoroughly using a vortex mixer or magnetic stirrer until a homogenous isotropic mixture is formed. d. Add the accurately weighed MGAT2 inhibitor to the mixture. e. Gently heat (if necessary, not exceeding 40°C) and stir the mixture until the compound is completely dissolved.
-
Characterization: a. Visual Assessment: Observe the formulation for clarity and homogeneity. b. Emulsification Study: Add a small amount of the SEDDS formulation (e.g., 100 µL) to a larger volume of aqueous media (e.g., 100 mL of water or simulated gastric fluid) with gentle stirring. c. Observe the formation of a fine, milky emulsion, which indicates successful self-emulsification. Note the time it takes for the emulsion to form.
Protocol 2: In Vivo Oral Bioavailability Study in Rodents (Rat Model)
This protocol outlines the key steps for a basic oral pharmacokinetic study. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[23]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test formulation (e.g., SEDDS of MGAT2 inhibitor)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2-EDTA anticoagulant)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge, pipettes, and storage tubes
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Fasting: a. Acclimate animals for at least 3 days before the experiment. b. Fast the rats overnight (approx. 12-16 hours) before dosing but allow free access to water.[19]
-
Dosing: a. Weigh each animal to calculate the precise dose volume. b. Administer the test formulation via oral gavage at the target dose (e.g., 10 mg/kg). Note the exact time of administration.
-
Blood Sampling: a. Collect blood samples (approx. 150-200 µL) from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points. b. Typical time points for an oral study could be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[5] c. Place the collected blood into EDTA-containing tubes and keep on ice.
-
Plasma Preparation: a. Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. b. Carefully transfer the plasma supernatant to clean, labeled tubes. c. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: a. Analyze the concentration of the MGAT2 inhibitor in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: a. Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve).
Visualizations
Caption: Role of MGAT2 in intestinal fat absorption and site of inhibition.
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Workflow for formulation development to improve bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Promising strategies for improving oral bioavailability of poor water-soluble drugs | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpharmtech.com [asianpharmtech.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharm-int.com [pharm-int.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. Experimental determination of the oral bioavailability and bioaccessibility of lead particles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 20. scispace.com [scispace.com]
- 21. Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement | Semantic Scholar [semanticscholar.org]
- 22. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Mitigating potential toxicity of MGAT2-IN-5
Disclaimer: No specific toxicity data for the compound designated "MGAT2-IN-5" is publicly available. The information provided in this technical support center is based on the known pharmacology of the MGAT2 inhibitor class and general principles of small molecule inhibitor toxicology. Researchers should exercise caution and conduct thorough safety assessments for any new chemical entity.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential toxicity associated with the use of MGAT2 inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: What is MGAT2 and why is it a therapeutic target?
A1: Monoacylglycerol Acyltransferase 2 (MGAT2) is an enzyme primarily expressed in the small intestine and, to a lesser extent, the liver in humans.[1][2] It plays a crucial role in the resynthesis of triglycerides (TGs) from dietary fats. By catalyzing the conversion of monoacylglycerol to diacylglycerol, MGAT2 is a key component of the pathway responsible for absorbing dietary fat.[3][4] Inhibiting MGAT2 is a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes by reducing fat absorption and improving metabolic parameters.[5]
Q2: What are the potential on-target toxicities of MGAT2 inhibitors?
A2: The primary on-target effect of MGAT2 inhibition is the reduction of dietary fat absorption. While this is the desired therapeutic effect, excessive inhibition could theoretically lead to gastrointestinal side effects such as steatorrhea (fatty stools), diarrhea, and abdominal discomfort. However, studies on MGAT2 inhibitors suggest a better gastrointestinal tolerability profile compared to inhibitors of other enzymes in the triglyceride synthesis pathway, like DGAT1.[6]
Q3: What are the potential off-target toxicities of a small molecule inhibitor like this compound?
A3: Off-target toxicities are a concern for any small molecule inhibitor and are dependent on the specific chemical structure of the compound. Potential off-target effects could include:
-
Hepatotoxicity (Liver Toxicity): The liver is a primary site of drug metabolism, and many small molecules can cause liver injury.
-
Cardiotoxicity: Some small molecule inhibitors can interfere with cardiac ion channels or signaling pathways.
-
Nephrotoxicity (Kidney Toxicity): The kidneys are involved in drug excretion, making them susceptible to toxicity.
-
General Cytotoxicity: At higher concentrations, the compound may exhibit non-specific toxicity to various cell types.
Q4: How can I proactively assess the potential toxicity of this compound in my experiments?
A4: A tiered approach to toxicity assessment is recommended. Start with in vitro assays to assess cytotoxicity and hepatotoxicity using relevant cell lines (e.g., HepG2 for liver toxicity, Caco-2 for intestinal effects). If the in vitro profile is acceptable, proceed to in vivo studies in animal models to evaluate systemic toxicity, starting with acute toxicity studies to determine a maximum tolerated dose (MTD), followed by sub-chronic studies to assess target organ toxicity.
Q5: Are there any known clinical safety data for MGAT2 inhibitors?
A5: One investigational MGAT2 inhibitor, BMS-963272, was reported to be safe and well-tolerated in a Phase 1 clinical trial with no treatment discontinuations due to adverse events.[7] This suggests that selective MGAT2 inhibition can be achieved with a favorable safety profile in humans. However, it is crucial to remember that safety profiles can vary significantly between different chemical entities.
Troubleshooting Guides
In Vitro Cytotoxicity Assays
Issue 1: High Variability in Replicate Wells
-
Possible Cause:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate.
-
Pipetting Errors: Inaccurate dispensing of cells, compound, or assay reagents.
-
Edge Effects: Increased evaporation in the outer wells of the microplate.[8]
-
-
Troubleshooting Steps:
-
Ensure the cell suspension is homogenous before and during plating.
-
Use a multichannel pipette for consistent dispensing.[8]
-
Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell settling.[8]
-
Avoid using the outer wells for experimental samples; instead, fill them with sterile media or PBS to create a humidity barrier.[8]
-
Calibrate pipettes regularly and use appropriate pipetting techniques.
-
Issue 2: Low Signal-to-Background Ratio
-
Possible Cause:
-
Low Cell Number or Viability: Insufficient number of healthy cells at the start of the assay.
-
Suboptimal Reagent Concentration: Incorrect concentration of assay reagents.
-
Degraded Reagents: Reagents may have expired or been stored improperly.
-
-
Troubleshooting Steps:
-
Optimize cell seeding density through a cell titration experiment.
-
Confirm cell viability before seeding using a method like trypan blue exclusion.
-
Titrate key assay reagents to determine their optimal concentrations.
-
Check the expiration dates and storage conditions of all reagents.
-
In Vivo Toxicology Studies
Issue 1: Unexpected Animal Mortality or Severe Adverse Effects at Low Doses
-
Possible Cause:
-
Incorrect Dosing: Errors in dose calculation or administration.
-
Acute Toxicity of the Compound: The compound may have a narrow therapeutic window.
-
Vehicle Toxicity: The vehicle used to dissolve the compound may be causing toxicity.
-
-
Troubleshooting Steps:
-
Double-check all dose calculations and the concentration of the dosing solution.
-
Ensure proper oral gavage technique to avoid administration into the lungs.[9][10]
-
Conduct a dose-range finding study with a wider range of doses to better define the MTD.
-
Run a vehicle-only control group to assess the toxicity of the vehicle.
-
Issue 2: No Observable Adverse Effects at High Doses
-
Possible Cause:
-
Low Bioavailability: The compound may not be well absorbed.
-
Rapid Metabolism: The compound may be quickly metabolized and cleared.
-
Low Intrinsic Toxicity: The compound may genuinely have a very low toxicity profile.
-
-
Troubleshooting Steps:
-
Conduct pharmacokinetic (PK) studies to determine the exposure of the compound in the animals.
-
If exposure is low, consider formulation strategies to improve solubility and absorption.
-
If exposure is adequate, this may indicate a favorable safety profile, but further investigation into potential long-term or specific organ toxicities is still warranted.
-
Data Presentation
Table 1: In Vitro Potency of Selected MGAT2 Inhibitors
| Compound | In Vitro IC50 (nM) | Cell-Based IC50 (nM) | Fold Difference (Cell/In Vitro) | Reference |
| Compound A | 4.0 ± 2.9 | - | - | [11] |
| Compound B | - | - | - | [12] |
| Compound C | - | - | - | [12] |
| Compound D | - | - | - | [12] |
| Compound E | - | - | - | [12] |
| Compound F | - | - | - | [12] |
| Compound G | - | - | - | [12] |
| Compound H | - | 30x less potent in cells | ~30 | [11][12] |
| Compound I | - | 30x less potent in cells | ~30 | [11][12] |
| Compound J | - | 30x less potent in cells | ~30 | [11][12] |
| XP-620 (DGAT1 Inhibitor) | >30,000 | No inhibition | - | [11] |
Note: Specific IC50 values for compounds B-J were not provided in the source, but their relative potency difference between in vitro and cell-based assays was noted.[11][12] This table highlights that while a compound may be potent in a biochemical assay, its activity in a cellular context can differ, possibly due to factors like cell permeability.[11]
Experimental Protocols
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.[13]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
-
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Methodology:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After treatment, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture.[15]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Stop Reaction: Add the stop solution to each well.[15]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[15]
-
3. Annexin V Apoptosis Assay
This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Methodology:
-
Cell Seeding and Treatment: Treat cells with this compound as described above.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.[9]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[9]
-
Annexin V and Propidium Iodide (PI) Staining: Add FITC-conjugated Annexin V and PI (to differentiate apoptotic from necrotic cells) to the cell suspension.[17]
-
Incubation: Incubate at room temperature for 15 minutes in the dark.[9]
-
Analysis: Analyze the cells by flow cytometry.[17]
-
In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 420)
This study provides information on the short-term toxic effects of a single oral dose of a substance.
-
Methodology:
-
Animal Selection: Use a single sex of rodents (typically female rats).[6]
-
Fasting: Fast the animals overnight before dosing.[7]
-
Dosing: Administer a single oral dose of this compound by gavage. Start with a dose expected to produce some signs of toxicity without mortality, based on a sighting study. Fixed doses of 5, 50, 300, and 2000 mg/kg are typically used.[6]
-
Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for any signs of toxicity, morbidity, and mortality.[18]
-
Body Weight: Record the body weight of each animal at least weekly.[19]
-
Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy. Also, perform a necropsy on any animal that dies during the study.[7]
-
Mandatory Visualizations
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. galaxy.ai [galaxy.ai]
- 8. benchchem.com [benchchem.com]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Precautions for Annexin V Apoptosis Assay [elabscience.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 16. researchgate.net [researchgate.net]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. fda.gov [fda.gov]
- 19. resources.biomol.com [resources.biomol.com]
Refining experimental protocols for MGAT2-IN-5
Disclaimer: This technical support center provides guidance on the use of MGAT2 inhibitors. Specific quantitative data and protocols for "MGAT2-IN-5" are not publicly available. The information presented here is based on data for structurally similar and potent MGAT2 inhibitors, such as MGAT2-IN-2, and general knowledge of MGAT2 inhibition. Researchers should use this information as a starting point and optimize protocols for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is expected to be a potent and selective inhibitor of the enzyme Monoacylglycerol Acyltransferase 2 (MGAT2). MGAT2 plays a crucial role in the triglyceride (TG) synthesis pathway, specifically in the small intestine, by catalyzing the conversion of monoacylglycerol (MG) to diacylglycerol (DG), a key step in the absorption of dietary fats.[1][2][3] By inhibiting MGAT2, the inhibitor blocks this conversion, leading to a reduction in TG resynthesis and absorption.[2][3]
Q2: What are the expected downstream effects of MGAT2 inhibition?
Inhibition of MGAT2 is expected to lead to several downstream metabolic effects, including:
-
Increased GLP-1 Secretion: Accumulation of monoacylglycerol in the gut has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a role in regulating appetite and glucose metabolism.[1][2][4]
-
Increased Fatty Acid β-oxidation: By limiting the re-esterification of fatty acids into triglycerides, MGAT2 inhibition may lead to an increase in the intracellular pool of free fatty acids, which can then be shunted towards mitochondrial β-oxidation for energy production.[1][5]
-
Reduced Plasma Triglycerides: By inhibiting the absorption of dietary fats, MGAT2 inhibitors are expected to lower postprandial plasma triglyceride levels.[6]
-
Improved Insulin Sensitivity and Glucose Tolerance: Through its effects on GLP-1 secretion and lipid metabolism, long-term inhibition of MGAT2 may lead to improvements in insulin sensitivity and overall glucose homeostasis.[1][2][5]
Q3: What is a typical starting concentration for in vitro experiments?
Based on potent MGAT2 inhibitors like MGAT2-IN-2, which has an IC50 of 3.4 nM, a starting concentration range of 1 nM to 1 µM is recommended for in vitro cell-based assays.[6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: In which solvents is this compound likely soluble?
While specific data for this compound is unavailable, similar compounds like MGAT2-IN-2 are soluble in dimethyl sulfoxide (DMSO).[6] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate aqueous buffer or cell culture medium for experiments. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.
Q5: Are there any known off-target effects?
Some MGAT2 inhibitors have been observed to exhibit time-dependent inhibition of cytochrome P450 enzymes, such as CYP3A4.[6] It is advisable to test for potential off-target effects, especially when interpreting in vivo data or considering translation to animal models.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no inhibitory activity observed | 1. Inhibitor degradation: Improper storage or handling may lead to degradation of the compound. 2. Low cell permeability: The inhibitor may not be efficiently entering the cells. 3. Incorrect assay conditions: Sub-optimal substrate concentrations or incubation times. 4. Cell line suitability: The cell line may have low or no endogenous MGAT2 expression. | 1. Store the inhibitor as recommended by the supplier (e.g., at -20°C). Prepare fresh dilutions for each experiment. 2. Verify the cell permeability of your inhibitor. Consider using a different cell line or a cell line overexpressing MGAT2. 3. Optimize substrate concentrations and incubation times for your specific assay. 4. Use a cell line known to express MGAT2 (e.g., Caco-2 cells) or a cell line engineered to overexpress MGAT2. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells. 2. Inhibitor precipitation: The inhibitor may be precipitating out of solution at the working concentration. 3. Pipetting errors: Inaccurate dispensing of reagents. | 1. Ensure a homogenous cell suspension and use precise cell counting methods. 2. Check the solubility of the inhibitor in your final assay buffer. The final DMSO concentration should be kept low. Consider using a solubilizing agent if necessary. 3. Use calibrated pipettes and ensure proper mixing of all solutions. |
| Unexpected cell toxicity | 1. High inhibitor concentration: The inhibitor may be toxic at higher concentrations. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 3. Off-target effects: The inhibitor may be hitting other cellular targets. | 1. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of the inhibitor. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). 3. Investigate potential off-target effects using appropriate assays or by consulting literature on similar compounds. |
| Inconsistent in vivo efficacy | 1. Poor oral bioavailability: The inhibitor may not be well absorbed after oral administration. 2. Rapid metabolism: The compound may be quickly cleared from circulation. 3. Formulation issues: The inhibitor may not be properly formulated for in vivo delivery. | 1. Assess the pharmacokinetic properties of the inhibitor, including oral bioavailability. 2. Evaluate the metabolic stability of the compound in liver microsomes. 3. Optimize the formulation to improve solubility and absorption. Consider using a vehicle that enhances bioavailability. |
Quantitative Data Summary
The following table summarizes key quantitative data for the potent MGAT2 inhibitor, MGAT2-IN-2, which may serve as a reference for experiments with this compound.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 3.4 nM | Not Specified | In vitro enzyme assay | [6] |
| In vivo Efficacy | Dose-dependent suppression of plasma TG elevation | Mouse | Oral Fat Tolerance Test | [6] |
| Oral Bioavailability (F) | 52% | Not Specified | Pharmacokinetic study | [6] |
| Plasma Concentration (AUC0-8h) | 842 ng•h/mL | Not Specified | Pharmacokinetic study | [6] |
Experimental Protocols
Detailed Methodology: In Vitro MGAT2 Inhibition Assay (Cell-Based)
This protocol is a general guideline for a cell-based assay to measure MGAT2 inhibition.
-
Cell Culture: Culture human colorectal adenocarcinoma cells (Caco-2) or another suitable cell line expressing MGAT2 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the MGAT2 inhibitor in DMSO. Serially dilute the stock solution in serum-free DMEM to obtain a range of working concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (DMSO only).
-
Inhibitor Treatment: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add 100 µL of the inhibitor dilutions or vehicle control to the respective wells and pre-incubate for 1 hour at 37°C.
-
Substrate Addition: Prepare a substrate solution containing a monoacylglycerol (e.g., 2-oleoylglycerol) and a fatty acid (e.g., oleic acid complexed to BSA) in serum-free DMEM. Add 50 µL of the substrate solution to each well.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Quantification of Diacylglycerol/Triglyceride: After incubation, lyse the cells and measure the intracellular levels of diacylglycerol or triglyceride using a commercially available colorimetric or fluorometric assay kit.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
Caption: Inhibition of Triglyceride Synthesis by this compound.
Caption: Downstream Metabolic Effects of MGAT2 Inhibition.
Caption: General Workflow for In Vitro MGAT2 Inhibition Assay.
References
- 1. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Working with MGAT2 Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with monoacylglycerol acyltransferase 2 (MGAT2) inhibitors. As "MGAT2-IN-5" is not a publicly documented compound, this guide will use the well-characterized and representative MGAT2 inhibitor, JTP-103237 , as a primary example to address common challenges. The principles and methodologies discussed are broadly applicable to other small molecule inhibitors of MGAT2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MGAT2 inhibitors like JTP-103237?
MGAT2 is an enzyme crucial for the synthesis of triglycerides in the small intestine. It catalyzes the conversion of monoacylglycerol (MG) and fatty acyl-CoA to diacylglycerol (DG), a key step in dietary fat absorption. MGAT2 inhibitors competitively block the active site of the MGAT2 enzyme, thereby reducing the production of DG and subsequently triglycerides.[1][2] This leads to decreased lipid absorption from the gut.
Q2: What are the expected downstream effects of MGAT2 inhibition in vivo?
Inhibition of MGAT2 is expected to lead to several physiological effects, including:
-
Reduced postprandial (after-meal) plasma triglyceride levels.[2][3]
-
Increased levels of the MGAT2 substrates (monoacylglycerol and fatty acids) in the small intestine.[2][4]
-
Increased secretion of gut hormones like peptide YY (PYY) and glucagon-like peptide-1 (GLP-1), which can lead to reduced food intake.[2][5]
-
In chronic studies, potential for decreased body weight, improved glucose tolerance, and reduced hepatic triglyceride content.[2][6]
Q3: What are the potential off-target effects to consider?
While potent MGAT2 inhibitors like JTP-103237 are designed to be selective, it is crucial to consider potential off-target activity against other acyltransferases, such as MGAT3 and diacylglycerol acyltransferases (DGATs).[7] For instance, JTP-103237 shows significantly less activity against MGAT3.[7] It is advisable to profile new inhibitors against a panel of related enzymes to confirm selectivity.
Quantitative Data Summary
The following tables summarize key quantitative data for representative MGAT2 inhibitors. This information is essential for experimental design and data interpretation.
Table 1: In Vitro Potency of Representative MGAT2 Inhibitors
| Compound | Target | IC50 | Reference |
| JTP-103237 | Human MGAT2 | 19 nM | [7] |
| Compound A | Human MGAT2 | 7.8 nM | [3] |
| Compound A | Mouse MGAT2 | 2.4 nM | [3] |
| Compound B | Human MGAT2 | 8.1 nM | [5] |
| Compound B | Mouse MGAT2 | 0.85 nM | [5] |
Table 2: Physicochemical Properties of JTP-103237
| Property | Value | Notes | Reference |
| Solubility | Soluble in DMSO | Prepare stock solutions in DMSO. Further dilution in aqueous buffers may require optimization to avoid precipitation. | [8] |
| Storage | Store at -20°C | For long-term storage, it is recommended to store in a tightly sealed container, protected from light and moisture. | [8] |
Signaling Pathway and Experimental Workflow Diagrams
To aid in conceptualizing the experimental process, the following diagrams illustrate the MGAT2 signaling pathway and a typical experimental workflow.
Troubleshooting Guides
In Vitro MGAT2 Enzyme Assay
Protocol Outline: This assay typically uses microsomes from cells overexpressing MGAT2 as the enzyme source. A radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) and a monoacylglycerol substrate are incubated with the enzyme and the inhibitor. The reaction is stopped, lipids are extracted, and the radiolabeled diacylglycerol product is separated by thin-layer chromatography (TLC) and quantified by scintillation counting.
Common Problems and Solutions:
-
Q: High background signal in no-enzyme controls.
-
A: This could be due to non-enzymatic acylation or contamination. Ensure all reagents are fresh and of high purity. The separation of the product from the substrate by TLC is critical; optimize the solvent system for clear separation.[9]
-
-
Q: Low signal-to-noise ratio.
-
Q: Inconsistent IC50 values between experiments.
-
A: This can be due to variability in enzyme preparation, substrate concentrations, or inhibitor dilution. Prepare a large batch of microsomal enzyme and aliquot for single use. Always use freshly prepared substrate solutions. Perform serial dilutions of the inhibitor carefully.
-
Cell-Based Triglyceride Synthesis Assay
Protocol Outline: Intestinal cell lines (e.g., HIEC-6 or engineered STC-1 cells) are incubated with the MGAT2 inhibitor.[10] The cells are then exposed to lipid substrates, such as monoacylglycerol and fatty acids. After incubation, the cells are lysed, and the intracellular triglyceride content is measured using a commercially available kit or by LC/MS.
Common Problems and Solutions:
-
Q: High variability in triglyceride levels between replicate wells.
-
A: This is often due to inconsistent cell seeding or cell health. Ensure a single-cell suspension before seeding and check for uniform cell growth. Also, ensure lipid substrates are fully solubilized in the media to allow for consistent delivery to the cells.[12]
-
-
Q: No significant inhibition of triglyceride synthesis, even at high inhibitor concentrations.
-
A: The inhibitor may have poor cell permeability. A discrepancy between in vitro enzyme IC50 and cell-based IC50 can indicate this issue.[10] Consider using a different inhibitor or modifying the assay to enhance compound uptake. Also, confirm that the chosen cell line expresses sufficient levels of MGAT2.
-
-
Q: Cell toxicity observed at higher inhibitor concentrations.
-
A: The inhibitor may have off-target cytotoxic effects. It is important to perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with the triglyceride assay to determine the cytotoxic concentration of the inhibitor.
-
In Vivo Oral Lipid Tolerance Test (OLTT)
Protocol Outline: Mice are fasted overnight and then administered the MGAT2 inhibitor (typically by oral gavage). After a set period, a bolus of lipid (e.g., corn oil) is administered by oral gavage. Blood samples are collected at various time points, and plasma triglyceride levels are measured to assess the inhibitor's effect on lipid absorption.[3]
Common Problems and Solutions:
-
Q: High variability in plasma triglyceride levels between animals in the same group.
-
A: The OLTT is sensitive to several factors, including the genetic background of the mice, their diet prior to the test, and the duration of fasting.[13] Standardize these conditions as much as possible. The gavage technique should also be consistent to ensure uniform delivery of the inhibitor and lipid bolus.
-
-
Q: Unexpected lack of efficacy of the inhibitor.
-
A: This could be due to poor oral bioavailability of the inhibitor. Pharmacokinetic analysis should be performed to determine the plasma concentration of the inhibitor after oral administration. The formulation of the inhibitor is also critical for its absorption.
-
-
Q: The inhibitor causes adverse effects like diarrhea.
-
A: While MGAT2 inhibition is generally not associated with the severe gastrointestinal side effects seen with some other lipid metabolism inhibitors, high doses or off-target effects could potentially cause issues.[3] It is important to monitor the animals closely for any adverse effects and consider dose-response studies.
-
References
- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. JTP-103237, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JTP-103237, a monoacylglycerol acyltransferase inhibitor, prevents fatty liver and suppresses both triglyceride synthesis and de novo lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Radiometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 10. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS[S] [agris.fao.org]
- 12. youtube.com [youtube.com]
- 13. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Consistent Results with MGAT2-IN-5
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals achieve consistent and reliable results when working with the monoacylglycerol acyltransferase 2 (MGAT2) inhibitor, MGAT2-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the enzyme monoacylglycerol acyltransferase 2 (MGAT2). MGAT2 is a key enzyme in the small intestine responsible for the re-synthesis of triglycerides from dietary monoacylglycerols and fatty acids.[1][2] By inhibiting MGAT2, this compound blocks this pathway, leading to reduced absorption of dietary fat.[1] This mechanism makes it a promising therapeutic agent for metabolic disorders such as obesity and type 2 diabetes.[3]
Q2: What are the expected downstream effects of MGAT2 inhibition by this compound?
A2: Inhibition of MGAT2 can lead to several downstream effects, including:
-
Reduced postprandial plasma triglyceride levels.[3]
-
Increased secretion of anorectic gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[1][4]
-
Decreased body weight and fat accumulation with chronic administration.[3][4]
-
Improved insulin sensitivity and glycemic control.[3]
Q3: How should this compound be stored to ensure stability and activity?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For short-term use, stock solutions can be prepared in a suitable solvent like DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Refer to the compound's specific datasheet for detailed storage instructions.
Troubleshooting Guide
Inconsistent In Vitro Assay Results
Problem: High variability or lack of potency in in vitro enzymatic assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Substrate Concentration | Ensure substrate concentrations (monoacylglycerol and fatty acyl-CoA) are optimized and not limiting. | Consistent and reproducible enzyme kinetics and IC50 values. |
| Detergent Effects | The presence and type of detergent can significantly impact MGAT2 activity. Test different non-ionic or zwitterionic detergents and their concentrations.[5] | Optimized signal-to-noise ratio and consistent inhibitor potency. |
| Enzyme Source and Purity | Use a consistent and highly purified source of recombinant MGAT2. Enzyme activity can vary between batches and expression systems. | Reduced variability in baseline enzyme activity. |
| Assay Method | Consider using more robust methods like LC/MS-based assays over traditional TLC, which can have higher variability.[6] | Improved assay precision and reproducibility.[6] |
Discrepancy Between In Vitro and Cell-Based Assay Potency
Problem: this compound shows high potency in enzymatic assays but weaker activity in cell-based assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cellular Permeability | The compound may have poor cell membrane permeability. | A significant drop in potency from biochemical to cellular assays can indicate permeability issues.[6] |
| Efflux Pumps | The compound may be a substrate for cellular efflux pumps. | Co-incubation with known efflux pump inhibitors can help determine if this is a factor. |
| Intracellular Metabolism | The compound may be rapidly metabolized within the cell. | LC/MS analysis of cell lysates can be used to assess the stability of the compound over time. |
| Off-Target Effects | The compound may have off-target effects that interfere with the intended pathway. | A thorough selectivity profiling against related acyltransferases (e.g., DGAT1, DGAT2, ACAT1) is recommended.[1] |
Experimental Protocols
Protocol 1: In Vitro MGAT2 Inhibition Assay (LC/MS-based)
This protocol is adapted from methodologies that prioritize accuracy and reproducibility.[6]
-
Enzyme Preparation: Use purified recombinant human MGAT2.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), MgCl2, and a suitable detergent.
-
Inhibitor Preparation: Serially dilute this compound in DMSO.
-
Assay Plate Preparation: Add the diluted inhibitor to a 96-well plate.
-
Enzyme Addition: Add the purified MGAT2 enzyme to each well and pre-incubate.
-
Substrate Addition: Initiate the reaction by adding a mixture of a monoacylglycerol substrate (e.g., 1-oleoyl-glycerol-d5) and a fatty acyl-CoA substrate (e.g., oleoyl-CoA).
-
Reaction Incubation: Incubate the plate at 37°C for a defined period.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., methanol with an internal standard).
-
Product Analysis: Analyze the formation of the diacylglycerol product by LC/MS/MS.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve.
Protocol 2: Cell-Based MGAT2 Activity Assay
This protocol provides a framework for assessing inhibitor activity in a cellular context.[6]
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or Caco-2) stably overexpressing human MGAT2.
-
Cell Plating: Plate the cells in a 24-well or 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a predetermined time.
-
Substrate Labeling: Add a labeled substrate, such as D31-palmitate, to the cell culture medium.
-
Cell Lysis: After incubation, wash the cells and lyse them.
-
Lipid Extraction: Perform a lipid extraction from the cell lysate.
-
Product Analysis: Quantify the labeled diacylglycerol product using LC/MS.
-
Data Analysis: Determine the IC50 of the inhibitor in the cellular context.
Visualizations
Caption: Mechanism of this compound in blocking dietary fat absorption.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties of the mouse intestinal acyl-CoA:monoacylglycerol acyltransferase, MGAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Monoacylglycerol Acyltransferase 2 (MGAT2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Monoacylglycerol acyltransferase 2 (MGAT2) has emerged as a promising therapeutic target for metabolic disorders, including obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH).[1][2] This enzyme plays a crucial role in the intestinal absorption of dietary fats by catalyzing the re-synthesis of triglycerides (TG) in enterocytes.[3] Inhibition of MGAT2 is expected to reduce fat absorption, thereby ameliorating the downstream consequences of excessive lipid accumulation.[1][3] This guide provides a comparative overview of the efficacy of several key MGAT2 inhibitors based on available preclinical and clinical data. While direct comparative data for a compound designated "MGAT2-IN-5" is not publicly available, this guide establishes a framework for its evaluation against other known inhibitors.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of prominent MGAT2 inhibitors.
Table 1: In Vitro Potency of MGAT2 Inhibitors
| Compound | Target | IC50 (nM) | Assay System | Reference |
| BMS-963272 | hMGAT2 | 175 (initial hit) | High-throughput screen | [4] |
| hMGAT2 | 14 (aryl dihydropyridinone derivative) | Radioactive-labeling enzyme reaction assay (Sf-9 cell membrane) | [5] | |
| hMGAT2 | 4 (aryl dihydropyridinone derivative) | Stable isotope-labeled LC/MS cell-based assay (STC-1 cells) | [5] | |
| S-309309 | MGAT2 | Data not publicly available | ||
| JTP-103237 | hMGAT2 | 19 | Not specified | |
| Compound A (Shionogi) | hMGAT2 | 7.8 | Enzymatic activity assay | [6] |
| mMGAT2 | 2.4 | Enzymatic activity assay | [6] | |
| hMGAT2 (recombinant) | 4.0 ± 2.9 | Cell-based LC/MS assay | ||
| rMGAT2 (recombinant) | 4.0 ± 3.4 | Cell-based LC/MS assay | [7] | |
| mMGAT2 (recombinant) | 23 ± 17 | Cell-based LC/MS assay | [7] | |
| Compound B (Takeda) | MGAT2 | Potent and selective (specific IC50 not provided) | Not specified | [8][9] |
| Aryl Sulfonamide Derivative | hMGAT2 | 3.4 | Not specified | [10] |
| Phenyl Methanesulfonamide Derivative | hMGAT2 | ~12 | Radioactive-labeling enzyme reaction assay (Sf-9 cell membrane) | [5] |
| Benzyl Sulfonamide Derivative | hMGAT2 | 2.28 | Radioactive-labeling enzyme reaction assay (Sf-9 cell membrane) | [10] |
| Exemplified Takeda Compound | MGAT2 | 0.31 | Transfected Freestyle293 membrane cells | [11] |
hMGAT2: human MGAT2, mMGAT2: mouse MGAT2, rMGAT2: rat MGAT2
Table 2: In Vivo Efficacy of MGAT2 Inhibitors in Animal Models
| Compound | Animal Model | Dose | Key Findings | Reference |
| BMS-963272 | Diet-induced obese mice | Not specified | On-target weight loss efficacy. | [4] |
| Murine NASH models (CDAHFD and STAM) | Not specified | Decreased inflammation and fibrosis. | [1] | |
| High-fat-diet-treated cynomolgus monkeys | Not specified | Did not cause diarrhea, unlike a DGAT1 inhibitor. | [1] | |
| S-309309 | High-fat diet-induced obese mice | 3 mg/kg b.i.d. (oral) | Reductions in body weight gain and food intake at 4 weeks. Increased energy expenditure. Decreased plasma glucose, HOMA-IR, and liver triglyceride content. | |
| JTP-103237 | High-fat diet-induced obese mice | Not specified | Decreased body weight, improved glucose tolerance, decreased fat weight and hepatic triglyceride content. | [12] |
| High sucrose very low fat diet-fed mice | Not specified | Reduced hepatic triglyceride content and suppressed de novo lipogenesis. | [13] | |
| Compound A (Shionogi) | C57BL/6J mice (meal tolerance test) | 10 mg/kg | 50% decrease in plasma chylomicron/TG AUC. | [6] |
| High-fat diet-fed mice | Not specified | Prevented body weight gain and fat accumulation. | [6] | |
| HFD-streptozotocin-treated mice | Not specified | Ameliorated hyperglycemia and fatty liver; improved insulin sensitivity. | [6] | |
| Compound B (Takeda) | Oil-challenged mice | Not specified | Inhibited elevation of plasma TG; augmented secretion of anorectic hormones (PYY and GLP-1). | [8][9] |
| High-fat diet-fed ob/ob mice | Not specified (5-week administration) | Suppressed food intake and body weight gain; inhibited elevation of glycated hemoglobin. | [8] | |
| (S)-10 | Mice (oral lipid tolerance test) | Not specified | 68% inhibition of plasma triacylglycerol concentration. | [14] |
| Exemplified Takeda Compound | C57BL/6J mice (oral fat tolerance test) | 1 mg/kg p.o. | Reduced triglyceride levels (chylomicron triglyceride AUC = 72% relative to vehicle). | [11] |
Table 3: Clinical Trial Overview of MGAT2 Inhibitors
| Compound | Phase | Population | Key Findings | Reference |
| BMS-963272 | Phase 1 (multiple-dose) | Healthy human adults with obesity (NCT04116632) | Safe and well-tolerated. Elevated plasma long-chain dicarboxylic acid, increased GLP-1 and PYY, and decreased body weight. | [1] |
| S-309309 | Phase 2 | Patients with a BMI of 30 or higher | Monotherapy led to weight loss of less than 5% at 24 weeks, which did not meet the company's target for advancing as a single agent. | [15] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these inhibitors, the following diagrams illustrate the MGAT2 signaling pathway and a typical experimental workflow.
Caption: The MGAT2 signaling pathway in intestinal fat absorption.
Caption: A typical experimental workflow for evaluating MGAT2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are summaries of common experimental protocols used in the evaluation of MGAT2 inhibitors.
In Vitro MGAT2 Enzyme Activity Assay
Objective: To determine the direct inhibitory effect of a compound on MGAT2 enzyme activity.
General Protocol:
-
Enzyme Source: Microsomes or membrane fractions are prepared from cells overexpressing the target MGAT2 enzyme (e.g., human MGAT2 expressed in Sf9 insect cells or Freestyle293 cells).[5][11]
-
Substrates: The assay mixture typically includes a monoacylglycerol substrate (e.g., 2-monooleoylglycerol) and a radiolabeled or stable isotope-labeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA or D31-palmitate).[7][16][17]
-
Reaction: The test compound at various concentrations is pre-incubated with the enzyme source. The reaction is initiated by the addition of substrates and incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.
-
Detection and Quantification:
-
Radiolabeled Method: The reaction is stopped, and lipids are extracted. The product, radiolabeled diacylglycerol (DAG), is separated from the substrates by thin-layer chromatography (TLC). The radioactivity of the DAG spot is quantified using a scintillation counter.[16]
-
LC/MS Method: For stable isotope-labeled substrates, the reaction is quenched, and the lipids are extracted. The formation of the labeled DAG product is quantified using high-resolution liquid chromatography-mass spectrometry (LC/MS).[7][18]
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.
Cell-Based MGAT2 Activity Assay
Objective: To assess the inhibitory activity of a compound in a cellular context, which accounts for cell permeability and intracellular target engagement.
General Protocol:
-
Cell Line: An appropriate cell line, often one that endogenously expresses MGAT2 or is engineered to overexpress it (e.g., human intestinal HIEC-6 cells or murine STC-1 cells transfected with human MGAT2), is used.[7][19]
-
Treatment: Cells are plated and incubated with various concentrations of the test inhibitor.
-
Substrate Addition: A monoacylglycerol substrate (e.g., 2-monooleoylglycerol) and a labeled fatty acid are added to the cell culture medium.[7][19]
-
Incubation: The cells are incubated for a period to allow for substrate uptake and metabolism.
-
Lipid Extraction and Analysis: The cells are lysed, and lipids are extracted. The amount of the resulting labeled diacylglycerol (DAG) or triglyceride (TAG) is quantified, typically by LC/MS or by using a fluorescent dye like BODIPY followed by quantification.[7][19]
-
Data Analysis: The IC50 value is calculated based on the reduction of labeled product formation in the presence of the inhibitor.
In Vivo Oral Lipid/Fat Tolerance Test (OLTT/OFTT)
Objective: To evaluate the acute effect of an MGAT2 inhibitor on postprandial hypertriglyceridemia in vivo.
General Protocol:
-
Fasting: Animals are fasted overnight to establish a baseline triglyceride level.
-
Compound Administration: The test inhibitor or vehicle is administered orally (p.o.) at a specific time before the lipid challenge.
-
Lipid Challenge: A lipid load, such as olive oil or a high-fat liquid meal, is administered orally.[6][8]
-
Blood Sampling: Blood samples are collected at various time points after the lipid challenge (e.g., 0, 1, 2, 4, 6 hours).
-
Triglyceride Measurement: Plasma triglyceride levels are measured for each time point.
-
Data Analysis: The area under the curve (AUC) for plasma triglyceride concentration over time is calculated. The efficacy of the inhibitor is determined by the percentage reduction in the triglyceride AUC compared to the vehicle-treated group.[6]
Conclusion
The available data demonstrate that several potent and selective MGAT2 inhibitors have been developed, with some advancing to clinical trials. BMS-963272 has shown promising results in early human studies, demonstrating weight loss and favorable changes in gut hormones.[1] S-309309, while effective in preclinical models, did not meet its primary endpoint for weight loss as a monotherapy in a Phase 2 trial.[20][15] Other compounds like JTP-103237 and Shionogi's Compounds A and B have shown robust efficacy in various animal models of metabolic disease.[6][8][12]
The comparison of these inhibitors highlights the importance of translating potent in vitro activity into in vivo efficacy and ultimately, clinical benefit. While direct data for "this compound" is lacking, its evaluation should follow a similar comprehensive characterization, including in vitro potency against MGAT2 and related enzymes, and in vivo efficacy in relevant models of dyslipidemia and obesity. This will allow for a direct comparison with the established profiles of the inhibitors presented in this guide and a clear assessment of its therapeutic potential.
References
- 1. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening Hit to Clinical Candidate: Discovery of BMS-963272, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of MGAT2 modulates fat-induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. | BioWorld [bioworld.com]
- 12. JTP-103237, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. BioCentury - Clinical Report: Shionogi mulls next steps after underwhelming obesity readout [biocentury.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
Validating the In Vivo Efficacy of MGAT2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo effects of novel monoacylglycerol O-acyltransferase 2 (MGAT2) inhibitors. Due to the absence of publicly available data for a compound specifically designated "MGAT2-IN-5," this document leverages published data from well-characterized MGAT2 inhibitors to present a representative comparison. Researchers can adapt this framework to evaluate proprietary compounds like this compound against established benchmarks.
Mechanism of Action of MGAT2 Inhibitors
MGAT2 is a key enzyme in the small intestine responsible for the re-synthesis of triglycerides (TGs) from dietary monoacylglycerols and fatty acids.[1][2][3][4] By inhibiting MGAT2, these compounds aim to reduce the absorption of dietary fats, thereby impacting metabolic parameters associated with obesity, hyperlipidemia, and type 2 diabetes.[1][3][5] The general signaling pathway and the proposed effects of MGAT2 inhibition are depicted below.
References
- 1. MOGAT2 - Wikipedia [en.wikipedia.org]
- 2. MGAT2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WikiGenes - MOGAT2 - monoacylglycerol O-acyltransferase 2 [wikigenes.org]
A Comparative Guide to MGAT2 Inhibitors in Metabolic Research: BMS-963272 vs. S-309309
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent monoacylglycerol acyltransferase 2 (MGAT2) inhibitors, BMS-963272 and S-309309, based on available preclinical and clinical data. MGAT2 is a key enzyme in the resynthesis of triglycerides in the small intestine, making it a promising target for therapeutic intervention in metabolic diseases such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH).[1][2][3]
Mechanism of Action
Both BMS-963272 and S-309309 are potent and selective inhibitors of MGAT2.[4][5] By blocking this enzyme, they reduce the absorption of dietary fat, which can lead to weight loss and improvements in various metabolic parameters.[6][7] The inhibition of MGAT2 has also been shown to increase the secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which play roles in appetite regulation and glucose homeostasis.[8]
Preclinical and Clinical Data Summary
The following tables summarize key quantitative data from metabolic studies involving BMS-963272 and S-309309.
Table 1: In Vitro Potency
| Compound | Target | IC50 (nM) | Assay System | Reference |
| BMS-963272 | Human MGAT2 | 175 (initial hit) | High-Throughput Screen | [4][9] |
| S-309309 | Human MGAT2 | 8.1 | In vitro enzyme assay | [10] |
| S-309309 | Mouse MGAT2 | 0.85 | In vitro enzyme assay | [10] |
Table 2: Efficacy in Preclinical Obesity Models
| Compound | Animal Model | Dose | Key Outcomes | Reference |
| BMS-963272 | Diet-induced obese mice | Not specified | On-target weight loss efficacy | [4][9] |
| S-309309 | High-fat diet-induced obesity mice | 3 mg/kg b.i.d. (oral) | Reduced body weight gain and food intake at 4 weeks | [5] |
| S-309309 | High-fat diet-induced obesity mice | Not specified | Increased energy expenditure | [5] |
Table 3: Effects on Other Metabolic Parameters in Preclinical Models
| Compound | Animal Model | Key Outcomes | Reference |
| BMS-963272 | Murine NASH models (CDAHFD and STAM) | Decreased inflammation and fibrosis | [8] |
| S-309309 | High-fat diet-induced obesity mice | Decreased plasma glucose, HOMA-IR, and plasma insulin; Reduced liver triglyceride content, plasma ALT, and AST | [5] |
Table 4: Human Clinical Trial Overview
| Compound | Phase | Population | Key Findings | Reference |
| BMS-963272 | Phase 1 | Healthy adults with obesity | Safe and well-tolerated; Increased plasma GLP-1 and PYY; Decreased body weight | [8] |
| S-309309 | Phase 2 | Adults with a BMI of 30 or greater | Ongoing; Primary endpoint is percent change in body weight from baseline at Week 24 | [11][12] |
Experimental Protocols
MGAT2 Inhibition Assay (In Vitro)
A common method to determine the inhibitory activity of compounds against MGAT2 involves a cell-based assay using a recombinant cell line overexpressing the enzyme.[1][13]
-
Cell Culture: A suitable cell line (e.g., STC-1, HIEC-6) is transfected to express human MGAT2.[1]
-
Assay Procedure:
-
Cells are plated in multi-well plates.
-
The cells are then incubated with the test compound (e.g., BMS-963272 or S-309309) at various concentrations.
-
A labeled substrate, such as a stable isotope-labeled monoacylglycerol (e.g., D31-palmitate), is added.[1]
-
The reaction is allowed to proceed for a defined period.
-
-
Analysis: The formation of the product, diacylglycerol (DAG), is quantified using liquid chromatography-mass spectrometry (LC/MS).[1] The IC50 value is then calculated from the dose-response curve.
Diet-Induced Obesity (DIO) Mouse Model
This in vivo model is frequently used to evaluate the anti-obesity effects of MGAT2 inhibitors.[5]
-
Induction of Obesity: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% of calories from fat) for several weeks to induce obesity.
-
Treatment: The obese mice are then treated orally with the test compound (e.g., S-309309 at 3 mg/kg b.i.d.) or a vehicle control.[5]
-
Monitoring: Body weight and food intake are monitored regularly over the treatment period (e.g., 4 weeks).[5]
-
Metabolic Analysis: At the end of the study, various metabolic parameters can be assessed, including plasma glucose, insulin, lipids, and liver triglycerides.[5] Energy expenditure can also be measured using metabolic cages.[5]
Visualizations
Caption: Simplified signaling pathway of dietary fat absorption and the point of intervention for MGAT2 inhibitors.
Caption: Experimental workflow for evaluating MGAT2 inhibitors in a diet-induced obesity mouse model.
References
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening Hit to Clinical Candidate: Discovery of BMS-963272, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shionogi’s MGAT2 inhibitor improves metabolism in obesity models | BioWorld [bioworld.com]
- 6. Deficiency of the intestinal enzyme acyl CoA:monoacylglycerol acyltransferase-2 protects mice from metabolic disorders induced by high-fat feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deficiency of MGAT2 increases energy expenditure without high-fat feeding and protects genetically obese mice from excessive weight gain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 10. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shionogi.com [shionogi.com]
- 12. S-309309 by Shionogi for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 13. pubs.acs.org [pubs.acs.org]
Specificity analysis of MGAT2-IN-5 against other acyltransferases
For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a detailed comparison of the inhibitory activity of a representative potent and selective monoacylglycerol acyltransferase 2 (MGAT2) inhibitor against other key acyltransferases involved in lipid metabolism. While specific data for a compound designated "MGAT2-IN-5" is not publicly available, this guide utilizes data from extensively characterized potent and selective MGAT2 inhibitors, such as "Compound A," to illustrate the typical specificity profile expected from such a molecule.
Monoacylglycerol acyltransferase 2 (MGAT2) is a critical enzyme in the resynthesis of triglycerides in the small intestine, making it a promising target for the treatment of metabolic diseases like obesity and type 2 diabetes.[1] An ideal MGAT2 inhibitor should exhibit high potency against its target while demonstrating minimal activity against other related acyltransferases to avoid off-target effects.
Comparative Inhibitory Activity
The selectivity of a representative MGAT2 inhibitor, Compound A, has been evaluated against a panel of related human acyltransferases. The results, summarized in the table below, demonstrate a high degree of selectivity for MGAT2.
| Enzyme Target | IC50 (nM) | Selectivity (fold) vs. hMGAT2 |
| Human MGAT2 | 7.8 | - |
| Human DGAT1 | >10,000 | >1282 |
| Human DGAT2 | >10,000 | >1282 |
| Human ACAT1 | >10,000 | >1282 |
| Human MGAT3 | 14,000 | 1795 |
Data presented for a representative potent and selective MGAT2 inhibitor, referred to as Compound A in scientific literature.[2][3][4]
The data clearly indicates that this class of inhibitors is highly selective for MGAT2, with IC50 values for other key acyltransferases, including DGAT1, DGAT2, and ACAT1, being over 1000-fold higher than for MGAT2.[5] This high selectivity is crucial for minimizing potential side effects that could arise from the inhibition of other pathways involved in lipid metabolism. For instance, non-selective inhibition of DGAT1 has been associated with gastrointestinal side effects.
Experimental Protocols
The determination of inhibitor specificity involves robust and well-defined experimental procedures. Below are the typical methodologies employed in these analyses.
In Vitro Enzyme Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of acyltransferases in the presence of an inhibitor.
-
Enzyme Source: Microsomes prepared from Sf9 insect cells or HEK293 cells overexpressing the specific human acyltransferase (MGAT2, DGAT1, DGAT2, ACAT1, or MGAT3).
-
Substrates: A radiolabeled acyl-CoA substrate (e.g., [14C]oleoyl-CoA) and a monoacylglycerol acceptor substrate (e.g., 2-oleoylglycerol for MGAT assays) are used.
-
Reaction: The enzyme, substrates, and varying concentrations of the inhibitor are incubated in a suitable buffer system.
-
Lipid Extraction: The reaction is stopped, and the lipids are extracted using a solvent system like chloroform/methanol.
-
Product Separation: The radiolabeled lipid products (diacylglycerol for MGATs, triacylglycerol for DGATs, or cholesteryl esters for ACAT) are separated from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantification: The amount of radioactivity in the product spots is quantified using a phosphorimager or liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell-Based Assay (LC/MS)
This assay assesses the inhibitor's activity in a more physiologically relevant cellular context.
-
Cell Line: A suitable cell line, such as Caco-2 or HEK293 cells, stably expressing the target human acyltransferase (e.g., MGAT2) is used.
-
Substrate Incubation: The cells are incubated with a stable isotope-labeled fatty acid (e.g., [d5]palmitic acid) and a monoacylglycerol.
-
Inhibitor Treatment: Cells are treated with varying concentrations of the inhibitor.
-
Lipid Extraction: Cellular lipids are extracted.
-
LC/MS Analysis: The levels of the resulting stable isotope-labeled diacylglycerol and triacylglycerol are quantified using liquid chromatography-mass spectrometry (LC/MS).
-
Data Analysis: IC50 values are determined by measuring the reduction in the formation of the lipid products in the presence of the inhibitor.
Visualizing the Context
To better understand the role of MGAT2 and the workflow for assessing inhibitor specificity, the following diagrams are provided.
References
- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Methodologies for Studying MGAT2 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of experimental design is critical for the reproducibility and interpretation of studies on Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitors. This guide provides a comparative overview of common methodologies, presents available data on various inhibitors, and details experimental protocols to aid in the design and evaluation of future studies.
MGAT2 is a key enzyme in the monoacylglycerol pathway, responsible for the resynthesis of triglycerides from dietary fat in the small intestine.[1] Its role in metabolic diseases like obesity and type 2 diabetes has made it an attractive target for therapeutic inhibition.[2] However, the reproducibility of studies on MGAT2 inhibitors can be influenced by the choice of experimental assays. While many initial structure-activity relationship studies rely on in vitro biochemical assays, cell-based functional assays are crucial for evaluating cellular penetrance and inhibitory potency in a more physiologically relevant context.[1]
Comparison of Assays for MGAT2 Inhibitor Potency
The selection of an appropriate assay is a critical step in the evaluation of MGAT2 inhibitors. The two main types of assays, in vitro biochemical assays and cell-based functional assays, provide different but complementary information. The choice of assay can significantly impact the perceived potency and efficacy of a test compound.
| Assay Type | Description | Advantages | Disadvantages | Key Readout |
| In Vitro Biochemical Assay | Measures the direct inhibition of the MGAT2 enzyme activity using purified or recombinant enzyme and substrates. | High-throughput, allows for direct measurement of enzyme inhibition, useful for initial screening and structure-activity relationship (SAR) studies. | Lacks physiological relevance as it does not account for cell permeability, metabolism, or off-target effects. | IC50 value (concentration of inhibitor required to reduce enzyme activity by 50%). |
| Cell-Based Functional Assay | Measures the inhibition of MGAT2 activity within a cellular context, typically using cell lines that express MGAT2.[1] | Provides a more physiologically relevant assessment of inhibitor potency by considering cell permeability and the intracellular environment.[1] Can help identify compounds that are potent in vitro but have poor cellular activity.[1] | Lower throughput than in vitro assays, results can be influenced by cell line specific characteristics. | IC50 value, reduction in diacylglycerol (DAG) or triacylglycerol (TAG) synthesis.[1][3] |
Potency of Various MGAT2 Inhibitors
A number of small molecule inhibitors of MGAT2 have been developed and characterized. The following table summarizes the reported potency of several of these compounds, highlighting the differences that can be observed between in vitro and cell-based assays.
| Compound | Assay Type | System | IC50 | Reference |
| Compound A | In Vitro | Recombinant human MGAT2 | 4.0 ± 2.9 nM | [1] |
| Compound A | In Vitro | Recombinant rat MGAT2 | 4.0 ± 3.4 nM | [1] |
| Compound A | In Vitro | Recombinant mouse MGAT2 | 23 ± 17 nM | [1] |
| Compound A | Cell-Based (TLC) | STC-1/Human MGAT2 cells | 12.4 ± 7.7 nM | [1] |
| Compound A | Cell-Based (LC/MS) | STC-1/Human MGAT2 cells | 2.3 ± 1.2 nM | [1] |
| Compound B | In Vitro | Human MGAT2 | 8.1 nM | [4] |
| Compound B | In Vitro | Mouse MGAT2 | 0.85 nM | [4] |
| JTP-103237 | In Vivo | Rats | Enhanced PYY release | [4] |
| Compounds H-J | In Vitro vs. Cell-Based | - | ~30-fold more potent in vitro | [1] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are summaries of key experimental protocols for assessing MGAT2 inhibition.
STC-1/Human MGAT2 Cell-Based Assay (LC/MS)[1]
This assay utilizes a murine secretin tumor cell line (STC-1) engineered to express human MGAT2. The inhibition of MGAT2 is measured by quantifying the reduction in the formation of a stable isotope-labeled diacylglycerol product.
-
Cell Culture: STC-1/Human MGAT2 cells are plated at a density of 4 x 10^4 cells per well in 24-well plates and cultured overnight.
-
Serum Starvation: Cells are washed with PBS and incubated in serum-free DMEM for 1 hour.
-
Labeling and Inhibition: Cells are then incubated for 90 minutes with serum-free DMEM containing a labeling mixture (1.2 mM D31-palmitate, 0.19 mM monopalmitoylglycerol, 0.14 mM cholate, and 0.15 mM deoxycholate) and the test compounds.
-
Quenching and Extraction: The reaction is stopped, and lipids are extracted from the cells.
-
Analysis: The amount of D31-dipalmitin (the diacylglycerol product) is measured by high-resolution liquid chromatography-mass spectrometry (LC/MS).
HIEC-6 Cell-Based Assay[3]
This assay uses the human intestinal epithelial cell line HIEC-6 to screen for inhibitors of 2-monoacylglycerol (2-MAG)-induced triacylglycerol (TAG) accumulation.
-
Cell Culture: HIEC-6 cells are cultured to confluency.
-
Substrate Incubation: Cells are incubated with various concentrations of 2-MAG to induce TAG accumulation.
-
Inhibitor Treatment: Test compounds are added to the cells along with 2-MAG.
-
Staining and Quantification: The accumulated TAG is stained with BODIPY, a fluorescent dye for neutral lipids. The fluorescence intensity, corresponding to the amount of TAG, is then quantified. This assay avoids the need for radio-labeling or sophisticated equipment.[3]
In Vitro MGAT2 Activity Assay[3]
This biochemical assay directly measures the enzymatic activity of MGAT2 using mouse intestinal homogenate as the enzyme source.
-
Enzyme Source: A homogenate of mouse intestine is prepared to serve as the source of MGAT2 enzyme.
-
Reaction Mixture: The assay is performed by incubating the intestinal homogenate with [14C] Oleoyl CoA (the acyl donor) and a monoacylglycerol substrate.
-
Inhibitor Addition: Test compounds are added to the reaction mixture.
-
Detection: The formation of radiolabeled diacylglycerol (DAG) is measured by liquid scintillation counting.
Visualizing MGAT2's Role and Evaluation
To better understand the context of MGAT2 inhibition, the following diagrams illustrate the signaling pathway and a general workflow for evaluating inhibitors.
Caption: The monoacylglycerol pathway of dietary fat absorption and the point of MGAT2 inhibition.
Caption: A general workflow for the discovery and evaluation of novel MGAT2 inhibitors.
References
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MGAT2 Inhibitors: A Cross-Validation of Mechanism of Action
A comparative guide for researchers, scientists, and drug development professionals.
Note: Publicly available information on a specific compound designated "MGAT2-IN-5" could not be located. This guide therefore provides a comparative analysis of well-characterized, publicly disclosed monoacylglycerol O-acyltransferase 2 (MGAT2) inhibitors to serve as a valuable resource for understanding their mechanism of action and performance.
Introduction
Monoacylglycerol O-acyltransferase 2 (MGAT2) is a critical enzyme in the resynthesis of triglycerides (TGs) in the small intestine.[1] It catalyzes the conversion of monoacylglycerol to diacylglycerol, a key step in the absorption of dietary fat.[2][3] Inhibition of MGAT2 is a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH) by reducing fat absorption and improving overall metabolic health.[1][2] This guide provides a cross-validation of the mechanism of action of several MGAT2 inhibitors, presenting their performance data and the experimental protocols used for their evaluation.
Mechanism of Action of MGAT2 Inhibitors
MGAT2 inhibitors block the enzymatic activity of MGAT2, which is primarily located in the endoplasmic reticulum of enterocytes in the small intestine.[4] This inhibition reduces the synthesis of diacylglycerol, thereby limiting the subsequent production of triglycerides.[2] The decreased triglyceride synthesis leads to reduced absorption of dietary fats.[1] Beyond this primary mechanism, MGAT2 inhibition has been shown to influence the secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which play roles in appetite regulation and glucose metabolism.[2][5] Studies with MGAT2 knockout mice have demonstrated resistance to high-fat diet-induced obesity, improved insulin sensitivity, and decreased fat accumulation in the liver and adipose tissue, supporting the therapeutic potential of MGAT2 inhibition.[6]
Comparative Performance of MGAT2 Inhibitors
Several small molecule inhibitors of MGAT2 have been developed and characterized. The following table summarizes the in vitro potency and selectivity of some of these compounds based on available data.
| Compound Name | Target Species | IC50 (nM) | Selectivity Profile | Reference |
| Compound A | Human | 7.8 | >1000-fold vs. DGAT1, DGAT2, ACAT1 | [7] |
| Mouse | 2.4 | [7] | ||
| Compound B (CpdB) | Human | 8.1 | >300-fold vs. DGAT1, DGAT2, ACAT1 | [5] |
| Mouse | 0.85 | [5] | ||
| BMS-963272 | Human | Potent and Selective | Selective vs. DGAT1 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of findings. Below are summaries of key experimental protocols used to characterize MGAT2 inhibitors.
In Vitro MGAT2 Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of MGAT2.
-
Enzyme Source: Microsomes prepared from cells overexpressing human or mouse MGAT2 (e.g., Sf9 insect cells or HEK293 mammalian cells).
-
Substrates: Radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) and a monoacylglycerol (e.g., 2-oleoylglycerol).
-
Assay Principle: The assay quantifies the formation of radiolabeled diacylglycerol, the product of the MGAT2 reaction.
-
Procedure:
-
Incubate the enzyme source with varying concentrations of the inhibitor.
-
Initiate the reaction by adding the substrates.
-
After a defined incubation period, stop the reaction.
-
Extract the lipids.
-
Separate the lipids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled diacylglycerol using a phosphorimager or liquid scintillation counting.
-
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based MGAT2 Activity Assay
This assay evaluates the ability of an inhibitor to penetrate cells and inhibit MGAT2 in a more physiologically relevant context.[6][9]
-
Cell Line: A suitable intestinal cell line, such as Caco-2 or HIEC-6, or a cell line engineered to express MGAT2 (e.g., STC-1 cells).[6][10]
-
Substrates: A stable isotope-labeled fatty acid (e.g., D31-palmitate) is provided to the cells.[6]
-
Assay Principle: The assay measures the incorporation of the stable isotope-labeled fatty acid into diacylglycerol.[6]
-
Procedure:
-
Plate the cells and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the MGAT2 inhibitor.
-
Add the stable isotope-labeled fatty acid to the culture medium.
-
After an incubation period, wash the cells and extract the lipids.
-
Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of labeled diacylglycerol.[6]
-
-
Data Analysis: The percentage of inhibition is calculated relative to a vehicle-treated control, and IC50 values are determined.
Visualizing Pathways and Workflows
MGAT2 Signaling Pathway in Triglyceride Synthesis
The following diagram illustrates the central role of MGAT2 in the monoacylglycerol pathway of triglyceride synthesis in an enterocyte.
Caption: The role of MGAT2 in the intestinal absorption of dietary fats.
Experimental Workflow for a Cell-Based MGAT2 Inhibition Assay
This diagram outlines the key steps in a typical cell-based assay to screen for MGAT2 inhibitors.
Caption: Workflow for a cell-based MGAT2 inhibitor screening assay.
References
- 1. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. MGAT2, a monoacylglycerol acyltransferase expressed in the small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison: MGAT2 Inhibitors vs. Metformin in Metabolic Disease
In the landscape of therapeutic agents for metabolic diseases such as type 2 diabetes and obesity, two distinct mechanisms of action have emerged with significant promise: inhibition of monoacylglycerol acyltransferase 2 (MGAT2) and the well-established effects of metformin. This guide provides a detailed, data-driven comparison of these two approaches, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective mechanisms, efficacy, and experimental validation. While direct head-to-head clinical trials are not yet prevalent, this guide synthesizes available preclinical and clinical data to draw objective comparisons.
Mechanism of Action: A Tale of Two Pathways
MGAT2 Inhibitors: Targeting Intestinal Fat Absorption
Monoacylglycerol acyltransferase 2 (MGAT2) is a key enzyme in the small intestine responsible for the resynthesis of triglycerides from dietary fats.[1][2][3] By catalyzing the acylation of monoacylglycerol, MGAT2 plays a pivotal role in the absorption of dietary fat.[4][5] MGAT2 inhibitors block this enzymatic activity, thereby reducing the absorption of dietary triglycerides.[1][6] This leads to a decrease in postprandial hyperlipidemia and has downstream effects on body weight and insulin sensitivity.[3][5] Furthermore, the inhibition of MGAT2 can influence the secretion of gut hormones like glucagon-like peptide-1 (GLP-1), which plays a role in appetite regulation and glucose metabolism.[1]
Metformin: A Multi-faceted Approach to Glucose Control
Metformin, a biguanide, has been a first-line therapy for type 2 diabetes for decades.[7][8] Its primary mechanism of action is the reduction of hepatic glucose production.[9][10][11][12] At the molecular level, metformin inhibits the mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP/ATP ratio.[13] This activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[14][15][16] AMPK activation, in turn, suppresses gluconeogenesis, enhances insulin sensitivity in peripheral tissues, and increases glucose uptake.[13][14] Metformin also exerts effects on the gut, including altering the gut microbiome and increasing glucose utilization.[13]
Signaling Pathway Diagrams
Caption: MGAT2 inhibition pathway in the small intestine.
Caption: Metformin's mechanism of action via AMPK activation in hepatocytes.
Comparative Efficacy Data
The following tables summarize representative data from preclinical and clinical studies for MGAT2 inhibitors and metformin. It is important to note that these data are not from direct comparative studies and experimental conditions may vary.
Table 1: Preclinical Efficacy in Rodent Models of Obesity and Diabetes
| Parameter | MGAT2 Inhibitor (Representative Study) | Metformin (Representative Study) |
| Model | High-fat diet-induced obese mice | High-fat diet-induced obese mice |
| Dosage | Varies by compound (e.g., 10-30 mg/kg/day) | 150-300 mg/kg/day |
| Body Weight Change | Significant reduction compared to vehicle | Modest reduction or prevention of further gain |
| Fasting Glucose | Significant reduction | Significant reduction |
| Plasma Triglycerides | Marked reduction, especially postprandially | Modest reduction |
| Insulin Sensitivity | Improved, often correlated with weight loss | Improved |
| Reference | [5][17] | [18] |
Table 2: Clinical Efficacy in Patients with Type 2 Diabetes
| Parameter | MGAT2 Inhibitor (Expected Outcomes based on Mechanism) | Metformin (Clinical Trial Data) |
| HbA1c Reduction | Expected to be moderate, potentially synergistic with other agents | 0.6% to 2.0% reduction from baseline[19] |
| Fasting Plasma Glucose | Expected reduction | 19 to 84 mg/dL reduction from baseline[19] |
| Body Weight | Expected to cause weight loss | Neutral or modest weight loss[7] |
| Plasma Triglycerides | Expected to be a primary effect, with significant reduction | Modest reduction |
| Gastrointestinal Side Effects | Potential for diarrhea, steatorrhea[20] | Common (diarrhea, nausea)[7] |
| Reference | [1][20] | [19][21] |
Experimental Protocols
1. In Vivo Efficacy Study in a Diet-Induced Obesity Mouse Model (for MGAT2 Inhibitors)
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Treatment: Mice are randomized into vehicle control and treatment groups. The MGAT2 inhibitor is administered orally once or twice daily at a predetermined dose. A positive control group treated with a known weight-loss agent can be included.
-
Parameters Measured:
-
Body Weight and Food Intake: Measured daily or weekly.
-
Oral Glucose Tolerance Test (OGTT): Performed at baseline and at the end of the study. Mice are fasted overnight, and a glucose bolus (e.g., 2 g/kg) is administered orally. Blood glucose is measured at various time points (0, 15, 30, 60, 90, 120 minutes).
-
Insulin Tolerance Test (ITT): Performed to assess insulin sensitivity. After a short fast, mice are injected intraperitoneally with insulin (e.g., 0.75 U/kg), and blood glucose is monitored.
-
Plasma Lipids: Blood is collected at the end of the study (after an overnight fast) to measure triglycerides, cholesterol, and free fatty acids.
-
Fecal Fat Analysis: Feces are collected over a 24-hour period to quantify lipid content as a measure of fat malabsorption.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests, such as t-tests or ANOVA, to compare treatment groups with the vehicle control.
2. Assessment of Hepatic Glucose Production (for Metformin)
-
Primary Hepatocyte Culture: Primary hepatocytes are isolated from rats or mice.
-
Treatment: Hepatocytes are treated with metformin at various concentrations (e.g., 0.1-2 mM) for a specified period (e.g., 18-24 hours).
-
Glucose Production Assay:
-
After treatment, cells are washed and incubated in a glucose-free medium containing gluconeogenic substrates (e.g., lactate and pyruvate).
-
The amount of glucose released into the medium is measured using a glucose oxidase assay.
-
-
AMPK Activation Analysis (Western Blot):
-
Cell lysates are prepared from treated hepatocytes.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
-
A secondary antibody conjugated to a detection enzyme is used, and the protein bands are visualized and quantified. The ratio of p-AMPK to total AMPK is calculated to determine the extent of AMPK activation.
-
Logical Workflow for Drug Candidate Evaluation
Caption: A generalized workflow for the evaluation of a new drug candidate.
Conclusion
MGAT2 inhibitors and metformin represent two distinct and valuable strategies for the management of metabolic diseases. MGAT2 inhibitors offer a novel approach by directly targeting the absorption of dietary fat, with promising effects on body weight and lipid profiles. Metformin, a cornerstone of diabetes therapy, exerts its primary effects on hepatic glucose production and insulin sensitivity through the activation of the AMPK pathway.
For researchers and drug developers, the choice between these targets, or their potential combination, will depend on the specific therapeutic goals. MGAT2 inhibitors may be particularly beneficial for patients with obesity-driven metabolic dysfunction and postprandial hyperlipidemia. Metformin remains a robust and well-characterized agent for glycemic control. Future research, including direct comparative clinical trials, will be crucial to fully elucidate the relative merits and potential synergies of these two important classes of metabolic drugs.
References
- 1. What are MGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Fighting Obesity and Metabolic Disorders with MGAT-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MGAT2 deficiency ameliorates high-fat diet-induced obesity and insulin resistance by inhibiting intestinal fat absorption in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metformin - Wikipedia [en.wikipedia.org]
- 8. Metformin and metabolic diseases: a focus on hepatic aspects [journal.hep.com.cn]
- 9. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How metformin works: Mechanism of action explained [medicalnewstoday.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Metformin and metabolic diseases: a focus on hepatic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 17. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Efficacy of metformin in type II diabetes: results of a double-blind, placebo-controlled, dose-response trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Long-Term Efficacy of MGAT2 Inhibitors and Alternative Anti-Obesity Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy of the novel Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitor, S-309309, with other MGAT2 inhibitors and alternative anti-obesity drugs. The content is based on available preclinical and clinical data, offering a resource for researchers and professionals in the field of metabolic disease drug development.
Introduction to MGAT2 Inhibition
Monoacylglycerol Acyltransferase 2 (MGAT2) is a key enzyme in the small intestine responsible for the re-synthesis of triglycerides from dietary fats. By inhibiting MGAT2, these therapeutic agents aim to reduce fat absorption, thereby promoting weight loss and improving metabolic parameters. S-309309 is a novel, orally administered MGAT2 inhibitor currently under clinical investigation for the treatment of obesity.[1][2]
Quantitative Data Comparison
The following tables summarize the long-term efficacy data for S-309309 and its comparators.
Table 1: Comparison of MGAT2 Inhibitors
| Compound | Development Phase | Key Efficacy Findings | Duration | Model |
| S-309309 | Phase II | Monotherapy led to less than 5% weight loss, falling short of the 8-10% target.[3] Preclinical studies in diet-induced obese (DIO) mice showed reductions in body weight gain and food intake.[4] | 24 weeks (human)[3][5] | Human adults with obesity[3][5], DIO mice[4] |
| BMS-963272 | Phase I | Demonstrated safety and tolerability. Led to decreased body weight in obese but otherwise healthy adults.[6][7] Increased gut hormones GLP-1 and PYY.[6][7] | Multiple doses | Human adults with obesity[6][7] |
| JTP-103237 | Preclinical | Significantly decreased body weight, improved glucose tolerance, and reduced hepatic triglyceride content in DIO mice.[8] | Chronic treatment | DIO mice[8] |
Table 2: Comparison with Alternative Anti-Obesity Therapeutics
| Compound/Class | Mechanism of Action | Key Long-Term Efficacy Findings | Duration |
| Orlistat | Pancreatic and Gastric Lipase Inhibitor | Mean weight loss of 5.8 kg vs. 3.0 kg with placebo.[9] Reduced incidence of type 2 diabetes by 37.3% in obese individuals.[9] | 4 years |
| DGAT1 Inhibitors | Diacylglycerol Acyltransferase 1 Inhibitor | Preclinical studies show promise in reducing adiposity and improving insulin sensitivity.[10] Clinical development has been hampered by gastrointestinal side effects.[11][12] | 1 week (human)[11] |
| GLP-1 Receptor Agonists (Semaglutide/Liraglutide) | Glucagon-Like Peptide-1 Receptor Agonist | Semaglutide: Mean weight loss of -14.9% vs. -2.4% with placebo.[13] Liraglutide: Mean weight loss of -5.8% vs. -1.5% with placebo in patients with T2D on insulin.[14] | 68 weeks (Semaglutide)[13], 56 weeks (Liraglutide)[14] |
Experimental Protocols
Detailed experimental protocols for the cited studies are summarized below based on available information.
S-309309 - Phase II Clinical Trial (NCT05925114)
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[3]
-
Participants : Obese adults with a Body Mass Index (BMI) of 30 kg/m ² or higher, a stable weight for the three months prior to the study, and at least one unsuccessful weight loss attempt through diet.[5]
-
Intervention : Participants were randomized to receive one of three dose levels of S-309309 or a placebo, administered orally once daily for 24 weeks.[5]
-
Primary Outcome : The primary endpoint was the percentage change in body weight from baseline to 24 weeks.[3]
-
Key Exclusion Criteria : Included untreated diabetes, inflammatory diseases, and a history of significant mental health issues.[5]
Orlistat - XENDOS Clinical Trial
-
Study Design : A 4-year, prospective, randomized, double-blind, placebo-controlled study.[9][15]
-
Participants : 3,305 obese patients (BMI ≥30 kg/m ²) with either normal or impaired glucose tolerance.[9][15]
-
Intervention : Participants were randomized to receive lifestyle changes plus either 120 mg of orlistat or a placebo, three times daily.[9] The lifestyle intervention included a reduced-calorie diet (approximately 800 kcal/day deficit with 30% of energy from fat) and increased physical activity.[16]
-
Primary Endpoints : Time to the onset of type 2 diabetes and the change in body weight.[9][15]
Semaglutide - STEP 1 Clinical Trial
-
Study Design : A 68-week, randomized, double-blind, placebo-controlled trial.[17]
-
Participants : 1,961 adults with a BMI of 30 or greater, or 27 or greater with at least one weight-related coexisting condition, who did not have diabetes.[17]
-
Intervention : Participants were randomized in a 2:1 ratio to receive a once-weekly subcutaneous injection of semaglutide (2.4 mg) or a placebo, in addition to a lifestyle intervention.[17] The semaglutide dose was escalated over 16 weeks to the target dose.[18]
-
Co-primary Endpoints : The percentage change in body weight and a weight reduction of at least 5%.[17]
JTP-103237 - Preclinical Diet-Induced Obese (DIO) Mouse Study
-
Animal Model : Male C57BL/6J mice were fed a high-fat diet (e.g., 60% kcal from fat) for a period of weeks to induce obesity.[19][20]
-
Intervention : DIO mice were treated with JTP-103237 orally. The study included a control group receiving a vehicle.[8]
-
Efficacy Assessment : Body weight and food intake were monitored regularly. At the end of the treatment period, glucose tolerance tests were performed, and tissues such as the liver and adipose tissue were collected for analysis of triglyceride content.[8][19]
Signaling Pathways and Experimental Workflows
MGAT2 Signaling Pathway
Caption: MGAT2 pathway in intestinal fat absorption and the inhibitory action of S-309309.
Experimental Workflow for a Long-Term Obesity Clinical Trial
Caption: A typical workflow for a long-term clinical trial assessing an anti-obesity drug.
References
- 1. shionogi.com [shionogi.com]
- 2. S-309309 by Shionogi for Obesity: Likelihood of Approval [pharmaceutical-technology.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. S-309309 for Obesity · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. researchgate.net [researchgate.net]
- 7. MGAT2 inhibitor decreases liver fibrosis and inflammation in murine NASH models and reduces body weight in human adults with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JTP-103237, a novel monoacylglycerol acyltransferase inhibitor, modulates fat absorption and prevents diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. XENical in the prevention of diabetes in obese subjects (XENDOS) study: a randomized study of orlistat as an adjunct to lifestyle changes for the prevention of type 2 diabetes in obese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Semaglutide Treatment Effect in People With Obesity - American College of Cardiology [acc.org]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. diabetesjournals.org [diabetesjournals.org]
- 16. gpnotebook.com [gpnotebook.com]
- 17. cci-cic.org [cci-cic.org]
- 18. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diet-Induced Obesity in mice is associated with hyperinsulinemia, hepatic steatosis, and glomerulopathy in C57Bl/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diet-induced obesity murine model [protocols.io]
Independent Verification of MGAT2 Inhibitor Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a representative Monoacylglycerol Acyltransferase 2 (MGAT2) inhibitor, "Compound A," with alternative therapeutic agents for the management of obesity and type 2 diabetes. The information presented is collated from preclinical and clinical studies to support independent verification of its therapeutic potential.
Introduction to MGAT2 Inhibition
Monoacylglycerol Acyltransferase 2 (MGAT2) is a key enzyme in the small intestine responsible for the resynthesis of triglycerides (TG) from dietary monoacylglycerols (MAG) and fatty acids. By catalyzing the conversion of MAG to diacylglycerol (DAG), MGAT2 plays a pivotal role in the absorption of dietary fat. Inhibition of MGAT2 presents a promising therapeutic strategy to reduce fat absorption, thereby aiding in the management of metabolic disorders such as obesity and type 2 diabetes. Preclinical studies have demonstrated that MGAT2 inhibition can lead to reduced body weight, improved glucose tolerance, and decreased plasma triglyceride levels.
Comparative Analysis of Therapeutic Agents
This section compares the preclinical efficacy of the MGAT2 inhibitor "Compound A" with other therapeutic agents targeting obesity and type 2 diabetes.
Table 1: In Vitro Potency of Investigated Compounds
| Compound | Target | IC50 (nM) | Organism |
| Compound A | MGAT2 | 7.8 | Human |
| 2.4 | Mouse | ||
| Semaglutide | GLP-1 Receptor | - | - |
| Dapagliflozin | SGLT2 | - | - |
| Orlistat | Pancreatic Lipase | - | - |
| Lorcaserin | 5-HT2C Receptor | - | - |
| Phentermine | Norepinephrine Transporter | - | - |
| Topiramate | Multiple (GABA-A receptor, etc.) | - | - |
Table 2: Preclinical Efficacy in Animal Models of Obesity
| Compound | Animal Model | Dose | Route | Duration | Body Weight Reduction (%) | Reference |
| Compound A | High-Fat Diet (HFD)-fed Mice | 10 mg/kg | Oral | 5 weeks | ~17% vs. vehicle | [1] |
| Semaglutide | Diet-Induced Obese (DIO) Mice | - | - | - | Up to 27% vs. vehicle | [2] |
| Dapagliflozin | Diet-Induced Obese Rats | - | - | - | ~6% vs. vehicle | [3] |
| Orlistat | High-Fat Diet (HFD)-fed Mice | - | Oral | 4 weeks | Significant reduction vs. placebo | [4] |
| Lorcaserin | Diet-Induced Obese (DIO) Rats | 2 mg/kg | SC (b.i.d.) | 28 days | ~5.2% vs. vehicle | [5][6] |
| Phentermine/Topiramate | - | - | - | - | - | - |
Note: A direct head-to-head preclinical comparison of all agents in the same animal model with the same study design is not available. The data presented is from individual studies and should be interpreted with caution.
Signaling Pathways and Experimental Workflows
MGAT2 Signaling Pathway in Dietary Fat Absorption
The following diagram illustrates the central role of MGAT2 in the absorption of dietary fats in an enterocyte.
References
- 1. Inhibition of MGAT2 modulates fat‐induced gut peptide release and fat intake in normal mice and ameliorates obesity and diabetes in ob/ob mice fed on a high‐fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer [frontiersin.org]
- 5. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the 5-HT2C receptor agonist lorcaserin on efficacy and safety measures in a rat model of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of MGAT2 Inhibitors for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of emerging monoacylglycerol acyltransferase 2 (MGAT2) inhibitors, with a focus on the clinical-stage compound BMS-963272 and other investigational agents. The safety of MGAT2 inhibitors is contrasted with other therapeutic classes targeting lipid metabolism, namely diacylglycerol acyltransferase 1 (DGAT1) inhibitors and pancreatic lipase inhibitors, to offer a comprehensive perspective for researchers in metabolic drug development.
Introduction to MGAT2 Inhibition
Monoacylglyceryl O-acyltransferase 2 (MGAT2) is a key enzyme in the resynthesis of triglycerides in the small intestine. Its inhibition presents a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic steatohepatitis (NASH). By blocking the absorption of dietary fat, MGAT2 inhibitors aim to reduce caloric intake and improve metabolic parameters. The safety and tolerability of this class of drugs are critical determinants of their therapeutic potential, especially in contrast to previous generations of lipid-targeting agents that have been hampered by adverse effects.
Comparative Safety Profiles
The safety profiles of MGAT2 inhibitors, represented by clinical and preclinical data for BMS-963272 and S-309309, are compared against the DGAT1 inhibitor AZD7687 and the pancreatic lipase inhibitor Orlistat.
MGAT2 Inhibitors: A Favorable Gastrointestinal Profile
Clinical trial data for the MGAT2 inhibitor BMS-963272 indicate a favorable safety and tolerability profile. In a Phase 1 multiple-dose trial involving healthy adults with obesity, BMS-963272 was reported to be safe and well-tolerated, with no treatment discontinuations due to adverse events[1]. A key preclinical finding for BMS-963272 was the absence of diarrhea in cynomolgus monkeys, which is a significant point of differentiation from DGAT1 inhibitors[1].
Similarly, the MGAT2 inhibitor S-309309 has demonstrated an acceptable safety and tolerability profile in a Phase 1 single- and multiple-dose study in healthy adults, with and without obesity. No serious adverse events or discontinuations due to adverse events were reported[2][3]. The study also noted no clinically relevant effects on heart rate or cardiac conduction[2].
DGAT1 Inhibitors: Dose-Limiting Gastrointestinal Toxicity
In contrast, the clinical development of DGAT1 inhibitors has been consistently challenged by significant gastrointestinal side effects. The DGAT1 inhibitor AZD7687 was associated with dose-dependent nausea, vomiting, and particularly diarrhea in a Phase 1 study[4][5]. These adverse events were severe enough to limit dose escalation and led to a high rate of discontinuation among participants, with 11 out of 18 subjects stopping treatment at doses above 5 mg/day due to diarrhea[4][6]. This suggests a narrow therapeutic window for DGAT1 inhibition, where the effective dose is close to the dose that causes intolerable side effects[4][6].
Pancreatic Lipase Inhibitors: Predictable Gastrointestinal Side Effects
Orlistat , a widely used pancreatic lipase inhibitor, is effective in reducing fat absorption but is well-known for its gastrointestinal adverse effects. These are a direct consequence of its mechanism of action, leading to an increase in undigested fat in the colon. Common side effects include oily spotting, flatus with discharge, fecal urgency, and steatorrhea[7][8][9]. While these effects are generally not considered serious, they can be bothersome and impact patient adherence. More severe, though rare, adverse events such as hepatotoxicity have been reported in post-marketing surveillance[10][11].
Data Presentation
The following tables summarize the key safety and tolerability findings for the compared drug classes.
| Compound/Class | Drug Target | Key Adverse Events | Discontinuation Rate due to AEs | Reference |
| BMS-963272 | MGAT2 | Generally well-tolerated; no diarrhea observed in preclinical models. | No discontinuations reported in Phase 1. | [1] |
| S-309309 | MGAT2 | Generally well-tolerated; no serious adverse events. | No discontinuations reported in Phase 1. | [2][3] |
| AZD7687 | DGAT1 | Nausea, vomiting, diarrhea (dose-dependent). | High (11/18 at >5mg/day). | [4][6] |
| Orlistat | Pancreatic Lipase | Oily spotting, flatus with discharge, fecal urgency, steatorrhea. Rare: hepatotoxicity. | Variable, often due to GI intolerance. | [7][8][9][10][11] |
Experimental Protocols
BMS-963272 Phase 1 Multiple-Dose Trial (NCT04116632)
-
Study Design: A randomized, placebo-controlled trial in healthy human adults with obesity.
-
Objective: To assess the safety, tolerability, and pharmacokinetics of multiple doses of BMS-963272.
-
Safety Monitoring: Included monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
Key Finding: The drug was safe and well-tolerated with no discontinuations due to adverse events[1].
S-309309 Phase 1 Trial (NCT05247970)
-
Study Design: A single-center, two-part, randomized, double-blind, placebo-controlled study of single-ascending and multiple doses of S-309309 in healthy adults with or without obesity[2][3].
-
Objective: To investigate the safety, clinical pharmacology, pharmacokinetics, and pharmacodynamic biomarkers of S-309309[2].
-
Safety Monitoring: Comprehensive monitoring of adverse events, ECGs, and clinical laboratory parameters[12].
-
Key Finding: S-309309 demonstrated acceptable safety and tolerability without any serious adverse events or discontinuations due to adverse events[2][3].
AZD7687 Phase 1 Trial
-
Study Design: A randomized, placebo-controlled, phase 1 study in 62 overweight or obese men[4].
-
Objective: To explore the effects and tolerability of multiple doses of AZD7687 (1, 2.5, 5, 10, and 20 mg/day) administered for one week[4].
-
Safety Monitoring: Assessment of adverse events, particularly gastrointestinal side effects.
-
Key Finding: A dose-dependent increase in gastrointestinal side effects, especially diarrhea, leading to a high discontinuation rate at doses above 5 mg/day[4].
Orlistat Clinical Trials (Integrated Analysis)
-
Study Design: An integrated analysis of safety data from multiple randomized clinical trials[11].
-
Objective: To evaluate the risk of liver injury with Orlistat treatment.
-
Methodology: Meta-analysis of published study safety data and time-to-event analysis for individual patients[11].
-
Key Finding: While idiosyncratic liver injury cannot be excluded, it is likely extremely rare. Gastrointestinal side effects are the most common adverse events[11].
Mandatory Visualization
Caption: Triglyceride absorption pathway and points of inhibition.
Caption: Generalized workflow for a Phase 1 safety and tolerability trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, Tolerability, and Pharmacokinetics of a Novel Anti-obesity Agent, S-309309, in Healthy Adults with or Without Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gwasstories.com [gwasstories.com]
- 7. Evaluation of efficacy and safety of orlistat in obese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety profile of orlistat: results of a prescription-event monitoring study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacovigilance analysis of orlistat adverse events based on the FDA adverse event reporting system (FAERS) database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Navigating the Disposal of MGAT2-IN-5: A Guide for Laboratory Professionals
In the absence of a specific Safety Data Sheet (SDS) for MGAT2-IN-5, it must be handled as a hazardous chemical waste. This approach ensures the highest level of safety for laboratory personnel and the environment. The following procedures are based on general guidelines for the disposal of laboratory chemical waste.
Quantitative Data for Chemical Waste Disposal
The following table summarizes key quantitative parameters for the safe handling and disposal of chemical waste like this compound. These are general guidelines and may be superseded by the specific requirements of your institution's Environmental Health and Safety (EHS) office.
| Parameter | Guideline | Rationale |
| Waste Accumulation Volume | Do not exceed 10 gallons of hazardous waste in the laboratory. | To minimize risk and ensure compliance with regulations for satellite accumulation areas. |
| Container Fill Level | Fill containers to no more than 75-80% of their capacity. | To prevent spills and allow for vapor expansion. |
| pH Range for Aqueous Waste | Neutralize to a pH between 5.5 and 10.5 if compatible with the waste. | To prevent corrosion of plumbing and adverse chemical reactions in the waste stream. This may not be applicable if neutralization generates heat or gas. |
| Empty Container Rinsing | For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste. For other hazardous chemicals, the first rinse must be collected.[1] | To ensure that empty containers are properly decontaminated before disposal. |
| Rinse Volume | Each rinse should be approximately 5% of the container's volume.[2] | To effectively remove residual chemical. |
Experimental Protocol: General Disposal Procedure for this compound
This protocol outlines the step-by-step process for the disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemically resistant gloves, when handling this compound waste.
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Keep solid and liquid waste in separate, clearly labeled containers.
-
Segregate halogenated and non-halogenated solvent wastes if applicable.
3. Waste Collection and Storage:
-
Collect this compound waste in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical (e.g., glass or polyethylene).
-
The container must have a tight-fitting lid and be kept closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.
-
Ensure the storage area has secondary containment to capture any potential leaks.
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a list of all components and their approximate concentrations.
-
Indicate the date when waste was first added to the container.
5. Disposal of Empty Containers:
-
A container that held this compound is not considered empty until all contents have been removed to the maximum extent possible.
-
The first rinse of the "empty" container with a suitable solvent must be collected and disposed of as hazardous waste.[1]
-
After proper rinsing, deface or remove all labels from the container before disposing of it in the appropriate solid waste stream (e.g., broken glass box for glass containers).
6. Request for Waste Pickup:
-
Once the waste container is nearly full (75-80% capacity) or has been accumulating for a specified period (e.g., 150 days), submit a request for pickup to your institution's EHS department.[3]
-
Do not transport hazardous waste outside of the laboratory. Trained EHS personnel will collect it.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these general yet crucial procedures, researchers can ensure the safe and compliant disposal of investigational compounds like this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS office for guidance.
References
Essential Safety and Handling Guide for the MGAT2 Inhibitor MGAT2-IN-5
Disclaimer: No specific safety data sheet (SDS) for a compound designated "MGAT2-IN-5" is publicly available. The following guidance is based on best practices for handling potentially potent, novel small molecule enzyme inhibitors in a research laboratory setting. Researchers must always consult their institution's safety office and perform a risk assessment before handling any new chemical.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potential inhibitor of Monoacylglycerol Acyltransferase 2. The procedural guidance herein is intended to establish safe laboratory practices, from initial handling to disposal, ensuring the well-being of laboratory personnel and the integrity of experimental outcomes.
I. Personal Protective Equipment (PPE) and Safety Precautions
Given that the toxicological properties of novel research compounds are often not fully characterized, stringent safety measures are imperative.[1] The open handling of potent powders is strongly discouraged.[2]
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards are mandatory.[3] A face shield should be worn over safety glasses when there is a significant risk of splashes or explosions.[3]
-
Protective Clothing: A flame-resistant lab coat should be worn and kept buttoned to cover as much skin as possible.[1][3] Wear sturdy, closed-toe shoes that protect the entire foot.[1][3]
-
Gloves: Use chemical-resistant gloves (e.g., nitrile or neoprene) suitable for the solvents being used.[1][3] Gloves must be inspected before each use and removed using the proper technique to avoid skin contact.[3] For highly potent compounds, double-gloving is recommended.
-
Respiratory Protection: All work with solid this compound or concentrated solutions should be conducted within a certified chemical fume hood, glove box, or other containment enclosure to prevent inhalation of dust or aerosols.[1][2] If engineering controls are insufficient, a respirator may be required after a formal exposure assessment.[3]
II. Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport the unopened package to the designated laboratory area.
-
Don appropriate PPE before opening the secondary container.
-
Verify the container label matches the order information.
Weighing and Solution Preparation:
-
Containment: All weighing of the solid compound must be performed in a containment device, such as a ventilated balance enclosure or a glove box, to minimize the risk of airborne dust.[2]
-
Aliquotting: Prepare a stock solution of known concentration immediately after weighing. This minimizes the need for repeated handling of the solid powder.
-
Solvent Selection: Use the appropriate solvent as determined by the compound's solubility characteristics. Ensure the chosen solvent is compatible with the experimental assay.
-
Labeling: Clearly label all containers with the compound name (this compound), concentration, solvent, date of preparation, and appropriate hazard warnings.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Follow any specific storage conditions provided by the supplier (e.g., temperature, light sensitivity).
-
Store in a designated, ventilated, and secure location away from incompatible materials.
III. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, wipes), weigh boats, and empty containers should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Decontamination: Decontaminate work surfaces and equipment after use with an appropriate cleaning agent. This cleaning waste should also be disposed of as hazardous.
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as institutional guidelines for the disposal of chemical waste.
Quantitative Data for MGAT2 Inhibitors
The following table presents example data for known MGAT2 inhibitors to serve as a reference for the expected potency of compounds targeting this enzyme.
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| Compound A | Human MGAT2 | Enzymatic Assay | 7.8 | (Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2, 2016)[4] |
| Compound A | Mouse MGAT2 | Enzymatic Assay | 2.4 | (Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2, 2016)[4] |
| JTP-103237 | MGAT2 | Enzymatic Assay | 14 | (Identification and design of a novel series of MGAT2 inhibitors, 2025)[5] |
| This compound | Human MGAT2 | (To be determined) | (To be determined) | N/A |
Experimental Protocol: Cell-Based MGAT2 Inhibition Assay
This protocol describes a representative cell-based assay to evaluate the functional inhibition of MGAT2 by a test compound like this compound. This type of assay is crucial as it considers both cellular permeability and inhibitory potency in a cellular context.[6]
Objective: To measure the dose-dependent inhibition of MGAT2-mediated triacylglycerol (TAG) synthesis in a recombinant cell line.
Materials:
-
Human MGAT2-expressing recombinant cell line (e.g., STC-1 or HIEC-6 cells).[6][7]
-
Cell culture medium and supplements.
-
2-monoacylglycerol (2-MAG) substrate.
-
This compound (test inhibitor).
-
Assay buffer.
-
TAG quantification kit (e.g., colorimetric or fluorescent).
-
Multi-well plates (e.g., 96-well).
Procedure:
-
Cell Seeding: Seed the human MGAT2-expressing cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a positive control (a known MGAT2 inhibitor). Incubate for a specified period (e.g., 1 hour).
-
Substrate Addition: Add 2-MAG to the wells to initiate the MGAT2-mediated TAG synthesis.
-
Incubation: Incubate the plate for a defined period (e.g., 4-6 hours) to allow for TAG accumulation.
-
Cell Lysis: After incubation, wash the cells to remove extracellular components and then lyse the cells to release the intracellular contents, including the newly synthesized TAG.
-
TAG Quantification: Quantify the amount of TAG in the cell lysates using a commercial TAG quantification kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the TAG levels in the inhibitor-treated wells to the vehicle control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit TAG synthesis by 50%.
-
Visualizations
MGAT2 Signaling Pathway in Intestinal Fat Absorption
The diagram below illustrates the critical role of MGAT2 in the monoacylglycerol pathway for dietary fat absorption within an intestinal enterocyte.
Caption: Role of MGAT2 in the resynthesis of triacylglycerols in intestinal enterocytes.
Experimental Workflow for MGAT2 Inhibitor Screening
The following workflow outlines the key steps for evaluating the efficacy of this compound using a cell-based assay.
Caption: Workflow for a cell-based MGAT2 inhibition assay.
References
- 1. pure-synth.com [pure-synth.com]
- 2. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Pharmacological Inhibition of Monoacylglycerol O-Acyltransferase 2 Improves Hyperlipidemia, Obesity, and Diabetes by Change in Intestinal Fat Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
